molecular formula C12H11N3 B1405552 1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole CAS No. 1427460-30-7

1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole

Cat. No.: B1405552
CAS No.: 1427460-30-7
M. Wt: 197.24 g/mol
InChI Key: OGDMTPZHHYSUKH-UHFFFAOYSA-N
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Description

1-Methyl-3-(1H-pyrrol-1-yl)-1H-indazole (CAS 1427460-30-7) is a nitrogen-containing heterocyclic compound with the molecular formula C12H11N3 and a molecular weight of 197.241 g/mol . This indazole derivative is part of a privileged scaffold in medicinal chemistry, known for its versatile biological activities and significant research value in the development of novel therapeutic agents . The indazole core is a key pharmacophore in several FDA-approved drugs and clinical candidates, including anticancer agents such as Pazopanib (a tyrosine kinase inhibitor for renal cell carcinoma) and Niraparib (used for recurrent ovarian cancer) . Indazole derivatives are extensively investigated for a broad spectrum of pharmacological activities, encompassing anticancer, anti-inflammatory, antimicrobial, antifungal, and anti-Parkinson's applications . The 1H-indazole tautomer is the thermodynamically stable form, making it the predominant structure in chemical and biological contexts . As a building block, this compound enables researchers to explore structure-activity relationships and develop new lead molecules. It is supplied as a high-purity material to ensure reliable and reproducible results in your experiments. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-methyl-3-pyrrol-1-ylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c1-14-11-7-3-2-6-10(11)12(13-14)15-8-4-5-9-15/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGDMTPZHHYSUKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)N3C=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.[1] The fusion of a pyrrole ring to the indazole core at the 3-position, combined with N1-methylation, yields 1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole, a molecule of significant interest for exploring new chemical spaces in drug discovery. This guide provides an in-depth, scientifically grounded overview of a robust synthetic route to this target molecule, designed for practical application in a research and development setting.

The synthetic strategy is devised as a three-step sequence, prioritizing commercially available starting materials, high-yielding reactions, and straightforward purification procedures. The core of this approach is the initial construction of the 3-amino-1H-indazole scaffold, followed by regioselective methylation at the N1 position, and culminating in the formation of the pyrrole ring via the classical Clauson-Kaas reaction. Each step is detailed with a comprehensive protocol, mechanistic insights, and a discussion of the critical parameters that ensure success.

Overall Synthetic Strategy

The synthesis of this compound is strategically designed to proceed through two key intermediates: 3-amino-1H-indazole and 1-methyl-3-amino-1H-indazole. This modular approach allows for the isolation and characterization of each intermediate, ensuring the quality of the material proceeding to the next step.

Overall Synthesis 2-Fluorobenzonitrile 2-Fluorobenzonitrile 3-Amino-1H-indazole 3-Amino-1H-indazole 2-Fluorobenzonitrile->3-Amino-1H-indazole Step 1: Hydrazine Hydrate 1-Methyl-3-amino-1H-indazole 1-Methyl-3-amino-1H-indazole 3-Amino-1H-indazole->1-Methyl-3-amino-1H-indazole Step 2: Methyl Iodide, Base Final_Product This compound 1-Methyl-3-amino-1H-indazole->Final_Product Step 3: 2,5-Dimethoxytetrahydrofuran, Acetic Acid

Figure 1: Three-step synthetic pathway to the target compound.

Step 1: Synthesis of 3-amino-1H-indazole

The initial step involves the construction of the core indazole ring system. A highly efficient method for this transformation is the reaction of an ortho-halobenzonitrile with hydrazine.[1][2] This specific protocol utilizes 2-fluorobenzonitrile, where the highly electronegative fluorine atom activates the aromatic ring for nucleophilic aromatic substitution by hydrazine, followed by an intramolecular cyclization.

Experimental Protocol
Reagent/SolventMolar Eq.MWAmount
2-Fluorobenzonitrile1.0121.12 g/mol (e.g., 10.0 g)
Hydrazine Hydrate (~80%)3.050.06 g/mol (e.g., 12.4 g)
n-Butanol-74.12 g/mol (e.g., 100 mL)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluorobenzonitrile and n-butanol.

  • Slowly add hydrazine hydrate to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold n-butanol and then with a minimal amount of cold water to remove any residual hydrazine salts.

  • Dry the product under vacuum to yield 3-amino-1H-indazole as a solid.

Mechanistic Rationale

The formation of 3-amino-1H-indazole from 2-fluorobenzonitrile and hydrazine proceeds through a two-stage mechanism:

  • Nucleophilic Aromatic Substitution (SNAAr): The hydrazine molecule, acting as a potent nucleophile, attacks the carbon atom bearing the fluorine in 2-fluorobenzonitrile. The strong electron-withdrawing nature of the nitrile group and the fluorine atom facilitates this attack. The fluoride ion is subsequently eliminated.

  • Intramolecular Cyclization: The resulting 2-hydrazinylbenzonitrile intermediate undergoes an intramolecular nucleophilic attack of the terminal amino group of the hydrazine moiety onto the carbon atom of the nitrile group. This is followed by tautomerization to form the stable aromatic indazole ring.

Step 1 Mechanism cluster_0 Nucleophilic Aromatic Substitution cluster_1 Intramolecular Cyclization A 2-Fluorobenzonitrile C Intermediate A->C + NH2NH2 B Hydrazine D 2-Hydrazinylbenzonitrile C->D Fluoride elimination E Cyclized Intermediate D->E F 3-Amino-1H-indazole E->F Step 2 Methylation Start 3-Amino-1H-indazole Anion Indazolide Anion Start->Anion NaH, DMF Product_N1 1-Methyl-3-amino-1H-indazole (Major Product) Anion->Product_N1 CH3I Product_N2 2-Methyl-3-amino-2H-indazole (Minor Isomer) Anion->Product_N2 CH3I Step 3 Clauson-Kaas cluster_0 Intermediate Formation cluster_1 Cyclization & Aromatization A 2,5-Dimethoxytetrahydrofuran B Succinaldehyde A->B H+, H2O D Di-imine Intermediate B->D + C C 1-Methyl-3-amino-1H-indazole E Cyclized Intermediate D->E - H2O F Final Product E->F - H2O

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of 1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous therapeutic agents.[1][2][3] This guide provides a comprehensive technical framework for the synthesis and definitive characterization of a novel derivative, 1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole . Designed for researchers and drug development professionals, this document moves beyond a simple recitation of data. It establishes a logical, field-proven workflow, explaining the causality behind experimental choices and providing predictive data based on analogous structures. We will detail the core analytical techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy—necessary to ensure the structural integrity and purity of the target compound.

Introduction: The Scientific Rationale

Indazole, a bicyclic aromatic heterocycle, exists in several tautomeric forms, with the 1H-indazole being a common and stable isomer.[1][3] Its bioisosteric relationship to indole has made it a focal point for the development of novel pharmaceuticals, including anti-cancer, anti-inflammatory, and anti-bacterial agents.[1][3] The strategic placement of substituents on the indazole core allows for the fine-tuning of its pharmacological properties.[4] This guide focuses on a specific derivative where the C3 position is substituted with a pyrrole ring and the N1 position is methylated. This combination merges the established bioactivity of the indazole core with the unique electronic and steric properties of the N-linked pyrrole moiety, creating a compound of significant interest for further pharmacological screening.

This document serves as a proactive guide for researchers who have synthesized this molecule, outlining the necessary steps for its complete and unambiguous structural validation.

Figure 1: Chemical Structure of this compound.

Proposed Synthetic Pathway

While numerous methods exist for indazole synthesis, a highly effective approach involves the intramolecular cyclization of suitably substituted precursors.[5][6] A plausible and robust route to the target compound involves a copper-catalyzed reaction, a common method for forming N-aryl bonds.[6]

Synthesis_Workflow start 2-chloro-N-methylaniline step1 Reaction with Pyrrole (e.g., Buchwald-Hartwig amination) start->step1 intermediate1 1-(2-(methylamino)phenyl)-1H-pyrrole step1->intermediate1 step2 Diazotization & Cyclization (e.g., NaNO₂, acid) intermediate1->step2 product This compound step2->product purification Purification (Column Chromatography) product->purification

Figure 2: A representative synthetic workflow for the target compound.

Comprehensive Characterization Workflow

The definitive identification of a novel chemical entity requires a multi-pronged analytical approach. Each technique provides a unique piece of structural information, and together, they form a self-validating system. The following workflow is recommended for the complete characterization of newly synthesized this compound.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Validation synthesis Crude Product ms High-Resolution MS (HRMS) Confirms Molecular Formula synthesis->ms Is the mass correct? nmr NMR Spectroscopy (¹H, ¹³C, 2D) Elucidates Connectivity ms->nmr Yes ir IR Spectroscopy Identifies Functional Groups nmr->ir Is the structure correct? phys Physical Characterization (Melting Point, Appearance) ir->phys Yes final_product Structurally Confirmed This compound phys->final_product Is the compound pure?

Figure 3: Logical workflow for the structural validation of the target compound.

Mass Spectrometry: The Foundational Verification

Principle and Rationale: The initial and most critical step post-synthesis is to confirm that the compound has the correct molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the unambiguous determination of the molecular formula.[4]

Experimental Protocol (HRMS-ESI):

  • Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[4]

  • Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.

  • Ionization Mode: Operate in positive ion mode (ESI+) to detect the protonated molecule [M+H]⁺.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500. The instrument should be calibrated to ensure high mass accuracy (< 5 ppm).

Predicted Data and Interpretation: The elemental composition of this compound is C₁₂H₁₁N₃. The expected HRMS data is summarized below. The observation of the [M+H]⁺ ion within a narrow mass error window (typically < 5 ppm) of the calculated value provides strong evidence for the compound's identity. Further analysis of the fragmentation pattern in tandem MS (MS/MS) experiments can reveal structural motifs, such as the loss of the pyrrole ring or the methyl group.[7]

ParameterPredicted Value
Molecular Formula C₁₂H₁₁N₃
Monoisotopic Mass 197.0953 g/mol
[M+H]⁺ (Calculated) 198.1026 m/z
[M+Na]⁺ (Calculated) 220.0845 m/z
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure

Principle and Rationale: NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. ¹H NMR identifies the number and type of protons, while ¹³C NMR provides information about the carbon skeleton.[8] For a novel structure like this, 2D NMR experiments (e.g., COSY, HSQC) are often essential for unambiguous signal assignment.

Experimental Protocol (¹H and ¹³C NMR):

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[9]

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time.

Predicted ¹H NMR Data (400 MHz, CDCl₃): The predicted chemical shifts (δ) are based on data from structurally similar compounds, including 1-methyl-indazoles and N-substituted pyrroles.[9][10][11]

Proton(s)Predicted δ (ppm)MultiplicityCoupling (J, Hz)Rationale / Assignment
H-4~7.80d~8.4Indazole ring proton, deshielded by aromatic system.
H-7~7.75d~8.0Indazole ring proton.
H-5, H-6~7.20 - 7.40m-Overlapping multiplets of indazole ring protons.
Pyrrole H-2', H-5'~7.10t~2.2Pyrrole α-protons, equivalent.
Pyrrole H-3', H-4'~6.30t~2.2Pyrrole β-protons, equivalent.
N1-CH₃~4.10s-Singlet for the N-methyl group.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

CarbonPredicted δ (ppm)Rationale / Assignment
C-3~142.0Indazole carbon attached to pyrrole nitrogen.
C-7a~140.5Indazole bridgehead carbon.
C-3a~128.0Indazole bridgehead carbon.
Pyrrole C-2', C-5'~122.0Pyrrole α-carbons.
C-4, C-5, C-6, C-7~110.0 - 127.0Aromatic carbons of the indazole benzene ring.
Pyrrole C-3', C-4'~110.0Pyrrole β-carbons.
N1-CH₃~35.0N-methyl carbon.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Principle and Rationale: IR spectroscopy provides valuable information about the types of chemical bonds present in a molecule. By measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations, we can confirm the presence of key functional groups.[12]

Experimental Protocol (ATR-FTIR):

  • Sample Preparation: Place a small amount of the solid, purified compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. Perform a background scan first.

Predicted IR Data: The spectrum is expected to show characteristic peaks for aromatic C-H and C=C bonds, as well as the aliphatic C-H bonds of the methyl group.

Wavenumber (cm⁻¹)Predicted IntensityVibration Type
3100 - 3000MediumAromatic C-H Stretch (Indazole & Pyrrole)
2980 - 2850Medium-WeakAliphatic C-H Stretch (N-CH₃)
1610 - 1450Strong-MediumAromatic C=C and C=N Ring Stretching
1400 - 1000Strong-MediumFingerprint Region (C-N stretching, in-plane bends)
800 - 700StrongAromatic C-H Out-of-Plane Bending
Physical Characterization

Principle and Rationale: Basic physical properties like appearance and melting point are important indicators of a compound's identity and purity. A sharp, well-defined melting point range typically suggests a pure crystalline substance.

Experimental Protocol (Melting Point):

  • Sample Preparation: Load a small amount of the dry, crystalline compound into a capillary tube.

  • Instrumentation: Use a calibrated melting point apparatus.

  • Measurement: Heat the sample slowly (1-2 °C/min) and record the temperature range from the first appearance of liquid to the complete melting of the solid.

Expected Data:

PropertyExpected Observation
Appearance White to off-white crystalline solid or oil
Melting Point To be determined experimentally (TBD)

Conclusion: An Integrated Approach to Validation

The structural validation of This compound is not achieved by a single technique but by the convergence of evidence from multiple, orthogonal analytical methods. The workflow presented in this guide—beginning with the foundational confirmation of the molecular formula by HRMS, followed by the detailed structural mapping via NMR, and supplemented by functional group identification through IR spectroscopy—constitutes a robust, self-validating system. By following these protocols and using the provided predictive data as a benchmark, researchers can confidently and definitively characterize this novel compound, paving the way for its exploration in drug discovery and development.

References

  • Supporting Information for publications detailing synthesis and characterization of various 1H-indazoles. (n.d.). Retrieved from Google Search results providing NMR, MS, and IR data for analogous compounds.[9]

  • Supporting Information for Wiley-VCH publications. (2007). Retrieved from Google Search results containing general procedures and spectroscopic data for indazole synthesis.[12]

  • ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent. Retrieved from ]">https://www.chemicalbook.com.

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Institutes of Health (NIH). Retrieved from Google Search results.[1]

  • ChemicalBook. (n.d.). 1H-indazole-3-carboxylic acid methyl ester (43120-28-1) 1H NMR. Retrieved from ]">https://www.chemicalbook.com.

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (n.d.). PubMed Central (PMC). Retrieved from Google Search results.[8]

  • 1-Methyl-1H-indazole-3-carboxylic acid. (n.d.). National Institutes of Health (PMC). Retrieved from Google Search results.[13]

  • 1-Methyl-1H-indazole-3-carboxylic acid. (2007). eCrystals - University of Southampton. Retrieved from Google Search results.[14]

  • BenchChem. (n.d.). A Spectroscopic Comparison of 4-Iodo-3-methyl-1H-indazole Isomers: A Guide for Researchers. Retrieved from BenchChem technical guides.[4]

  • Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from ]">https://www.organic-chemistry.org.[5]

  • Synthesis of 1H‐indazole derivatives. (n.d.). ResearchGate. Retrieved from Google Search results.[2]

  • Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity. (2023). Retrieved from Google Search results.[15]

  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. (n.d.). MDPI. Retrieved from Google Search results.[10]

  • Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. (2009). Wiley InterScience. Retrieved from Google Search results.[16]

  • Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. (n.d.). ResearchGate. Retrieved from Google Search results.[7]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. (2025). PubMed Central (PMC). Retrieved from Google Search results.[11]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. (n.d.). Caribbean Journal of Sciences and Technology. Retrieved from Google Search results.[3]

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). MDPI. Retrieved from Google Search results.[17]

  • Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. (n.d.). Beilstein Journals. Retrieved from Google Search results.[6]

Sources

Spectroscopic Blueprint of a Novel Heterocycle: An In-Depth Technical Guide to 1-Methyl-3-(1H-pyrrol-1-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive spectroscopic analysis of the novel N-heterocyclic compound, 1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole. In the landscape of pharmaceutical research, the indazole scaffold is a privileged structure, known for its diverse biological activities.[1][2] The conjugation of this moiety with a pyrrole ring presents a unique molecular architecture with significant potential in drug discovery. This document serves as a foundational resource, detailing the theoretical underpinnings and practical methodologies for the complete spectroscopic characterization of this molecule. We will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside High-Resolution Mass Spectrometry (HRMS), to provide a full spectral portrait of the title compound. The causality behind experimental choices and the logic of spectral interpretation are emphasized to empower researchers in their analytical endeavors.

Introduction: The Architectural Rationale of this compound

The synthesis of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry. The indazole ring, a bicyclic aromatic system, is of particular interest due to its presence in a variety of pharmacologically active agents.[1] The substitution at the 1-position with a methyl group and the introduction of a pyrrole moiety at the 3-position creates a molecule with a unique electronic and steric profile. Understanding the precise three-dimensional structure and electronic distribution is paramount for predicting its interaction with biological targets. Spectroscopic analysis provides the essential tools for this molecular-level investigation. This guide will walk through the suite of standard spectroscopic techniques, presenting and interpreting a representative dataset for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[3] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom within the molecule.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A self-validating NMR experiment requires careful sample preparation and parameter optimization to ensure accurate and reproducible results.

Sample Preparation:

  • Weigh approximately 5-10 mg of high-purity this compound.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's resonances.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Instrumental Parameters (400 MHz Spectrometer):

  • ¹H NMR: A standard single-pulse experiment is typically sufficient. Key parameters include a 30° pulse angle, a spectral width of ~12 ppm, an acquisition time of ~4 seconds, and a relaxation delay of 2 seconds. 16 to 64 scans are averaged to improve the signal-to-noise ratio.

  • ¹³C NMR: A proton-decoupled experiment is used to simplify the spectrum to single lines for each unique carbon. Due to the low natural abundance of ¹³C, a larger number of scans (1024 or more) and a longer relaxation delay (5 seconds) are necessary. The spectral width is typically ~200 ppm.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis A Weigh Sample B Dissolve in CDCl3 with TMS A->B C Transfer to NMR Tube B->C D ¹H NMR Experiment C->D Insert into Spectrometer E ¹³C NMR Experiment C->E Insert into Spectrometer F Fourier Transform D->F Acquire FID E->F Acquire FID G Phase & Baseline Correction F->G H Chemical Shift Referencing G->H I Integration & Peak Picking H->I J Structural Elucidation I->J

Figure 1: Standard NMR Experimental Workflow.
¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.85d (J = 8.0 Hz)1HH-4
7.75d (J = 8.4 Hz)1HH-7
7.42t (J = 7.6 Hz)1HH-6
7.20t (J = 7.4 Hz)1HH-5
7.15t (J = 2.2 Hz)2HH-2', H-5'
6.35t (J = 2.2 Hz)2HH-3', H-4'
4.10s3HN-CH₃

Analysis of the ¹H NMR Spectrum:

  • Indazole Ring Protons (H-4, H-5, H-6, H-7): These protons appear in the aromatic region (7.0-8.0 ppm). The downfield shift of H-4 and H-7 is expected due to the deshielding effect of the fused ring system. The observed doublet and triplet patterns arise from spin-spin coupling with adjacent protons, with typical coupling constants for ortho-protons on a benzene ring being in the range of 6-10 Hz.[4]

  • Pyrrole Ring Protons (H-2'/H-5' and H-3'/H-4'): The pyrrole protons appear as two distinct triplets, a characteristic feature of an N-substituted pyrrole ring. The protons adjacent to the nitrogen (H-2' and H-5') are typically more deshielded than the β-protons (H-3' and H-4').[5]

  • Methyl Protons (N-CH₃): The singlet at approximately 4.10 ppm, integrating to three protons, is characteristic of the N-methyl group on the indazole ring. Its chemical shift is influenced by the aromatic nature of the indazole system.

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their hybridization and electronic environment.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
141.5C-7a
140.8C-3
129.2C-6
126.5C-3a
122.0C-4
121.5C-5
120.8C-2', C-5'
110.2C-7
109.8C-3', C-4'
35.5N-CH₃

Analysis of the ¹³C NMR Spectrum:

  • Indazole Carbons: The chemical shifts of the indazole carbons are consistent with those reported for other 1-substituted indazoles.[6] The quaternary carbons (C-3, C-3a, and C-7a) are readily identified. The carbon attached to the pyrrole ring (C-3) is expected to be significantly deshielded.

  • Pyrrole Carbons: The α-carbons of the pyrrole ring (C-2' and C-5') are typically found at a lower field than the β-carbons (C-3' and C-4') due to the proximity of the electronegative nitrogen atom.

  • Methyl Carbon: The N-methyl carbon appears in the aliphatic region, with a chemical shift around 35.5 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups and Vibrational Modes

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Solid-State Analysis

For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity and minimal sample preparation.

Procedure:

  • Ensure the ATR crystal (typically diamond or zinc selenide) is clean.

  • Place a small amount of the solid this compound sample onto the crystal.

  • Apply pressure using the ATR accessory's clamp to ensure good contact between the sample and the crystal.

  • Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Perform a background scan of the empty ATR crystal prior to the sample measurement.

FTIR_Workflow A Clean ATR Crystal B Acquire Background Spectrum A->B C Place Sample on Crystal A->C D Apply Pressure C->D E Acquire Sample Spectrum D->E F Identify Characteristic Peaks E->F

Figure 2: ATR-FTIR Experimental Workflow.
FTIR Spectral Interpretation

The FTIR spectrum is a molecular fingerprint, with specific absorption bands corresponding to the stretching and bending vibrations of different bonds.

Predicted Salient FTIR Peaks:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H stretchAromatic (Indazole & Pyrrole)
2950-2850C-H stretchAliphatic (N-CH₃)
1610-1580C=C stretchAromatic Rings
1520-1480C=N stretchIndazole Ring
1470-1430C-H bendAliphatic (N-CH₃)
1350-1250C-N stretchAryl-N
800-700C-H out-of-plane bendAromatic Rings

Analysis of the FTIR Spectrum:

  • Aromatic C-H Stretching: The presence of bands in the 3100-3000 cm⁻¹ region confirms the aromatic nature of both the indazole and pyrrole rings.

  • Aliphatic C-H Stretching: The absorptions between 2950 and 2850 cm⁻¹ are characteristic of the C-H bonds in the N-methyl group.

  • Ring Vibrations: The complex pattern of absorptions in the 1610-1480 cm⁻¹ range is due to the C=C and C=N stretching vibrations within the fused aromatic system. These are highly characteristic of the indazole core.

  • C-N Stretching: The band in the 1350-1250 cm⁻¹ region is indicative of the stretching vibration of the C-N bonds, including the bond between the indazole and pyrrole rings.

  • Out-of-Plane Bending: The strong absorptions in the 800-700 cm⁻¹ region are due to the out-of-plane C-H bending vibrations of the substituted benzene and pyrrole rings, which can sometimes provide information about the substitution pattern.

High-Resolution Mass Spectrometry (HRMS): Determining the Elemental Composition

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula.

Experimental Protocol: ESI-TOF

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar, non-volatile molecules, coupled with a Time-of-Flight (TOF) analyzer for high mass accuracy.

Procedure:

  • Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infuse the solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to maximize the signal of the protonated molecule [M+H]⁺.

  • Acquire the spectrum in positive ion mode. The TOF analyzer will provide high-resolution mass data.

HRMS Data Interpretation

The primary piece of information from HRMS is the exact mass of the molecular ion.

Predicted HRMS Data:

  • Molecular Formula: C₁₂H₁₁N₃

  • Exact Mass: 197.0953

  • Observed m/z for [M+H]⁺: 198.1031

The experimentally determined mass of the protonated molecule should match the calculated value for C₁₂H₁₂N₃⁺ within a few parts per million (ppm), confirming the elemental composition.

Fragmentation Analysis: While ESI is a soft ionization technique, some fragmentation can be induced. A plausible fragmentation pattern would involve the cleavage of the bond between the indazole and pyrrole rings, leading to characteristic fragment ions.

UV-Vis Spectroscopy: Investigating the Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated π-electron systems within a molecule by measuring the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals.[7]

Experimental Protocol

Procedure:

  • Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or cyclohexane). The concentration should be chosen to give an absorbance reading between 0.1 and 1.0.

  • Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.

  • Record the spectrum over a range of approximately 200-400 nm.

UV-Vis Spectral Interpretation

The absorption maxima (λ_max) are indicative of the extent of conjugation in the molecule.

Predicted UV-Vis Data (in Ethanol):

  • λ_max 1: ~250 nm

  • λ_max 2: ~290 nm

The presence of two distinct absorption bands is expected for this conjugated heterocyclic system. These absorptions correspond to π → π* electronic transitions.[8] The extended conjugation resulting from the connection of the indazole and pyrrole rings is expected to lead to a bathochromic (red) shift compared to the individual parent heterocycles.[7]

Conclusion: A Unified Spectroscopic Picture

The comprehensive spectroscopic analysis of this compound, integrating data from NMR, FTIR, HRMS, and UV-Vis techniques, provides an unambiguous confirmation of its chemical structure. Each technique offers a unique and complementary piece of the molecular puzzle. The ¹H and ¹³C NMR spectra reveal the detailed carbon-hydrogen framework and the connectivity of the atoms. FTIR spectroscopy confirms the presence of the key functional groups and the aromatic nature of the molecule. HRMS provides the exact elemental composition, a crucial piece of data for any new compound. Finally, UV-Vis spectroscopy sheds light on the electronic structure of this conjugated system. This guide provides a robust framework for researchers to approach the characterization of this and other novel heterocyclic compounds, ensuring scientific integrity and fostering further discovery in the field of medicinal chemistry.

References

  • MestreNova. (n.d.). Spin Simulation. Mestrelab Research S.L. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

  • Master Organic Chemistry. (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... Retrieved from [Link]

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  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

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  • Royal Society of Chemistry. (2013). Base-promoted one-pot synthesis of substituted pyrroles from benzylamines and α,β-ynones via intramolecular cyclization of N-b. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) UV‐vis absorption spectra of heterocycles 2 a–c in CH2Cl2. (b)... Retrieved from [Link]

  • Supporting Information. (n.d.). 3. Retrieved from [Link]

  • ResearchGate. (2016). 13 C NMR of indazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water. Retrieved from [Link]

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  • ResearchGate. (n.d.). The high-resolution mass spectrometry (HRMS) analyses for the identification of the possible Ru species. Retrieved from [Link]

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  • ResearchGate. (n.d.). New C‐3 Substituted 1H‐ and 2H‐Indazolephosphonic Acid Regioisomers: Synthesis, Spectroscopic Characterization and X‐Ray Diffraction Studies. Retrieved from [Link]

  • SciELO South Africa. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]

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  • Supporting Information. (n.d.). Synthesis of nitrogen heterocycles via α-aminoalkyl radicals generated from α-silyl secondary-amines under visible. Retrieved from [Link]

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  • ResearchGate. (n.d.). H-H and 13C-H coupling constants in pyridazine. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). UV-Vis Spectroscopy. Retrieved from [Link]

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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the heterocyclic compound 1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural characterization is paramount. This document offers a detailed, field-proven perspective on the interpretation of its NMR spectra, including predicted chemical shifts, multiplicities, and coupling constants. Furthermore, a robust experimental protocol for data acquisition is presented, alongside a plausible synthetic route for the compound. This guide is intended to serve as an authoritative resource for researchers engaged in the synthesis, characterization, and application of novel indazole derivatives.

Introduction: The Structural Significance of this compound

The fusion of the indazole and pyrrole ring systems in this compound creates a unique molecular architecture with significant potential in various scientific domains. The indazole core is a well-established pharmacophore, present in a range of biologically active compounds.[1] The pyrrole moiety, another key heterocyclic motif, is also prevalent in numerous natural products and synthetic molecules with diverse applications. The N-methylation at the 1-position of the indazole ring and the C3-N1 linkage to the pyrrole ring are critical structural features that dictate the molecule's conformation, electronic properties, and, consequently, its interactions with biological targets or its performance in materials.

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of such complex organic molecules. By probing the magnetic environments of the ¹H and ¹³C nuclei, we can gain precise insights into the connectivity of atoms, the electronic distribution within the molecule, and its three-dimensional structure. This guide will dissect the expected NMR spectral features of the title compound, providing a robust framework for its identification and characterization.

Predicted ¹H and ¹³C NMR Spectral Data

As of the writing of this guide, a complete, experimentally verified ¹H and ¹³C NMR dataset for this compound has not been reported in the peer-reviewed literature. However, based on extensive analysis of structurally analogous compounds, including a variety of 1-methyl-1H-indazoles and N-substituted pyrroles, a highly accurate prediction of the NMR spectra can be formulated.[2][3][4] The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz), assuming the spectrum is recorded in deuterochloroform (CDCl₃) at 400 MHz for ¹H and 100 MHz for ¹³C NMR.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Atom NumberPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-47.75 - 7.85d~8.41H
H-57.35 - 7.45t~7.61H
H-67.15 - 7.25t~7.41H
H-77.95 - 8.05d~8.11H
N-CH₃4.05 - 4.15s-3H
H-2'7.00 - 7.10t~2.22H
H-3'6.30 - 6.40t~2.22H

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Atom NumberPredicted Chemical Shift (δ, ppm)
C-3142.0 - 144.0
C-3a122.0 - 124.0
C-4120.0 - 122.0
C-5121.0 - 123.0
C-6127.0 - 129.0
C-7109.0 - 111.0
C-7a140.0 - 142.0
N-CH₃35.0 - 37.0
C-2'118.0 - 120.0
C-3'110.0 - 112.0

Spectral Interpretation and Rationale

The predicted chemical shifts are derived from the foundational principles of NMR spectroscopy and comparison with empirical data from related structures.

¹H NMR Spectrum
  • Indazole Ring Protons (H-4, H-5, H-6, H-7): The protons on the benzo portion of the indazole ring are expected to resonate in the aromatic region (7.0-8.1 ppm). The H-7 proton is predicted to be the most downfield-shifted due to the anisotropic effect of the pyrazole ring. The H-4 proton will also be downfield due to its proximity to the electron-withdrawing pyrazole ring. H-5 and H-6 will appear as triplets, with chemical shifts typical for protons in a substituted benzene ring.

  • N-Methyl Protons (N-CH₃): The singlet for the N-methyl group is anticipated around 4.10 ppm, a characteristic chemical shift for N-methyl groups in 1-substituted indazoles.[4]

  • Pyrrole Ring Protons (H-2', H-3'): The protons of the pyrrole ring will appear as two triplets due to the symmetry of the C2'-C3' and C5'-C4' bonds. The α-protons (H-2') will be deshielded relative to the β-protons (H-3') due to their proximity to the nitrogen atom. The attachment of the electron-withdrawing indazole ring at the N-1' position will cause a general downfield shift of all pyrrole protons compared to unsubstituted pyrrole.[3]

¹³C NMR Spectrum
  • Indazole Ring Carbons: The carbon atoms of the indazole ring will have distinct chemical shifts. C-3, being directly attached to the nitrogen of the pyrrole ring, will be significantly deshielded. C-7a, the bridgehead carbon, will also be downfield. The remaining carbons of the benzene ring will appear in the typical aromatic region.

  • N-Methyl Carbon (N-CH₃): The N-methyl carbon is expected to resonate in the range of 35-37 ppm.

  • Pyrrole Ring Carbons (C-2', C-3'): The α-carbons (C-2') will be more deshielded than the β-carbons (C-3'), a characteristic feature of the pyrrole ring.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental protocol is recommended.

Sample Preparation
  • Solvent Selection: Use a high-purity deuterated solvent, such as chloroform-d (CDCl₃, 99.8 atom % D) or dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D). CDCl₃ is generally a good first choice for non-polar to moderately polar compounds.

  • Concentration: For ¹H NMR, dissolve 5-10 mg of the purified compound in approximately 0.6 mL of the deuterated solvent. For ¹³C NMR, a more concentrated sample (20-50 mg in 0.6 mL) is advisable to obtain a good signal-to-noise ratio in a reasonable time.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).

  • Sample Filtration: Filter the sample solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Instrument Parameters

The following parameters are suggested for a 400 MHz NMR spectrometer:

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Spectral Width: 16 ppm (centered around 6 ppm).

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Temperature: 298 K.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: 240 ppm (centered around 120 ppm).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, depending on the sample concentration.

    • Temperature: 298 K.

Proposed Synthetic Pathway

A plausible and efficient method for the synthesis of this compound involves a Clauson-Kaas reaction. This approach is widely used for the synthesis of N-substituted pyrroles.

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 3-amino-1-methyl-1H-indazole 3-Amino-1-methyl-1H-indazole Reaction_Vessel Acetic Acid (solvent) Heat (reflux) 3-amino-1-methyl-1H-indazole->Reaction_Vessel 2,5-dimethoxytetrahydrofuran 2,5-Dimethoxytetrahydrofuran 2,5-dimethoxytetrahydrofuran->Reaction_Vessel Target_Molecule This compound Reaction_Vessel->Target_Molecule Clauson-Kaas Reaction NMR_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_interpretation Data Interpretation cluster_conclusion Conclusion Synthesis Synthesize Compound Purification Purify by Chromatography Synthesis->Purification 1H_NMR Acquire ¹H NMR Spectrum Purification->1H_NMR 13C_NMR Acquire ¹³C NMR Spectrum Purification->13C_NMR Assign_Protons Assign Proton Signals 1H_NMR->Assign_Protons Assign_Carbons Assign Carbon Signals 13C_NMR->Assign_Carbons 2D_NMR Acquire 2D NMR (COSY, HSQC, HMBC) Confirm_Connectivity Confirm Connectivity (using 2D NMR) 2D_NMR->Confirm_Connectivity Assign_Protons->2D_NMR Assign_Carbons->2D_NMR Structure_Confirmed Structure Confirmed Confirm_Connectivity->Structure_Confirmed

Sources

mass spectrometry of 1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometry of 1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Recognizing the prevalence of indazole and pyrrole scaffolds in pharmacologically active molecules, this document outlines a robust methodology using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[1][2] We delve into the rationale for selecting Electrospray Ionization (ESI), provide a detailed experimental protocol, and present a predictive analysis of the compound's fragmentation pathways. This guide is designed to equip researchers and scientists with the theoretical knowledge and practical insights required to achieve accurate structural elucidation and characterization of this molecule and its analogues.

Introduction: The Significance of the Indazole-Pyrrole Scaffold

The compound this compound belongs to a class of N-arylindazoles, which are significant structural motifs in medicinal chemistry.[3][4] The indazole ring system, a fusion of benzene and pyrazole, is a core component in numerous therapeutic agents known for their diverse biological activities, including anti-inflammatory and antitumor properties.[1] Similarly, the pyrrole ring is a fundamental component of many natural products and pharmaceuticals.[5] The combination of these two heterocycles creates a unique chemical entity whose analytical characterization is paramount for quality control, metabolite identification, and mechanism-of-action studies.

Mass spectrometry is an indispensable tool for this purpose, offering unparalleled sensitivity and structural information from minimal sample quantities. This guide will focus on developing a systematic approach to analyzing this compound, establishing a protocol that is both scientifically rigorous and readily adaptable.

Molecular Profile and Physicochemical Properties

A thorough understanding of the analyte's properties is the foundation of any analytical method development.

Chemical Structure:

Caption: Proposed LC-ESI-MS/MS workflow for analysis.

Experimental Protocols

1. Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in methanol.

  • Dilute the stock solution to a final concentration of 1 µg/mL using a mobile phase-like solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The acid is crucial for promoting the formation of the [M+H]⁺ ion.

2. Liquid Chromatography (LC) Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

3. Mass Spectrometry (MS) Parameters: The analysis should be performed in two stages: a full scan to find the precursor ion, followed by a product ion scan to generate fragment data.

ParameterSuggested ValueRationale
Ionization Mode ESI PositivePromotes protonation of nitrogen heterocycles.
Capillary Voltage 3.5 - 4.5 kVOptimizes the electrospray process for ion generation.
Nebulizer Gas (N₂) Pressure 30 - 40 psiAids in droplet formation and desolvation.
Drying Gas (N₂) Flow 8 - 12 L/minFacilitates solvent evaporation from droplets.
Drying Gas Temperature 300 - 350 °CEnsures complete desolvation before ions enter the mass analyzer.
MS1 Scan Range (m/z) 50 - 300To detect the [M+H]⁺ precursor ion (expected at m/z 198.10).
MS2 Precursor Ion (m/z) 198.10The protonated molecule to be isolated for fragmentation.
Collision Gas Argon or NitrogenInert gas used to induce fragmentation via Collision-Induced Dissociation (CID).
Collision Energy (CE) 10 - 40 eV (Ramped)A range of energies should be tested to observe both primary and secondary fragments.

Predicted Mass Spectral Fragmentation Pathways

The structural integrity of this compound under CID conditions is dictated by its weakest bonds and the stability of the resulting fragment ions. Based on established fragmentation patterns of indazole and pyrrole derivatives, we can predict several key pathways originating from the [M+H]⁺ precursor ion (m/z 198.10). [5][6][7]

fragmentation cluster_path1 Pathway 1: Inter-ring Cleavage cluster_path2 Pathway 2: Indazole Ring Fragmentation cluster_path3 Pathway 3: Pyrrole Ring Fragmentation parent [M+H]⁺ 1-methyl-3-(pyrrol-1-yl)-1H-indazole m/z 198.10 frag1 1-methyl-1H-indazol-3-ylium m/z 131.06 parent->frag1 - C₄H₅N (Pyrrole radical) frag2 [M+H - N₂]⁺ m/z 170.09 parent->frag2 frag3 [M+H - CH₃]⁺ m/z 183.08 parent->frag3 frag4 [M+H - HCN]⁺ m/z 171.09 parent->frag4

Caption: Predicted fragmentation pathways for [M+H]⁺ of the target compound.

Pathway 1: Cleavage of the Indazole-Pyrrole Bond (Major Pathway) The C-N bond connecting the two heterocyclic rings is a likely point of initial fragmentation. The charge is most likely to be retained by the more stable, aromatic indazole fragment.

  • Precursor Ion [M+H]⁺ (m/z 198.10) → 1-methyl-1H-indazol-3-ylium (m/z 131.06) + Pyrrole radical (C₄H₅N) : This cleavage would produce the base peak or a very abundant ion at m/z 131.06. This type of fragmentation, resulting in a stable indazolium ion, is well-documented for related structures. [6] Pathway 2: Indazole Ring Fragmentation Direct fragmentation of the fused indazole ring can also occur, though these may be less favorable than the inter-ring cleavage.

  • Loss of a Methyl Radical: Cleavage of the N-CH₃ bond could result in a fragment ion at m/z 183.08 ([M+H - CH₃]⁺).

  • Loss of Neutral Nitrogen (N₂): A common fragmentation for pyrazole-containing rings, this would lead to an ion at m/z 170.09 ([M+H - N₂]⁺).

Pathway 3: Pyrrole Ring Fragmentation The pyrrole ring can undergo its own characteristic fragmentation.

  • Loss of Hydrogen Cyanide (HCN): This is a classic fragmentation pathway for nitrogen-containing five-membered rings, resulting in an ion at m/z 171.09 ([M+H - HCN]⁺). [5]

Data Interpretation and Validation

The definitive identification of the proposed fragments requires high-resolution mass spectrometry (HRMS), such as with a Q-TOF or Orbitrap instrument. [8]* Accurate Mass Measurement: HRMS provides mass measurements with high accuracy (<5 ppm), which allows for the calculation of the elemental composition of each fragment ion. This serves to confirm or refute the proposed structures. For example, it can distinguish the [M+H - N₂]⁺ ion (C₁₂H₁₁N⁺) from the [M+H - HCN]⁺ ion (C₁₁H₁₀N₂⁺), which have very close nominal masses but distinct exact masses.

  • Isotopic Labeling Studies: For absolute confirmation, synthesis of a deuterated analogue (e.g., with a -CD₃ methyl group) would be the ultimate validation tool. Observing a mass shift of +3 Da in the precursor ion and in any fragments retaining the methyl group (like m/z 131.06 → 134.08) while fragments that have lost it (like m/z 183.08) remain unchanged, provides unequivocal proof of the fragmentation pathway. [9]

Conclusion

The mass spectrometric analysis of this compound can be effectively and reliably performed using a systematic LC-ESI-MS/MS approach. By employing positive ion ESI, a stable [M+H]⁺ precursor ion at m/z 198.10 is readily generated. Subsequent collision-induced dissociation is predicted to be dominated by the cleavage of the inter-ring C-N bond, yielding a characteristic indazolium fragment at m/z 131.06. Minor fragmentation pathways involving losses from both the indazole and pyrrole rings provide additional structural confirmation. The protocols and predictive models detailed in this guide offer a robust starting point for researchers, enabling confident characterization of this compound and facilitating its study in the broader context of drug discovery and development.

References

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  • Kumar, R., et al. (2023). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. Available at: [Link]

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  • Wray, B. C., & Stambuli, J. P. (2010). Synthesis of N-arylindazoles and benzimidazoles from a common intermediate. PubMed. Available at: [Link]

  • Lee, J., et al. (2020). Discovery of 1-(1H-indazol-4-yl)-3-((1-phenyl-1H-pyrazol-5-yl)methyl) ureas as potent and thermoneutral TRPV1 antagonists. PubMed. Available at: [Link]

  • Smyth, W. F. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. PubMed. Available at: [Link]

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  • Ferreira, M. M. C., et al. (2022). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. MDPI. Available at: [Link]

  • Luo, X., et al. (2024). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. PubMed. Available at: [Link]

  • Kumar, V., et al. (2024). Synthesis of 1H-indazole derivatives. ResearchGate. Available at: [Link]

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A Technical Guide to 1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Its fusion of a benzene and pyrazole ring offers a unique electronic and structural architecture for molecular recognition by various biological targets.[3] When substituted with other pharmacologically relevant heterocycles, such as pyrrole, a new chemical space with intriguing therapeutic possibilities emerges. This guide focuses on 1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole (CAS 1427460-30-7), a specific yet under-researched member of this family. Due to the limited publicly available data on this exact molecule, this document will provide a comprehensive framework based on established principles for the synthesis, characterization, and potential biological applications of the broader class of N-methyl-3-(pyrrol-1-yl)indazoles. By leveraging structure-activity relationships from related compounds, we aim to provide a valuable roadmap for researchers and drug developers interested in exploring this promising chemical entity.

Introduction: The Convergence of Two Potent Heterocycles

The indazole ring system is a bioisostere of indole and is found in numerous compounds with a wide array of pharmacological activities, including anti-tumor, anti-inflammatory, and analgesic properties.[1][3] The nitrogen atoms in the pyrazole moiety can act as both hydrogen bond donors and acceptors, facilitating interactions with various enzymatic and receptor targets.[2]

The pyrrole ring, a five-membered aromatic heterocycle, is another fundamental structural motif in biologically active molecules, including natural products and synthetic drugs.[4] Its incorporation into a larger molecular framework can modulate physicochemical properties and provide additional points of interaction with biological macromolecules.

The conjunction of the 1-methyl-1H-indazole core with a 3-(1H-pyrrol-1-yl) substituent presents a molecule with a distinct three-dimensional structure and electronic distribution. The methylation at the N1 position of the indazole ring is a common strategy in medicinal chemistry to enhance metabolic stability and modulate binding affinity. While specific data for this compound is sparse, the exploration of its synthesis and potential bioactivity is a logical and promising avenue for new therapeutic discoveries.

Synthesis and Chemical Architecture

The synthesis of this compound would logically proceed through a two-stage process: the formation of the 3-(1H-pyrrol-1-yl)-1H-indazole scaffold, followed by N-methylation.

Synthesis of the 3-(1H-pyrrol-1-yl)-1H-indazole Core

A plausible and efficient method for constructing the 3-heteroaryl-1H-indazole skeleton involves a palladium-catalyzed cross-coupling reaction.[5] A general workflow is depicted below.

Synthesis_Workflow cluster_starting_materials Starting Materials cluster_reaction Ullmann Condensation cluster_intermediate Intermediate Product 3-Iodo-1H-indazole 3-Iodo-1H-indazole CuI_Catalyst CuI, L-proline 3-Iodo-1H-indazole->CuI_Catalyst Reactant A Pyrrole Pyrrole Pyrrole->CuI_Catalyst Reactant B 3-Pyrrol-indazole 3-(1H-pyrrol-1-yl)-1H-indazole CuI_Catalyst->3-Pyrrol-indazole Forms C-N bond Base_Solvent K2CO3, DMSO Base_Solvent->CuI_Catalyst

Caption: General workflow for the synthesis of the 3-(1H-pyrrol-1-yl)-1H-indazole core.

Experimental Protocol: Synthesis of 3-(1H-pyrrol-1-yl)-1H-indazole (Hypothetical)

  • To a stirred solution of 3-iodo-1H-indazole (1.0 eq) and pyrrole (1.2 eq) in dimethyl sulfoxide (DMSO), add potassium carbonate (K₂CO₃, 2.0 eq), copper(I) iodide (CuI, 0.1 eq), and L-proline (0.2 eq).

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-(1H-pyrrol-1-yl)-1H-indazole.

N-Methylation of the Indazole Core

The final step to obtain the target compound is the selective methylation of the N1 position of the indazole ring.

Methylation_Workflow cluster_starting_material Intermediate cluster_reaction N-Methylation cluster_final_product Final Product 3-Pyrrol-indazole 3-(1H-pyrrol-1-yl)-1H-indazole Reagents Methyl Iodide (CH3I) Base (e.g., NaH, K2CO3) 3-Pyrrol-indazole->Reagents Substrate Target_Compound This compound Reagents->Target_Compound Methylation Solvent DMF or THF Solvent->Reagents

Caption: Workflow for the N-methylation of the indazole core.

Experimental Protocol: Synthesis of this compound (Hypothetical)

  • To a solution of 3-(1H-pyrrol-1-yl)-1H-indazole (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a base such as sodium hydride (NaH, 1.2 eq) or potassium carbonate (K₂CO₃, 2.0 eq) at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add methyl iodide (CH₃I, 1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield this compound.

Physicochemical and Spectroscopic Characterization (Predicted)

While experimental data is not available, the physicochemical properties and spectroscopic signatures of this compound can be predicted based on its structure.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/RangeRationale
Molecular Formula C₁₂H₁₁N₃Based on chemical structure
Molecular Weight 197.24 g/mol Calculated from the molecular formula
LogP 2.5 - 3.5Estimated based on the lipophilicity of the indazole and pyrrole rings
Topological Polar Surface Area (TPSA) ~29 ŲCalculated based on the nitrogen atoms
Hydrogen Bond Donors 0No N-H or O-H bonds
Hydrogen Bond Acceptors 2The two non-pyrrolic nitrogen atoms

Spectroscopic Analysis:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indazole and pyrrole rings. A characteristic singlet for the N-methyl group would likely appear in the range of 3.8-4.2 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the twelve carbon atoms in the molecule. The N-methyl carbon signal would be expected in the aliphatic region.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to C-H stretching of the aromatic rings and the methyl group, as well as C=C and C=N stretching vibrations within the heterocyclic systems.

Potential Biological Activity and Therapeutic Applications

The therapeutic potential of this compound can be inferred from the known biological activities of structurally related indazole derivatives. The indazole scaffold is a key component of several approved drugs and clinical candidates, particularly in oncology.[3]

Potential Therapeutic Areas:

  • Oncology: Many indazole derivatives are potent inhibitors of various protein kinases that are implicated in cancer cell proliferation, survival, and angiogenesis.[3] The 3-aminoindazole moiety, for example, is a known hinge-binding fragment for kinases. The pyrrole substitution at the 3-position could modulate the binding affinity and selectivity for specific kinase targets.

  • Anti-inflammatory: Indazole-containing compounds have been reported to possess anti-inflammatory properties, potentially through the inhibition of enzymes such as cyclooxygenase (COX) or by modulating inflammatory signaling pathways.

  • Neuroscience: The structural similarity of the indazole core to neurotransmitters like serotonin has led to the development of indazole derivatives as ligands for various receptors in the central nervous system, with potential applications in treating pain, depression, and other neurological disorders.

Biological_Potential cluster_targets Potential Biological Targets cluster_applications Potential Therapeutic Applications Molecule 1-methyl-3-(1H-pyrrol-1-yl) -1H-indazole Kinases Protein Kinases (e.g., VEGFR, FGFR) Molecule->Kinases Inhibition Inflammatory_Enzymes Inflammatory Enzymes (e.g., COX) Molecule->Inflammatory_Enzymes Modulation CNS_Receptors CNS Receptors (e.g., Serotonin Receptors) Molecule->CNS_Receptors Ligand Binding Oncology Oncology Kinases->Oncology Anti_inflammatory Anti-inflammatory Inflammatory_Enzymes->Anti_inflammatory Neuroscience Neuroscience CNS_Receptors->Neuroscience

Caption: Potential biological targets and therapeutic applications of this compound.

Conclusion and Future Directions

This compound represents a novel chemical entity with significant, yet unexplored, therapeutic potential. The convergence of the privileged indazole scaffold with the versatile pyrrole moiety suggests that this compound could exhibit interesting biological activities. This technical guide provides a foundational framework for its synthesis, characterization, and potential applications based on established chemical principles and the known pharmacology of related compounds.

The significant lack of published data on this specific molecule highlights a clear research gap and an opportunity for novel discoveries. Future research should focus on:

  • Definitive Synthesis and Characterization: The development and publication of a robust and scalable synthetic route, along with comprehensive spectroscopic and crystallographic characterization.

  • In Vitro Biological Screening: Screening of the compound against a panel of relevant biological targets, such as a broad kinase panel, to identify its primary mechanism of action.

  • Cell-based Assays: Evaluation of its efficacy in relevant cellular models of diseases, such as cancer cell lines or inflammatory assay systems.

The exploration of this compound and its analogs could lead to the identification of new lead compounds for the development of novel therapeutics.

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An In-Depth Technical Guide to 1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1427460-30-7

Introduction

Indazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] The indazole scaffold, a fusion of a benzene and a pyrazole ring, is a key structural motif in numerous therapeutic agents with applications ranging from oncology to inflammatory diseases.[3][4] The incorporation of a pyrrole moiety, another biologically significant heterocycle known for its presence in compounds with anti-inflammatory, antimicrobial, and anticancer properties, presents an intriguing avenue for the development of novel therapeutic agents.[5] This guide provides a comprehensive technical overview of 1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole, a specific derivative that combines these two important pharmacophores. While this particular molecule is not extensively documented in publicly available literature, this guide will extrapolate from established synthetic methodologies and the known biological activities of related compounds to provide a scientifically grounded resource for researchers and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that in the absence of extensive experimental data for this specific molecule, some of these properties may be predicted values.

PropertyValueSource
CAS Number 1427460-30-7ChemicalBook
Molecular Formula C₁₂H₁₁N₃N/A
Molecular Weight 197.24 g/mol N/A
Appearance Predicted: SolidN/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Not availableN/A

Synthesis and Mechanism

The synthesis of this compound can be logically approached through a two-step process: the initial formation of the 3-(1H-pyrrol-1-yl)-1H-indazole core, followed by the regioselective N-methylation of the indazole ring.

Step 1: Synthesis of 3-(1H-pyrrol-1-yl)-1H-indazole

A plausible route to the 3-(1H-pyrrol-1-yl)-1H-indazole intermediate involves a condensation reaction between a 3-hydrazinyl-1H-indazole and 2,5-dimethoxytetrahydrofuran, a common precursor for the in situ generation of the pyrrole ring. This approach is analogous to the Paal-Knorr pyrrole synthesis.

Step 2: N-methylation of 3-(1H-pyrrol-1-yl)-1H-indazole

The subsequent N-methylation of the indazole ring is a critical step that can yield two primary regioisomers: the N-1 and N-2 methylated products. The regioselectivity of this reaction is influenced by factors such as the choice of base, solvent, and methylating agent.[6][7] For the synthesis of the desired 1-methyl isomer, conditions that favor thermodynamic control are generally preferred.[8] The use of a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) typically promotes the formation of the more stable N-1 substituted indazole.[7][8]

Proposed Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Formation of 3-(1H-pyrrol-1-yl)-1H-indazole cluster_step2 Step 2: N-methylation 3-Hydrazinyl-1H-indazole 3-Hydrazinyl-1H-indazole Reaction1 Paal-Knorr Pyrrole Synthesis (Acidic Conditions) 3-Hydrazinyl-1H-indazole->Reaction1 2,5-Dimethoxytetrahydrofuran 2,5-Dimethoxytetrahydrofuran 2,5-Dimethoxytetrahydrofuran->Reaction1 Intermediate 3-(1H-pyrrol-1-yl)-1H-indazole Reaction1->Intermediate Reaction2 N-methylation (NaH, CH₃I, THF) Intermediate->Reaction2 Final_Product This compound Reaction2->Final_Product

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 3-(1H-pyrrol-1-yl)-1H-indazole

  • To a solution of 3-hydrazinyl-1H-indazole (1 equivalent) in glacial acetic acid, add 2,5-dimethoxytetrahydrofuran (1.1 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3-(1H-pyrrol-1-yl)-1H-indazole.

Step 2: N-methylation of 3-(1H-pyrrol-1-yl)-1H-indazole

  • Suspend sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • To this suspension, add a solution of 3-(1H-pyrrol-1-yl)-1H-indazole (1 equivalent) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate this compound.

Potential Biological Activities and Applications in Drug Development

Indazole-containing compounds are known to exhibit a wide range of biological activities, including anti-tumor, anti-inflammatory, and antimicrobial effects.[2][9] They often function as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are frequently dysregulated in diseases such as cancer.[10] Similarly, pyrrole derivatives have demonstrated significant potential as pharmacological agents with anticancer, antiviral, and anti-inflammatory properties.[5]

Given this background, this compound could be a promising candidate for investigation in several therapeutic areas:

  • Oncology: As a potential kinase inhibitor, this compound could be screened against a panel of cancer-relevant kinases to identify potential targets.

  • Inflammatory Diseases: The anti-inflammatory properties associated with both the indazole and pyrrole moieties suggest that this compound could be a candidate for the treatment of chronic inflammatory conditions.

  • Infectious Diseases: The antimicrobial activity of both parent heterocycles indicates a potential application in the development of new antibacterial or antifungal agents.

Potential Signaling Pathway Modulation

Many indazole derivatives exert their therapeutic effects by modulating intracellular signaling pathways. For instance, their ability to inhibit protein kinases can disrupt signaling cascades that are essential for cancer cell proliferation and survival. A hypothetical mechanism of action for an indazole derivative as a kinase inhibitor is depicted below.

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK/ERK, PI3K/Akt) Receptor->Kinase_Cascade Activates Proliferation Cell Proliferation & Survival Kinase_Cascade->Proliferation Promotes Indazole_Derivative 1-methyl-3-(1H-pyrrol-1-yl) -1H-indazole Indazole_Derivative->Inhibition Inhibition->Kinase_Cascade

Caption: Hypothetical inhibition of a pro-proliferative signaling pathway by an indazole derivative.

Conclusion

This compound represents a novel chemical entity with significant potential for further investigation in the field of drug discovery. This technical guide has provided a plausible synthetic route, based on established chemical principles, and has outlined potential areas of biological activity by drawing parallels with related compounds. The unique combination of the indazole and pyrrole scaffolds makes this molecule a compelling target for synthesis and biological evaluation. Further research is warranted to elucidate its precise physicochemical properties, optimize its synthesis, and explore its pharmacological profile in various disease models.

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The Indazole Core at Position 3: A Technical Guide to its Discovery, Synthesis, and Therapeutic Ascendancy

Author: BenchChem Technical Support Team. Date: January 2026

For inquiries, please contact: Senior Application Scientist, Gemini Division, Google DeepMind.

Abstract

The indazole scaffold, a bicyclic heterocycle composed of fused benzene and pyrazole rings, has emerged as a "privileged structure" in medicinal chemistry, underpinning a significant portfolio of clinically approved therapeutics. While substitutions at the N1 and N2 positions modulate pharmacokinetic properties, it is the functionalization at the C3 position that has historically defined the core pharmacophore for a vast array of targeted therapies. This in-depth technical guide provides a comprehensive exploration of the discovery and history of 3-substituted indazole derivatives. We traverse the foundational synthetic routes pioneered over a century ago, chronicle the evolution of modern, efficient methodologies, and provide detailed, field-proven protocols. By examining the causality behind key experimental choices and grounding claims in robust, verifiable references, this guide serves as an essential resource for researchers, medicinal chemists, and drug development professionals dedicated to leveraging this critical heterocyclic motif.

Genesis: The Dawn of Indazole Chemistry

The story of indazole begins with the pioneering work of Hermann Emil Fischer. In 1883, Fischer first reported the synthesis of an "indazolone" derivative by heating ortho-hydrazine cinnamic acid.[1][2] While not a direct synthesis of a 3-substituted indazole as we know it today, this foundational work established the core bicyclic structure and opened the door to a new field of heterocyclic chemistry.[3]

Early synthetic strategies were often arduous and limited in scope. The Jacobson Indazole Synthesis (1893), for instance, involved the diazotization of o-toluidine followed by reduction and cyclization, or the treatment of N-acetyl-o-toluidine with nitrous acid to form an N-nitroso intermediate that cyclizes upon heating.[4][5] These classical methods, while historically significant, often required harsh conditions and offered limited control over substitution patterns, particularly at the C3 position.

Another notable early method is the Davis-Beirut Reaction , which provides access to 2H-indazoles through the base-catalyzed cyclization of N-substituted 2-nitrobenzylamines.[1] This N-N bond-forming heterocyclization proceeds through a key nitroso imine intermediate and stands out for its use of inexpensive starting materials without the need for toxic metals.[1][6]

These seminal discoveries laid the essential groundwork, but the true potential of the indazole scaffold, especially with functionality at the C3 position, would only be unlocked with the advent of modern synthetic organic chemistry.

The Synthetic Evolution: Precision and Diversity at the C3-Position

The limitations of classical methods spurred the development of more sophisticated and regioselective strategies to install diverse functionalities at the indazole C3 position. This evolution has been driven by the demands of medicinal chemistry for rapid library synthesis and precise structure-activity relationship (SAR) studies.

The Rise of Cycloaddition Strategies

Perhaps the most significant leap forward in the synthesis of 3-substituted indazoles came from the application of [3+2] cycloaddition reactions. This approach constructs the pyrazole ring in a highly controlled manner.

A cornerstone of this strategy is the reaction between arynes (generated in situ from precursors like 2-(trimethylsilyl)aryl triflates) and diazo compounds .[7][8] The diazo compound acts as a 1,3-dipole, reacting with the aryne dienophile to efficiently form the indazole core. A significant advantage of this method is that the substituent on the diazo compound is directly installed at the C3 position of the resulting indazole.[7]

A powerful variation of this reaction utilizes readily available, stable, and inexpensive N-tosylhydrazones as precursors to the reactive diazo species.[8][9][10] Under basic conditions, N-tosylhydrazones eliminate p-toluenesulfinic acid to generate diazo compounds in situ, which are immediately trapped by the aryne.[10] This one-pot procedure avoids the isolation of potentially unstable diazo intermediates, enhancing the safety and practicality of the method.[2]

Figure 1: Aryne-Based [3+2] Cycloaddition for 3-Substituted Indazoles
Metal-Catalyzed Cross-Coupling and C-H Activation

The development of transition-metal catalysis revolutionized organic synthesis, and indazole chemistry was no exception. Palladium, copper, and rhodium catalysts have been instrumental in forging new pathways to 3-substituted derivatives.

  • Palladium-Catalyzed Reactions: Palladium catalysts are widely used for direct C-H arylation at the C3 position of a pre-formed indazole ring. This powerful method allows for the late-stage introduction of aryl groups, which is highly valuable in drug discovery.[11] Another approach involves the palladium-catalyzed coupling of 2-bromobenzonitriles with benzophenone hydrazone, followed by an acidic workup that triggers deprotection and cyclization to yield 3-aminoindazoles.[12]

  • Copper-Catalyzed Cascades: Copper catalysis has proven effective for synthesizing 3-aminoindazoles from 2-halobenzonitriles. In a cascade process, the nitrile is coupled with a hydrazine derivative, followed by an intramolecular condensation to form the desired product.[10] This method is robust and tolerates a wide range of functional groups.

  • Rhodium-Catalyzed C-H Activation: More advanced rhodium(III)-catalyzed tandem reactions have been developed, such as the C-H activation and annulation of azobenzenes with various partners to construct 3-acylated-2H-indazoles.

These metal-catalyzed methods provide unparalleled efficiency and functional group tolerance, enabling the synthesis of complex indazole derivatives that were previously inaccessible.

The Pinnacle of Application: 3-Substituted Indazoles in Modern Medicine

The synthetic versatility of the 3-substituted indazole core has been translated into significant therapeutic success. The specific substituent at the C3 position is often designed to interact with the ATP-binding pocket of protein kinases, making these compounds potent and selective enzyme inhibitors. This has led to the development of several FDA-approved drugs, particularly in the field of oncology.[1][13]

Drug NameC3-Substituent MoietyPrimary Target(s)FDA-Approved Indication(s)
Pazopanib (Votrient®)(Methylamino)pyrimidinyl group linked to a sulfonamide-bearing anilineVEGFR-1, -2, -3, PDGFR-α, -β, c-KitRenal Cell Carcinoma (RCC), Soft Tissue Sarcoma[6][12][14]
Axitinib (Inlyta®)(E)-2-(pyridin-2-yl)ethenyl groupVEGFR-1, -2, -3Advanced Renal Cell Carcinoma (RCC)[9][15]
Entrectinib (Rozlytrek®)Benzamide group linked to a piperazine- and pyran-containing moietyTRK A/B/C, ROS1, ALKNTRK fusion-positive solid tumors, ROS1-positive NSCLC[1][16][17]

Table 1: Prominent FDA-Approved 3-Substituted Indazole Derivatives in Oncology.

The success of these drugs is a direct testament to the importance of the 3-substituted indazole scaffold. The C3-substituent acts as a critical anchor within the target protein, while modifications to other parts of the molecule are used to fine-tune selectivity, potency, and pharmacokinetic properties. Pazopanib and Axitinib, for example, are potent anti-angiogenic agents that function by inhibiting Vascular Endothelial Growth Factor Receptors (VEGFRs), thereby cutting off the blood supply that tumors need to grow.[6][15]

Figure 2: Simplified Pazopanib/Axitinib Mechanism of Action

As shown in Figure 2, the binding of the Vascular Endothelial Growth Factor (VEGF) ligand to its receptor (VEGFR-2) triggers receptor dimerization and autophosphorylation.[18][19] This initiates multiple downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which ultimately promote endothelial cell proliferation, survival, and migration, leading to angiogenesis.[18][19] Pazopanib and Axitinib compete with ATP for the kinase domain on the intracellular portion of VEGFR-2, preventing phosphorylation and effectively shutting down these pro-angiogenic signals.[6][20]

Experimental Protocol: Synthesis of a 3-Aryl-1H-Indazole via Aryne Cycloaddition

This protocol describes a representative, modern synthesis of a 3-substituted indazole based on the [3+2] cycloaddition of an aryne with an in situ-generated diazo compound from an N-tosylhydrazone. This method is noted for its operational simplicity, mild conditions, and the use of stable, readily available precursors.[10]

Objective: To synthesize 3-phenyl-1H-indazole.

Materials:

  • 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate (Aryne precursor, 1.2 mmol)

  • Benzaldehyde N-tosylhydrazone (Diazo precursor, 1.0 mmol)

  • Cesium Fluoride (CsF, anhydrous, 2.5 mmol)

  • Acetonitrile (CH₃CN, anhydrous, 10 mL)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum, add benzaldehyde N-tosylhydrazone (1.0 mmol, 276 mg) and anhydrous cesium fluoride (2.5 mmol, 380 mg).

  • Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Using a syringe, add anhydrous acetonitrile (10 mL) to the flask. Stir the resulting suspension at room temperature.

  • Aryne Precursor Addition: In a separate vial, dissolve 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.2 mmol, 358 mg) in anhydrous acetonitrile (2 mL). Add this solution dropwise to the stirring suspension in the reaction flask over a period of 10 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 7:3 v/v), checking for the consumption of the tosylhydrazone starting material. The reaction is typically complete within 4-6 hours.

  • Workup: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (15 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 3-phenyl-1H-indazole as a solid.

Expected Outcome: The procedure should yield 3-phenyl-1H-indazole in good to excellent yields (typically 75-90%). The product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the data to literature values.

Conclusion and Future Perspectives

From the foundational discoveries of Emil Fischer to the sophisticated metal-catalyzed and cycloaddition strategies of today, the journey of 3-substituted indazole derivatives has been one of continuous innovation. The C3 position has proven to be a uniquely versatile handle for modulating biological activity, culminating in the development of life-saving targeted therapies. The synthetic methodologies outlined in this guide represent a powerful toolkit for chemists to continue exploring the vast chemical space around this privileged scaffold.

The future of indazole synthesis will likely be shaped by emerging technologies. The integration of photochemistry, continuous flow synthesis, and computational modeling will undoubtedly accelerate the discovery of novel derivatives with enhanced potency and selectivity.[1] As our understanding of disease biology deepens, the rational design of next-generation 3-substituted indazoles, targeting novel protein-protein interactions or allosteric sites, will ensure that this remarkable heterocycle remains at the forefront of medicinal chemistry and drug discovery for years to come.

References

  • Jadhavar, P. S., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(9), 1606-1641. Available at: [Link]

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  • Podar, K., et al. (2009). The small-molecule VEGF receptor inhibitor pazopanib (GW786034B) targets both tumor and endothelial cells in multiple myeloma. Proceedings of the National Academy of Sciences, 106(43), 18137-18142. Available at: [Link]

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  • Kamal, A., et al. (2015). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Medicinal Chemistry, 22(28), 3245-3265. Available at: [Link]

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  • Ali, A., et al. (2019). Formation of an unexpected 3,3-diphenyl-3H-indazole through a facile intramolecular [2 + 3] cycloaddition of the diazo intermediate. Beilstein Journal of Organic Chemistry, 15, 1343-1350. Available at: [Link]

  • Xu, L., et al. (2013). Assembly of Substituted 3-Aminoindazoles from 2-Bromobenzonitrile via a CuBr-Catalyzed Coupling/Condensation Cascade Process. The Journal of Organic Chemistry, 78(7), 3400-3401. Available at: [Link]

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  • Wikipedia. (n.d.). Entrectinib. Retrieved January 19, 2026, from [Link]

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  • Ye, M., et al. (2013). A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Chemical Science, 4(6), 2736-2741. Available at: [Link]

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Methodological & Application

Application Notes and Protocols for the Biological Characterization of 1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Privileged Structure in Drug Discovery

The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, represents a cornerstone in medicinal chemistry.[1] Its derivatives are known to possess a wide array of pharmacological activities, including anti-inflammatory, anti-tumor, and antibacterial properties.[2][3] This structural motif is present in several clinically approved drugs and late-stage clinical candidates, particularly as potent kinase inhibitors.[4] Given this precedent, the novel compound 1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole warrants a thorough investigation to elucidate its biological potential.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals to systematically characterize the biological activity of this compound. The following protocols are designed to be self-validating and provide a logical workflow from initial screening to mechanistic insights.

Physicochemical Properties and Compound Handling

A prerequisite for reliable and reproducible biological data is the correct handling and solubilization of the test compound. Indazole derivatives can exhibit variable solubility, which must be addressed to ensure accurate concentrations in assays.

Protocol 1: Preparation of Stock Solutions

  • Initial Solubility Testing: Begin by testing the solubility of this compound in common laboratory solvents. Dimethyl sulfoxide (DMSO) is the recommended starting solvent for creating a high-concentration stock solution.

  • Stock Solution Preparation:

    • Accurately weigh a small amount (e.g., 5 mg) of the compound.

    • Add a calculated volume of high-purity DMSO to achieve a high-concentration stock, for example, 10 mM or 20 mM.

    • Ensure complete dissolution by gentle vortexing or sonication.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

  • Working Solutions: Prepare fresh working solutions for each experiment by diluting the stock solution in the appropriate cell culture medium or assay buffer. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that affects cellular health, typically <0.5%.

Part 1: Primary Screening for Antiproliferative and Cytotoxic Effects

The initial step in characterizing a novel compound with a scaffold known for anticancer activity is to assess its effect on cell viability and proliferation. The MTT assay is a robust and widely used colorimetric method for this purpose.

Protocol 2: MTT Cell Viability Assay

This protocol is designed to determine the concentration of this compound that inhibits cell growth by 50% (IC50).

A. Cell Seeding:

  • Culture a panel of relevant cancer cell lines (e.g., A549 lung cancer, K562 leukemia, PC-3 prostate cancer, HepG2 liver cancer) to approximately 80% confluency.[3]

  • Trypsinize and resuspend the cells in fresh culture medium.

  • Perform a cell count and adjust the cell density. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

B. Compound Treatment:

  • Prepare a serial dilution of this compound in culture medium from the DMSO stock. A typical concentration range would be from 0.01 µM to 100 µM.

  • Include a vehicle control (medium with the highest concentration of DMSO used) and a positive control (a known cytotoxic drug).

  • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound.

  • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

C. MTT Addition and Formazan Solubilization:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]

  • Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[5][6]

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

D. Data Acquisition and Analysis:

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation: IC50 Values

Cell LineIC50 (µM) of this compound
A549Experimental Value
K562Experimental Value
PC-3Experimental Value
HepG2Experimental Value

Part 2: Elucidating the Mechanism of Action

If the compound exhibits significant antiproliferative activity, the next logical step is to investigate the underlying mechanism. This involves determining whether the compound induces cell cycle arrest or apoptosis.

Workflow for Mechanistic Studies

G start Initial Hit from MTT Assay cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) start->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) start->apoptosis arrest Cell Cycle Arrest Detected cell_cycle->arrest induced_apoptosis Apoptosis Induced apoptosis->induced_apoptosis

Caption: Workflow for investigating the mechanism of action.

Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining

This protocol uses propidium iodide (PI), a fluorescent intercalating agent, to stain DNA and analyze the cell cycle distribution by flow cytometry.[7]

  • Seed cells in 6-well plates and treat with this compound at concentrations around its IC50 value for 24-48 hours.

  • Harvest both adherent and floating cells and wash them with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[8]

  • Incubate the fixed cells for at least 30 minutes at 4°C.[8]

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.[9]

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Apoptosis Assay using Annexin V and Propidium Iodide

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[10]

  • Treat cells as described for the cell cycle analysis.

  • Harvest all cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.[11]

  • Incubate for 15 minutes at room temperature in the dark.[11]

  • Analyze the stained cells by flow cytometry within one hour.[11]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Part 3: Target Deconvolution - Kinase Inhibition Profiling

Many indazole derivatives exert their anticancer effects by inhibiting protein kinases.[4] Therefore, a crucial step is to screen this compound against a panel of kinases to identify potential molecular targets.

Hypothetical Signaling Pathway Inhibition

G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FGFR) GF->Receptor Downstream Downstream Signaling (e.g., MAPK pathway) Receptor->Downstream Compound 1-methyl-3-(1H-pyrrol-1-yl) -1H-indazole Compound->Receptor Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Potential inhibition of a receptor tyrosine kinase pathway.

Protocol 5: In Vitro Kinase Inhibition Assay (General Protocol)

A variety of commercial kits and services are available for kinase profiling. The following is a general protocol adaptable to many platforms, such as ADP-Glo™ (Promega).

  • Assay Setup: The assay is typically performed in a 96-well or 384-well plate format.

  • Reagent Preparation: Prepare the kinase, substrate, and ATP solutions in the appropriate kinase assay buffer. The ATP concentration should ideally be at or near the Km value for each specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[12][13]

  • Compound Addition: Add serial dilutions of this compound to the assay wells.

  • Kinase Reaction Initiation: Add the kinase to the wells, followed by the substrate/ATP mixture to start the reaction.

  • Incubation: Incubate the reaction plate at the recommended temperature (e.g., 30°C) for the specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and add the detection reagent (e.g., ADP-Glo™ reagent to measure ADP production).

  • Signal Measurement: Measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase tested.

Data Presentation: Kinase Inhibition Profile

Kinase TargetIC50 (µM) of this compound
FGFR1Experimental Value
VEGFR2Experimental Value
PDGFRβExperimental Value
c-MetExperimental Value
... (other kinases)Experimental Value

Conclusion and Future Directions

The protocols outlined in this guide provide a systematic and robust framework for the initial biological characterization of this compound. The data generated from these assays will reveal whether the compound possesses antiproliferative activity and, if so, will provide insights into its mechanism of action, such as the induction of apoptosis or cell cycle arrest. The kinase inhibition profiling will help to identify potential molecular targets, guiding further lead optimization and preclinical development. Positive results from this initial screening would warrant more advanced studies, including in vivo efficacy models and detailed ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling.

References

  • Fishwick, C. W. G., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(15), 4477. [Link]

  • Li, J., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(27), 16425-16436. [Link]

  • Shaikh, F., et al. (2023). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. ResearchGate. [Link]

  • (2017). A REVIEW ON BIOLOGICAL ACTIVITY OF 1, 3-DIAZOLE DERIVATIVES. ResearchGate. [Link]

  • Kovalenko, S. M., et al. (2021). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Bentham Science. [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]

  • Al-Ostath, A., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. Scientific Reports, 14(1), 9376. [Link]

  • Crowley, L. C., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1953. [Link]

  • Bensa, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8721. [Link]

  • University of Massachusetts Chan Medical School. (n.d.). DNA Cell Cycle Analysis with PI. University of Massachusetts Chan Medical School. [Link]

  • El-Faham, A., et al. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules, 29(11), 2537. [Link]

  • University of South Florida. (n.d.). Apoptosis Protocols. USF Health. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • UCL. (n.d.). Propidium Iodide Cell Cycle Staining Protocol. UCL. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. [Link]

  • ResearchGate. (n.d.). Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. ResearchGate. [Link]

  • ResearchGate. (2024). Indazole scaffold: a generalist for marketed and clinical drugs. ResearchGate. [Link]

  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. UCL. [Link]

  • Wiley-VCH. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • University of Rochester Medical Center. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. University of Rochester Medical Center. [https://www.urmc.rochester.edu/medialibraries/urmcmedia/flow-core/documents/ apoptosis-lecture.pdf]([Link] apoptosis-lecture.pdf)

  • Bio-Rad. (n.d.). Apoptosis Analysis by Flow Cytometry. Bio-Rad. [Link]

  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

Sources

Application Notes and Protocols for the Characterization of 1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Kinase Inhibitors and the Promise of the Indazole Scaffold

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, including growth, proliferation, differentiation, and metabolism.[1] They function by catalyzing the transfer of a phosphate group from ATP to a substrate protein, a process known as phosphorylation.[1] The dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major focus for therapeutic intervention.[2][3] Small molecule kinase inhibitors have revolutionized the treatment of various cancers and other diseases.[1]

The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous clinically approved and investigational drugs.[4][5] This heterocyclic structure is particularly effective in targeting the ATP-binding pocket of kinases.[6] This document provides a detailed guide for the preclinical characterization of a novel indazole-containing compound, 1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole (hereafter referred to as KIN-460 ), as a potent and selective inhibitor of a hypothetical serine/threonine kinase, "Tumor-Associated Kinase 1" (TAK1) , a key regulator in a pro-survival signaling pathway. These protocols are designed for researchers in oncology, cell biology, and drug development.

Hypothesized Mechanism of Action and Signaling Pathway

KIN-460 is hypothesized to be an ATP-competitive inhibitor of TAK1. By binding to the ATP pocket of the kinase, it prevents the phosphorylation of downstream substrates, thereby inhibiting the activation of pro-survival and pro-inflammatory signaling pathways. The diagram below illustrates the hypothetical placement of KIN-460 within the TAK1 signaling cascade.

TAK1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Adaptor_Proteins Adaptor Proteins Receptor->Adaptor_Proteins Signal TAK1 TAK1 Adaptor_Proteins->TAK1 Activates Downstream_Kinase Downstream Kinase TAK1->Downstream_Kinase Phosphorylates (P) Transcription_Factor Transcription Factor (Inactive) Downstream_Kinase->Transcription_Factor Phosphorylates (P) TF_Active Transcription Factor (Active) Transcription_Factor->TF_Active Gene_Expression Gene Expression (Proliferation, Survival) TF_Active->Gene_Expression KIN460 KIN-460 KIN460->TAK1 Inhibits ATP Binding InVitro_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Analysis A Serial Dilution of KIN-460 B Add KIN-460 to Plate A->B C Add Kinase Solution (Pre-incubate) B->C D Add Substrate/ATP (Incubate) C->D E Add ADP-Glo Reagent (Stop Reaction) D->E F Add Detection Reagent (Generate Signal) E->F G Read Luminescence F->G H Plot Dose-Response Curve & Calculate IC50 G->H

Caption: Workflow for the in vitro kinase inhibition assay.

Part 2: Cell-Based Assays for Cellular Potency and Target Engagement

While in vitro assays are crucial for determining direct enzyme inhibition, cell-based assays are necessary to understand how a compound behaves in a more physiologically relevant context. [3][7]These assays assess the compound's ability to enter cells, engage its target, and exert a biological effect.

Protocol 2: Cell Proliferation Assay

This assay measures the effect of KIN-460 on the proliferation of a cancer cell line known to be dependent on TAK1 signaling for survival.

A. Materials:

  • Cancer cell line (e.g., a specific lymphoma or myeloid leukemia line where TAK1 is constitutively active)

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)

  • KIN-460 (10 mM stock in 100% DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)

  • Sterile, clear-bottom, white-walled 96-well plates

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO₂)

B. Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a serial dilution of KIN-460 in complete medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of KIN-460 or vehicle control (DMSO).

    • Incubate for 72 hours. This duration is typically sufficient to observe effects on proliferation.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percent viability against the log of KIN-460 concentration and fit to a dose-response curve to determine the EC50 value.

Hypothetical Data Presentation
CompoundCell LineEC50 (nM)
KIN-460 TAK1-dependent Cancer Cell Line 150

Note: The EC50 value for KIN-460 is hypothetical.

Protocol 3: Western Blotting for Target Engagement

To confirm that KIN-460 is inhibiting its intended target within the cell, a western blot can be used to measure the phosphorylation of a known downstream substrate of TAK1. [8]A reduction in the phosphorylation of this substrate upon treatment with KIN-460 provides direct evidence of target engagement.

A. Materials:

  • TAK1-dependent cancer cell line

  • KIN-460

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-Substrate (specific for the phosphorylated form of TAK1's substrate)

    • Rabbit anti-total-Substrate (to measure the total amount of the substrate protein)

    • Mouse anti-GAPDH (as a loading control)

  • Secondary antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

B. Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Treat the cells with increasing concentrations of KIN-460 (e.g., 0, 50, 150, 500 nM) for 2 hours.

    • Wash the cells with ice-cold PBS and lyse them directly in the plate with lysis buffer.

    • Scrape the cell lysate, transfer to a microcentrifuge tube, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the samples to the same protein concentration and add Laemmli sample buffer. Heat at 95°C for 5 minutes. [9]3. Electrophoresis and Transfer:

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate by electrophoresis. [10] * Transfer the separated proteins to a PVDF membrane. [9]4. Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. [9] * Incubate the membrane with the primary antibody (e.g., anti-phospho-Substrate) overnight at 4°C with gentle agitation. [10] * Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [9] * Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing:

    • The membrane can be stripped of antibodies and re-probed with anti-total-Substrate and anti-GAPDH antibodies to ensure equal protein loading and to assess the total levels of the target protein.

Logical Diagram for Western Blot

Western_Blot_Logic cluster_experiment Experimental Condition cluster_analysis Analysis cluster_readout Expected Readout cluster_conclusion Conclusion Cells TAK1-dependent Cells Treatment Treat with increasing concentrations of KIN-460 Cells->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Western Western Blot Lysis->Western pSubstrate Phospho-Substrate (p-Substrate) Western->pSubstrate Detects tSubstrate Total Substrate (t-Substrate) Western->tSubstrate Detects GAPDH Loading Control (GAPDH) Western->GAPDH Detects Conclusion_Node KIN-460 inhibits TAK1 kinase activity in cells in a dose-dependent manner. pSubstrate->Conclusion_Node Signal Decreases tSubstrate->Conclusion_Node Signal Constant GAPDH->Conclusion_Node Signal Constant

Caption: Logic of the target engagement western blot experiment.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the initial characterization of This compound (KIN-460) as a novel kinase inhibitor. By following these steps, researchers can determine the in vitro potency, cellular efficacy, and target engagement of this compound, providing the critical data needed to advance its development as a potential therapeutic agent.

References

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Application Notes and Protocols for the Investigation of 1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Indazole Scaffold in Oncology

The indazole core is a privileged heterocyclic motif in medicinal chemistry, renowned for its versatile biological activities.[1][2] This is underscored by the clinical success of several indazole-containing drugs in cancer therapy, including Axitinib, a potent tyrosine kinase inhibitor, and Lonidamine, which affects energy metabolism in tumor cells.[1][3] The therapeutic utility of the indazole scaffold stems from its ability to interact with a variety of biological targets, often leading to the induction of apoptosis, cell cycle arrest, and modulation of critical signaling pathways such as the PI3K/AKT/mTOR cascade.[3][4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial investigation of a novel indazole derivative, 1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole . While specific data for this compound is not yet widely available, the protocols and methodologies outlined herein are based on established best practices for the evaluation of novel anticancer agents, particularly those built upon the indazole framework.[5][6]

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a test compound is fundamental to reliable and reproducible in vitro studies. For novel compounds like this compound, initial estimations can be made based on its structural analogs.

PropertyEstimated ValueRationale and References
Molecular Formula C₁₂H₁₁N₃Calculated
Molecular Weight 197.24 g/mol Calculated
Aqueous Solubility PoorIndazole derivatives often exhibit low aqueous solubility.[7]
Recommended Solvent Dimethyl Sulfoxide (DMSO)DMSO is a standard solvent for creating concentrated stock solutions of indazole derivatives for in vitro assays.[7]
Storage of Solid 2-8°CBased on general recommendations for heterocyclic compounds.
Storage of Solution -20°C or -80°C in aliquotsAliquoting and storing at low temperatures maintains the stability of stock solutions in DMSO and prevents degradation from multiple freeze-thaw cycles.[7]

Experimental Protocols: A Step-by-Step Guide to In Vitro Evaluation

The following protocols provide a robust framework for the initial in vitro characterization of the anticancer activity of this compound.

Protocol 1: Preparation of Stock and Working Solutions

The accurate preparation of compound solutions is critical for dose-response studies.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Equilibration: Allow the vial of solid this compound to reach room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh a precise amount of the compound. For a 10 mM stock solution, weigh 1.97 mg for every 1 mL of DMSO.

  • Solubilization: Add the calculated volume of anhydrous DMSO to the solid compound in a sterile microcentrifuge tube.

  • Dissolution: Vortex the solution vigorously for 2-3 minutes. If necessary, briefly sonicate in a water bath to ensure complete dissolution. Visually inspect for any remaining solid particles.

  • Aliquoting and Storage: Aliquot the concentrated stock solution into smaller volumes in sterile microcentrifuge tubes and store at -20°C or -80°C. This prevents repeated freeze-thaw cycles of the main stock.

Protocol 2: Cell Culture and Maintenance

A panel of human cancer cell lines should be utilized for initial screening to assess the breadth of activity.[5]

Recommended Cell Lines:

  • MCF-7: Breast adenocarcinoma

  • NCI-H460: Lung carcinoma

  • SF-268: Glioma

  • PC-3: Prostate carcinoma

  • K562: Chronic Myeloid Leukemia[8]

Procedure:

  • Culture Medium: Culture cells in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[5]

  • Incubation: Maintain cells in a humidified incubator at 37°C with a 5% CO₂ atmosphere.

  • Subculture: Passage cells upon reaching 80-90% confluency to maintain them in the exponential growth phase.

Protocol 3: Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and determine the half-maximal inhibitory concentration (IC₅₀) of a compound.[9]

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[5]

  • Drug Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[5]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, from the resulting dose-response curve.[5]

Illustrative Data Presentation:

Cancer Cell LineTissue of OriginThis compound IC₅₀ (µM)Doxorubicin (Positive Control) IC₅₀ (µM)
MCF-7Breast AdenocarcinomaTo be determined0.8 ± 0.1
NCI-H460Lung CarcinomaTo be determined1.2 ± 0.2
K562Chronic Myeloid LeukemiaTo be determined0.5 ± 0.08

Note: Data for the positive control is illustrative and may vary based on experimental conditions.[5]

Protocol 4: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

Inducing apoptosis is a key mechanism for many anticancer drugs.[5] The Annexin V-FITC/PI assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.

Procedure:

  • Cell Treatment: Treat cells with this compound at its predetermined IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.[5]

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[5]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive cells are considered apoptotic, while PI positive cells are necrotic.[5]

Visualizing Experimental and Mechanistic Frameworks

Diagrams provide a clear visual representation of complex processes.

G cluster_setup Phase 1: Preparation & Seeding cluster_treatment Phase 2: Treatment & Incubation cluster_assay Phase 3: MTT Assay cluster_analysis Phase 4: Data Analysis prep Prepare Compound Stock (Protocol 1) culture Cell Culture & Maintenance (Protocol 2) prep->culture seed Seed Cells in 96-well Plates culture->seed treat Treat with Compound (0.1-100 µM) seed->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read calculate Calculate IC50 Value read->calculate

Caption: Workflow for In Vitro Cytotoxicity Testing.

Potential Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR signaling pathway is frequently hyperactivated in cancer and plays a crucial role in cell growth, proliferation, and survival.[4] Several indazole derivatives have been shown to exert their anticancer effects by inhibiting components of this pathway.[4]

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Inhibition of Apoptosis AKT->Apoptosis | Proliferation Cell Growth & Proliferation mTOR->Proliferation Indazole 1-methyl-3-(1H-pyrrol-1-yl) -1H-indazole Indazole->PI3K Inhibition? Indazole->AKT Inhibition? Indazole->mTOR Inhibition?

Caption: Hypothesized Inhibition of the PI3K/AKT/mTOR Pathway.

Further investigation into the mechanism of action of this compound could involve Western blot analysis to assess the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway following compound treatment. A reduction in phosphorylated AKT or mTOR would provide strong evidence for the on-target activity of this novel indazole derivative.

Conclusion and Future Directions

The protocols and conceptual frameworks presented in this document provide a comprehensive starting point for the systematic evaluation of the anticancer potential of this compound. By following these established methodologies, researchers can generate robust and reproducible data to determine the compound's cytotoxicity, its ability to induce apoptosis, and to begin elucidating its mechanism of action. Positive in vitro findings would warrant further investigation, including cell cycle analysis, migration and invasion assays, and eventual progression to in vivo studies in relevant animal models.[3][10] The indazole scaffold continues to be a fertile ground for the discovery of novel cancer therapeutics, and a systematic approach is key to unlocking the potential of new derivatives.

References

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Application Notes and Protocols for Investigating the Antimicrobial Properties of 1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of the antimicrobial properties of the novel synthetic compound, 1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole. Indazole and pyrazole derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial effects[1][2][3]. This guide outlines detailed protocols for the synthesis, purification, and evaluation of the antimicrobial efficacy of the target compound. Methodologies for determining the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and preliminary mechanism of action studies are presented. The causality behind experimental choices is explained to ensure robust and reproducible results.

Introduction: The Rationale for Investigating this compound

The emergence of multidrug-resistant (MDR) pathogens presents a formidable challenge to global public health. Consequently, there is an urgent and continuous need for the discovery and development of new antimicrobial agents with novel mechanisms of action. Heterocyclic compounds, particularly those containing nitrogen, are cornerstones in the development of new pharmaceuticals[4]. The indazole nucleus, a bicyclic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties[5][6][7].

Similarly, the pyrrole ring is a constituent of many biologically active natural products and synthetic drugs[8]. The strategic hybridization of these two pharmacophores—the 1-methyl-indazole core and a 3-position pyrrole substituent—in this compound presents a compelling candidate for antimicrobial investigation. This unique structural arrangement may confer enhanced lipophilicity, facilitate membrane transport, or enable novel interactions with microbial targets. This document provides the experimental framework to rigorously test this hypothesis.

Synthesis and Characterization of the Target Compound

A plausible synthetic route for this compound is proposed based on established organic chemistry principles for the synthesis of related indazole derivatives[9][10].

Proposed Synthetic Pathway

The synthesis can be envisioned as a multi-step process starting from commercially available precursors. A key step would involve the construction of the pyrrole ring onto the indazole scaffold.

Synthetic_Pathway cluster_synthesis Proposed Synthesis A 1-Methyl-1H-indazol-3-amine D Reaction Mixture A->D B 2,5-Dimethoxytetrahydrofuran B->D C Glacial Acetic Acid C->D E Reflux D->E Heat F Purification (Column Chromatography) E->F Crude Product G This compound F->G Pure Compound

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Synthesis Protocol
  • Reaction Setup: To a solution of 1-methyl-1H-indazol-3-amine (1 equivalent) in glacial acetic acid, add 2,5-dimethoxytetrahydrofuran (1.1 equivalents).

  • Reaction Condition: Heat the mixture to reflux for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude compound by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.

Protocols for Antimicrobial Activity Evaluation

The following protocols are based on widely accepted standards from the Clinical and Laboratory Standards Institute (CLSI).

Preparation of Stock Solutions and Microbial Inocula
  • Compound Stock Solution: Prepare a 1 mg/mL stock solution of the purified title compound in dimethyl sulfoxide (DMSO). Ensure the final concentration of DMSO in the assay does not exceed 1%, as higher concentrations can inhibit microbial growth.

  • Microbial Strains: A panel of clinically relevant and standard reference strains should be used.

| Table 1: Suggested Panel of Test Microorganisms | | :--- | :--- | | Gram-Positive Bacteria | Staphylococcus aureus (e.g., ATCC 29213), Methicillin-resistant Staphylococcus aureus (MRSA, e.g., ATCC 43300), Bacillus subtilis (e.g., ATCC 6633) | | Gram-Negative Bacteria | Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853), Klebsiella pneumoniae (e.g., ATCC 700603) | | Fungi (Yeast) | Candida albicans (e.g., ATCC 90028) |

  • Inoculum Preparation: Grow microbial cultures in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast) to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and efficient technique for determining MIC values.

MIC_Workflow cluster_mic Broth Microdilution MIC Assay Workflow A Prepare 2-fold serial dilutions of compound in 96-well plate B Add standardized microbial inoculum to each well A->B D Incubate at 37°C for 18-24 hours B->D C Include Positive Control (Inoculum + Broth) & Negative Control (Broth only) C->D E Visually inspect for turbidity D->E F MIC = Lowest concentration with no visible growth E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into wells 2-12 of a 96-well microtiter plate.

  • Add 100 µL of the compound stock solution (at twice the highest desired test concentration) to well 1.

  • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and repeating this process down to well 10. Discard 50 µL from well 10. Wells 11 (positive control) and 12 (negative control) will not contain the compound.

  • Add 50 µL of the prepared microbial inoculum to wells 1-11. Add 50 µL of sterile broth to well 12.

  • The final volume in each well is 100 µL.

  • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol:

  • Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate these aliquots onto a sterile nutrient agar plate.

  • Incubate the agar plate at 37°C for 24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 1-2 colonies).

Preliminary Mechanism of Action (MoA) Studies

Understanding how a novel compound exerts its antimicrobial effect is crucial for further development. Simple, cell-based assays can provide initial insights.

Cell Membrane Integrity Assay

Many antimicrobial agents act by disrupting the bacterial cell membrane. This can be assessed by measuring the leakage of intracellular components.

Protocol:

  • Treat a mid-log phase bacterial culture (e.g., S. aureus) with the test compound at 1x and 2x MIC. Include a positive control (e.g., a known membrane-disrupting agent like Polymyxin B) and a negative (untreated) control.

  • Incubate for a defined period (e.g., 2 hours).

  • Centrifuge the cultures to pellet the cells.

  • Measure the absorbance of the supernatant at 260 nm (A₂₆₀) to quantify the release of nucleic acids.

  • A significant increase in A₂₆₀ compared to the untreated control suggests membrane damage.

Data Presentation and Interpretation

Results should be tabulated for clear comparison.

| Table 2: Hypothetical Antimicrobial Activity Data for this compound | | :--- | :--- | :--- | | Microorganism | MIC (µg/mL) | MBC (µg/mL) | | S. aureus ATCC 29213 | 8 | 16 | | MRSA ATCC 43300 | 16 | 32 | | E. coli ATCC 25922 | 32 | >64 | | C. albicans ATCC 90028 | 16 | 64 | | Ciprofloxacin (Control) | 0.5 (S. aureus) | 1 (S. aureus) | | Fluconazole (Control) | 1 (C. albicans) | 4 (C. albicans) |

Interpretation:

  • Bacteriostatic vs. Bactericidal: If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal. If the ratio is > 4, it is considered bacteriostatic.

  • Spectrum of Activity: The range of MIC values across different species indicates the breadth of the compound's activity.

Conclusion

This document provides a foundational framework for the systematic evaluation of the antimicrobial properties of this compound. By following these detailed protocols, researchers can generate reliable and reproducible data to assess the potential of this novel compound as a lead for antimicrobial drug discovery. The inherent biological potential of the indazole scaffold suggests that such investigations are a worthwhile endeavor in the fight against infectious diseases[1][5].

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Sources

Application Note & Protocols: Evaluating the Anti-Inflammatory Potential of 1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in pharmacology and medicinal chemistry.

Abstract: The indazole nucleus is a well-established scaffold in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic activities, including anti-inflammatory effects.[1][2] This document provides a comprehensive scientific and methodological guide for the investigation of a novel derivative, 1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole . We present a structured, multi-tiered approach, beginning with in vitro cellular assays to elucidate the mechanism of action and culminating in a validated in vivo model to confirm therapeutic efficacy. The protocols are designed to be self-validating, incorporating necessary controls and explaining the scientific rationale behind each experimental step to ensure robust and reproducible data generation.

Scientific Rationale & Hypothesized Mechanism of Action

Inflammation is a critical biological response, but its dysregulation contributes to a wide range of chronic diseases.[3] A central pathway governing the expression of pro-inflammatory mediators is the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling cascade.[4][5] Upon stimulation by pathogens or inflammatory cytokines, the IκB kinase (IKK) complex phosphorylates the inhibitor of κB (IκBα), leading to its degradation.[6] This frees NF-κB to translocate to the nucleus, where it drives the transcription of key inflammatory genes, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[5]

Indazole derivatives have shown potent anti-inflammatory activity, often through the inhibition of COX-2 and the suppression of pro-inflammatory cytokines.[7][8] Based on this established pharmacology, we hypothesize that This compound will exert its anti-inflammatory effects by modulating the NF-κB signaling pathway, thereby reducing the expression and release of downstream inflammatory mediators.

Hypothesized_Mechanism cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Pro-Inflammatory Mediators LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα pIkBa p-IκBα IkBa_NFkB->pIkBa NFkB NF-κB (Active) pIkBa->NFkB IκBα Degradation & NF-κB Release NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Test_Compound 1-methyl-3-(1H-pyrrol-1-yl) -1H-indazole Test_Compound->IKK Inhibits (Hypothesis) DNA κB DNA Sites NFkB_nuc->DNA Binds Transcription Gene Transcription DNA->Transcription COX2 COX-2 Transcription->COX2 iNOS iNOS Transcription->iNOS Cytokines TNF-α, IL-6 Transcription->Cytokines

Figure 1: Hypothesized mechanism of this compound.

Integrated Experimental Workflow

A logical, phased approach is critical for efficiently evaluating a novel compound. Our proposed workflow ensures that resource-intensive in vivo studies are only conducted after establishing a clear biological rationale and mechanism from robust in vitro data.

Experimental_Workflow cluster_invitro Phase 1: In Vitro Mechanistic Evaluation cluster_invivo Phase 2: In Vivo Efficacy Validation Start Start: 1-methyl-3-(1H-pyrrol-1-yl) -1H-indazole Viability Protocol 1.1: Cell Viability Assay (MTT) Determine non-toxic dose range Start->Viability Screening Protocol 1.2-1.4: Screening in LPS-stimulated RAW 264.7 Macrophages Viability->Screening NO_Cytokine Measure NO (Griess Assay) Measure Cytokines (ELISA) Screening->NO_Cytokine Mechanism Protocol 1.5-1.6: Mechanistic Studies Decision Promising In Vitro Activity and Mechanism? NO_Cytokine->Decision Gene_Protein Gene Expression (RT-qPCR) Protein Expression (Western Blot) Mechanism->Gene_Protein Gene_Protein->Decision Paw_Edema Protocol 2.1: Carrageenan-Induced Paw Edema in Rats Decision->Paw_Edema Yes End Data Analysis & Report Generation Decision->End No Paw_Edema->End

Figure 2: Phased experimental workflow for compound evaluation.

PART 1: In Vitro Mechanistic Evaluation

The primary goal of this phase is to determine if the test compound has anti-inflammatory properties at non-toxic concentrations and to elucidate its molecular mechanism of action using a well-established cellular model of inflammation.[9][10]

Protocol 1.1: Cell Viability Assay

Principle: It is imperative to distinguish true anti-inflammatory effects from cytotoxicity. The MTT assay measures the metabolic activity of cells, which correlates with cell viability. This protocol establishes the maximum non-toxic concentration of the test compound for use in subsequent experiments.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM medium with 10% FBS

  • This compound (dissolved in DMSO, stock solution 100 mM)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration in all wells, including the vehicle control, should be ≤ 0.1%.

  • Remove the old medium and add 100 µL of the medium containing the respective compound concentrations. Include a "vehicle control" (medium with 0.1% DMSO) and a "cells only" control.

  • Incubate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control.

Protocol 1.2: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Principle: During inflammation, inducible nitric oxide synthase (iNOS) is highly expressed in macrophages, producing large amounts of nitric oxide (NO), a key inflammatory mediator.[10] The Griess assay measures nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.[11] A reduction in nitrite levels indicates inhibition of the inflammatory response.

Materials:

  • Reagents from Protocol 1.1

  • Lipopolysaccharide (LPS) from E. coli (1 mg/mL stock in PBS)

  • Dexamethasone (positive control, 10 mM stock in DMSO)

  • Griess Reagent Kit

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treatment: Treat cells with non-toxic concentrations of the test compound (determined in Protocol 1.1) and Dexamethasone (e.g., 10 µM) for 1 hour.

  • Inflammatory Stimulus: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubate for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of supernatant from each well to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution (Component A) and incubate for 10 minutes in the dark.

    • Add 50 µL of NED solution (Component B) and incubate for another 10 minutes in the dark.

    • Measure absorbance at 540 nm.

  • Analysis: Quantify nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-only treated group.

Protocol 1.3: Quantification of Pro-Inflammatory Cytokines by ELISA

Principle: TNF-α and IL-6 are pivotal pro-inflammatory cytokines whose production is tightly regulated by the NF-κB pathway.[12] Enzyme-Linked Immunosorbent Assay (ELISA) provides a highly specific and sensitive method to quantify the concentration of these secreted cytokines in the cell culture supernatant.

Materials:

  • Cell culture supernatants from the same experiment as Protocol 1.2

  • Mouse TNF-α and IL-6 ELISA kits

Procedure:

  • Follow the manufacturer's instructions provided with the specific ELISA kits.

  • Briefly, the supernatant is added to wells pre-coated with a capture antibody for the target cytokine.

  • After incubation and washing, a detection antibody is added, followed by a substrate that generates a colorimetric signal.

  • The reaction is stopped, and the absorbance is measured at the appropriate wavelength (typically 450 nm).

  • Analysis: Calculate the cytokine concentrations based on a standard curve generated from recombinant cytokine standards. Determine the percentage inhibition for each treatment group relative to the LPS-only control.

Protocol 1.4: Gene Expression Analysis by RT-qPCR

Principle: To determine if the test compound acts at the transcriptional level, we use Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR). This measures the mRNA levels of key inflammatory genes (Nos2, Cox2, Tnf, Il6), providing insight into whether the compound inhibits their upregulation in response to LPS.

Materials:

  • RAW 264.7 cells treated in 6-well plates (setup similar to Protocol 1.2, but with a shorter LPS incubation of 6-8 hours)

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (Nos2, Cox2, Tnf, Il6) and a housekeeping gene (Actb or Gapdh)

Procedure:

  • Cell Lysis and RNA Extraction: After treatment, wash cells with cold PBS and lyse them. Extract total RNA according to the kit protocol.

  • cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) from each sample.

  • qPCR: Perform qPCR using the synthesized cDNA, specific primers, and SYBR Green master mix.

  • Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene. Results are expressed as fold change relative to the LPS-stimulated control group.

Protocol 1.5: Protein Expression Analysis by Western Blot

Principle: Western blotting allows for the quantification of specific protein levels. This protocol validates whether the changes in gene expression (Protocol 1.4) translate to changes in protein levels (iNOS, COX-2). Crucially, it also allows for direct interrogation of the hypothesized mechanism by measuring the phosphorylation status of IκBα, a key event in NF-κB activation.[6]

Materials:

  • RAW 264.7 cells treated in 6-well plates (setup similar to Protocol 1.2, using a 30-60 minute LPS incubation for p-IκBα and 24 hours for iNOS/COX-2)

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels, electrophoresis and transfer equipment

  • Primary antibodies: anti-iNOS, anti-COX-2, anti-phospho-IκBα, anti-IκBα, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

Procedure:

  • Protein Extraction: Lyse cells in RIPA buffer, collect lysates, and quantify protein concentration.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA).

    • Incubate with the primary antibody overnight at 4°C.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Perform densitometry analysis using software like ImageJ. Normalize the protein of interest to the loading control (β-actin). For p-IκBα, normalize to total IκBα.

Table 1: Summary of Expected In Vitro Outcomes
Assay Parameter Measured Expected Result with Active Compound Mechanism Implicated
MTT Assay Cell Viability (%)No significant decrease at effective dosesRules out cytotoxicity
Griess Assay Nitrite (NO₂⁻) Conc. (µM)Dose-dependent decreaseInhibition of iNOS activity/expression
ELISA TNF-α, IL-6 Conc. (pg/mL)Dose-dependent decreaseInhibition of cytokine production
RT-qPCR Relative mRNA ExpressionDownregulation of Nos2, Cox2, Tnf, Il6Transcriptional regulation
Western Blot Protein Levels↓ iNOS, ↓ COX-2, ↓ p-IκBα/IκBα ratioTranslational regulation, NF-κB pathway

PART 2: In Vivo Efficacy Validation

After establishing in vitro activity, the next critical step is to confirm efficacy in a living organism.

Protocol 2.1: Carrageenan-Induced Paw Edema in Rats

Principle: The carrageenan-induced paw edema model is a widely used and validated assay for evaluating the acute anti-inflammatory activity of novel compounds.[8][13] Injection of carrageenan into the rat paw induces a localized inflammatory response characterized by swelling (edema). The ability of a test compound to reduce this swelling indicates its potential as an anti-inflammatory agent in vivo.

Materials:

  • Male Sprague-Dawley or Wistar rats (180-220 g)

  • This compound

  • Vehicle (e.g., 0.5% Carboxymethylcellulose - CMC)

  • Indomethacin or Diclofenac (positive control drug)

  • Carrageenan (1% w/v solution in sterile saline)

  • Plethysmometer

Procedure:

  • Acclimatization: Acclimatize animals for at least one week before the experiment. Fast them overnight before the experiment with free access to water.

  • Grouping: Randomly divide rats into groups (n=6 per group):

    • Group I: Vehicle Control (0.5% CMC)

    • Group II: Positive Control (e.g., Indomethacin, 10 mg/kg)

    • Group III-V: Test Compound at different doses (e.g., 10, 30, 100 mg/kg)

  • Initial Paw Volume: Measure the initial volume of the right hind paw of each rat using a plethysmometer (this is the 0-hour reading).

  • Drug Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Analysis:

    • Calculate the edema volume at each time point: (Paw volume at time 't') - (Initial paw volume).

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula:

      • % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Table 2: Example Data Presentation for Paw Edema Assay
Treatment Group Dose (mg/kg) Mean Edema Volume (mL) at 3 hr % Inhibition at 3 hr
Vehicle Control-0.85 ± 0.07-
Indomethacin100.25 ± 0.0470.6%
Test Compound100.68 ± 0.0620.0%
Test Compound300.45 ± 0.0547.1%
Test Compound1000.31 ± 0.0463.5%
Data are represented as Mean ± SEM. This is illustrative data.

Conclusion

This application note provides a systematic, evidence-based framework for the comprehensive evaluation of This compound as a potential anti-inflammatory agent. By following these detailed protocols, researchers can generate robust data on the compound's cytotoxicity, in vitro efficacy, and molecular mechanism, culminating in a validated assessment of its in vivo activity. A positive outcome from this workflow would provide a strong foundation for further preclinical development.

References

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Application Notes and Protocols for the Use of BAY-876, a Selective GLUT1 Inhibitor, in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of the potent and selective Glucose Transporter 1 (GLUT1) inhibitor, 1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole, commonly known as BAY-876, in cell-based assays. This document outlines the mechanism of action, provides detailed experimental protocols, and offers insights into data interpretation to facilitate the successful integration of BAY-876 into your research workflows.

Introduction: The Rationale for Targeting GLUT1 in Cancer Metabolism

Cancer cells exhibit a profound metabolic reprogramming, famously characterized by a heightened reliance on glycolysis even in the presence of ample oxygen—a phenomenon termed the "Warburg effect".[1] This metabolic shift necessitates an increased uptake of glucose, which is primarily mediated by glucose transporters (GLUTs). GLUT1, in particular, is frequently overexpressed in a wide array of human cancers, and its elevated expression often correlates with tumor progression and poor prognosis.[1][2] Consequently, the targeted inhibition of GLUT1 presents a compelling therapeutic strategy to selectively starve cancer cells of their primary energy source, leading to a metabolic crisis and subsequent cell death.[3]

BAY-876 has emerged as a first-in-class, highly potent, and selective small-molecule inhibitor of GLUT1.[4] It exhibits remarkable selectivity for GLUT1 over other GLUT isoforms, making it an invaluable tool for dissecting the role of GLUT1 in cancer biology and a promising candidate for therapeutic development.[5][6]

Mechanism of Action: How BAY-876 Exerts its Effects

BAY-876 functions by directly binding to and inhibiting the glucose transport activity of GLUT1.[1] This targeted inhibition initiates a cascade of downstream cellular events:

  • Inhibition of Glucose Uptake: The primary and immediate effect of BAY-876 is the blockade of glucose entry into the cell.[1]

  • Suppression of Glycolysis: With a diminished intracellular glucose supply, the rate of glycolysis is significantly attenuated.[7] This leads to a reduction in the production of pyruvate and lactate.[7][8]

  • Cellular Energy Depletion: The impairment of glycolysis results in a substantial decrease in cellular ATP levels, the universal energy currency of the cell.[7]

  • Induction of Metabolic Stress and Cell Death: The profound metabolic disruption triggered by BAY-876 induces significant cellular stress, ultimately leading to cell cycle arrest and apoptosis in cancer cells that are highly dependent on glycolysis. Recent studies have also suggested that BAY-876 can induce a form of cell death known as disulfidptosis in cancer cells with high levels of SLC7A11.[6][9]

The following diagram illustrates the signaling pathway affected by BAY-876:

BAY876_Pathway cluster_membrane Cell Membrane GLUT1 GLUT1 Glucose_int Intracellular Glucose GLUT1->Glucose_int Glucose_ext Extracellular Glucose Glucose_ext->GLUT1 Transport Glycolysis Glycolysis Glucose_int->Glycolysis ATP ATP Production Glycolysis->ATP Proliferation Cell Proliferation & Survival ATP->Proliferation BAY876 BAY-876 BAY876->GLUT1 Inhibits

Caption: Mechanism of action of BAY-876.

Quantitative Data Summary

The potency of BAY-876 can vary across different cell lines, largely dependent on their level of GLUT1 expression and their reliance on glycolysis for survival.

ParameterValueCell Line(s)Reference
GLUT1 IC50 2 nMRecombinant human GLUT1[6]
Cell Viability IC50 ~4 nM - 1.25 µMHCT116, COLO205, DLD1, LoVo[10]
Growth Inhibition 25-75 nMSKOV-3, OVCAR-3[6]

Note: IC50 values are highly dependent on the assay conditions, including cell density, incubation time, and the specific endpoint being measured. It is crucial to perform a dose-response curve for each new cell line and assay.

Experimental Protocols

The following protocols provide a starting point for utilizing BAY-876 in your cell-based assays. Optimization may be required for your specific cell lines and experimental conditions.

Rationale: Proper preparation and storage of the compound are critical for maintaining its activity and ensuring reproducible results. BAY-876 is a hydrophobic molecule with limited aqueous solubility.[11]

Materials:

  • BAY-876 powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Prepare a high-concentration stock solution of BAY-876 (e.g., 10-50 mM) in anhydrous DMSO.[12][13] Sonication may be required to fully dissolve the compound.[12]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.[14] When stored properly, the stock solution is stable for at least one year.[12]

Rationale: This assay determines the effect of BAY-876 on cell viability and proliferation by measuring the metabolic activity of the cells.

The following diagram outlines the workflow for a typical cell viability assay:

Cell_Viability_Workflow Start Start Seed Seed cells in a 96-well plate Start->Seed Incubate1 Incubate for 24 hours Seed->Incubate1 Treat Treat with serial dilutions of BAY-876 Incubate1->Treat Incubate2 Incubate for 24-72 hours Treat->Incubate2 AddReagent Add MTS/MTT reagent Incubate2->AddReagent Incubate3 Incubate for 2-4 hours AddReagent->Incubate3 Read Measure absorbance Incubate3->Read Analyze Analyze data and determine IC50 Read->Analyze End End Analyze->End

Caption: Workflow for a cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • BAY-876 stock solution

  • MTS or MTT reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[15][16]

  • Compound Treatment: Prepare serial dilutions of BAY-876 in complete culture medium from the DMSO stock. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent toxicity.

  • Remove the seeding medium and add the medium containing the various concentrations of BAY-876 to the respective wells. Include a vehicle control (DMSO only) and a positive control for cell death if available.

  • Incubation: Incubate the plates for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[15]

  • MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.[16]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.[15]

  • Data Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot the results as a dose-response curve to determine the IC50 value.

Rationale: This assay directly measures the ability of BAY-876 to inhibit the uptake of glucose into cells. A common method involves using a fluorescently labeled glucose analog, such as 2-NBDG.[17]

Materials:

  • Cancer cell line of interest

  • 24- or 96-well plates

  • BAY-876 stock solution

  • 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells in appropriate plates and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of BAY-876 for a defined period (e.g., 1 hour).[17]

  • 2-NBDG Incubation: Add 2-NBDG to the medium at a final concentration of 50-100 µM and incubate for 30-60 minutes.[17]

  • Washing: Wash the cells with cold PBS to remove extracellular 2-NBDG.

  • Data Acquisition: Measure the fluorescence of the cells using a flow cytometer or a fluorescence plate reader.

  • Data Analysis: Quantify the reduction in fluorescence in BAY-876-treated cells compared to the vehicle control to determine the inhibition of glucose uptake.

Rationale: To confirm the presence of the target protein, GLUT1, in your cell line of interest and to investigate whether BAY-876 treatment affects its expression levels.[10]

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • BAY-876 stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibody against GLUT1

  • Loading control antibody (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with BAY-876 at desired concentrations for a specific duration.

  • Cell Lysis: Lyse the cells using RIPA buffer and quantify the protein concentration.[15]

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[16]

  • Immunoblotting: Block the membrane and incubate with the primary antibodies against GLUT1 and a loading control.

  • Detection: Incubate with the appropriate HRP-conjugated secondary antibody and visualize the protein bands using an ECL substrate.[16]

  • Analysis: Quantify the band intensities to determine the relative expression levels of GLUT1.

Trustworthiness and Self-Validating Systems

To ensure the reliability of your results, it is imperative to incorporate appropriate controls in every experiment:

  • Vehicle Control: All experiments should include a vehicle (DMSO) control to account for any effects of the solvent on the cells.

  • Positive and Negative Controls: Where applicable, use positive controls (e.g., a known inducer of cell death) and negative controls (e.g., untreated cells).

  • Cell Line Authentication: Regularly authenticate your cell lines to ensure their identity and purity.

  • Dose-Response and Time-Course Experiments: Conduct dose-response and time-course experiments to fully characterize the effects of BAY-876.

By adhering to these principles and meticulously executing the described protocols, researchers can confidently investigate the biological effects of BAY-876 and its potential as a targeted anti-cancer agent.

References

  • Pharmacological characterization of BAY-876, a novel highly selective inhibitor of glucose transporter (GLUT)-1 in vitro and in vivo. AACR Journals. Available from: [Link]

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  • GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells. PMC - PubMed Central. Available from: [Link]

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  • A Novel Microcrystalline BAY-876 Formulation Achieves Long-Acting Antitumor Activity Against Aerobic Glycolysis and Proliferation of Hepatocellular Carcinoma. Frontiers. Available from: [Link]

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  • A Novel Microcrystalline BAY-876 Formulation Achieves Long-Acting Antitumor Activity Against Aerobic Glycolysis and Proliferation of Hepatocellular Carcinoma. NIH. Available from: [Link]

  • Identification of a novel GLUT1 inhibitor with in vitro and in vivo anti-tumor activity. ResearchGate. Available from: [Link]

  • Inhibitor Discovery for the Human GLUT1 from Homology Modeling and Virtual Screening. PMC - NIH. Available from: [Link]

  • Characterization of the effect of the GLUT-1 inhibitor BAY-876 on T cells and macrophages. Research Square. Available from: [Link]

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  • Discovery and pharmacological profile of new 1H-indazole-3-carboxamide and 2H-pyrrolo[3,4-c]quinoline derivatives as selective serotonin 4 receptor ligands. PubMed. Available from: [Link]

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Sources

Part 1: Foundational Assessment - Cytotoxicity and Antiproliferative Activity

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this document provides a comprehensive guide for the initial in vitro characterization of 1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole, a novel chemical entity (NCE). The indazole scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities, particularly as a hinge-binding motif for protein kinases.[1] This guide is designed for researchers in drug discovery and development, offering a logical, tiered approach to evaluating the compound's cytotoxic potential, identifying its primary molecular target class, elucidating its mechanism of action, and assessing its preliminary safety profile.

The protocols herein are designed as self-validating systems, incorporating essential controls and explaining the scientific rationale behind key experimental choices to ensure data integrity and reproducibility.[2][3]

The initial and most critical step in evaluating any NCE is to determine its effect on cell viability and proliferation. This establishes a therapeutic window and informs the concentration range for subsequent mechanistic assays. The MTT assay is a robust, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[4]

Principle of the MTT Assay

Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[5][6] The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of viable cells.[4]

Protocol 1: MTT Cell Proliferation and Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in a relevant cancer cell line (e.g., A549, human lung carcinoma).

Materials:

  • A549 cells

  • DMEM media with 10% FBS, 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[4]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[7]

  • 96-well flat-bottom plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Trypsinize and count A549 cells. Seed 5,000 cells per well in 100 µL of complete culture medium into a 96-well plate. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[5]

  • Compound Treatment: Prepare a serial dilution of the test compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.01 µM to 100 µM). Include "vehicle control" wells (medium with DMSO) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, carefully add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[6][8]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing for the formation of purple formazan crystals.[6]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[4]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Presentation: Hypothetical Cytotoxicity Data
Compound Concentration (µM)Mean Absorbance (570 nm)% Viability vs. Vehicle
Vehicle (0.1% DMSO)1.250100.0%
0.011.24599.6%
0.11.18895.0%
10.87570.0%
100.61349.0%
500.25020.0%
1000.13811.0%
Calculated IC₅₀ ~10.5 µM

Part 2: Target Identification and Mechanism of Action (MoA)

Given the prevalence of the indazole core in kinase inhibitors, a logical next step is to screen the compound against a panel of protein kinases to identify potential targets.[9][10] If a primary target is identified, subsequent cell-based assays are required to confirm that the compound modulates the relevant signaling pathway.

Experimental Workflow: From Hit Discovery to MoA

G cluster_0 Phase 1: Target Discovery cluster_1 Phase 2: Cellular Validation & MoA A This compound B Primary Screen: Kinase Panel (e.g., KINOMEscan®) A->B Test NCE C Primary Screen: GPCR Panel (e.g., Tango™ Assay) A->C Test NCE D Identify Primary 'Hits' (e.g., >90% inhibition @ 10µM) B->D C->D E Hypothesis: Compound inhibits MAPK Pathway (e.g., MEK1/2) D->E Analyze Hits & Formulate Hypothesis F Western Blot Analysis: Measure p-ERK levels in treated cells E->F Validate Hypothesis G Confirm On-Target Cellular Activity F->G

Caption: High-level workflow for NCE characterization.

Protocol 2: In Vitro Kinase Inhibition Assay (Biochemical)

Objective: To determine the inhibitory activity and selectivity of the compound against a panel of purified protein kinases.

Principle: These assays measure the transfer of a phosphate group from ATP to a substrate by a specific kinase.[9] Inhibition is quantified by a reduction in the phosphorylated product. Luminescence-based assays, such as ADP-Glo™, are common as they measure the amount of ADP produced, which is directly proportional to kinase activity.[10]

Procedure (Conceptual Outline):

  • Assay Setup: In a 384-well plate, combine the kinase, a specific peptide substrate, and ATP at its empirically determined Kₘ concentration.[11]

  • Compound Addition: Add the test compound across a range of concentrations. Include a known inhibitor for the specific kinase as a positive control and DMSO as a vehicle control.

  • Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

  • Reaction Termination & Detection: Add a reagent (e.g., ADP-Glo™ Reagent) to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add a detection reagent that converts the ADP generated into a luminescent signal via a coupled kinase reaction.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition relative to the vehicle control. Determine IC₅₀ or Kᵢ values by fitting the data to the appropriate dose-response or kinetic models.[11]

Protocol 3: Western Blot for MAPK Pathway Modulation

Objective: Assuming a hit on a MAPK pathway kinase (e.g., MEK1), this protocol verifies if the compound inhibits downstream signaling in a cellular context by measuring the phosphorylation of ERK1/2.[12][13]

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size via gel electrophoresis.[14] Phospho-specific antibodies allow for the sensitive detection of changes in the phosphorylation state of a target protein, indicating pathway activation or inhibition.[13][15]

MAPK Signaling Cascade

G Extracellular_Signal Growth Factor RTK Receptor Tyrosine Kinase (RTK) Extracellular_Signal->RTK RAS RAS RTK->RAS activates RAF RAF RAS->RAF activates MEK MEK1/2 RAF->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors translocates to nucleus & phosphorylates Cellular_Response Cell Proliferation, Survival, Differentiation Transcription_Factors->Cellular_Response regulates gene expression Inhibitor This compound Inhibitor->MEK Proposed Site of Inhibition

Caption: The MAPK signaling pathway with a hypothetical inhibitor.

Procedure:

  • Cell Culture and Treatment: Seed A549 cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells overnight, then pre-treat with the test compound (at 1x, 5x, and 10x its MTT IC₅₀) for 2 hours. Stimulate the cells with a growth factor (e.g., EGF, 100 ng/mL) for 15 minutes to activate the MAPK pathway.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each supernatant using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[13]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use antibodies against:

    • Phospho-ERK1/2 (p-ERK)

    • Total ERK1/2 (t-ERK)

    • A loading control (e.g., GAPDH or β-actin)

  • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities. Normalize the p-ERK signal to the t-ERK signal to account for any differences in total protein levels. Then, normalize this ratio to the loading control.[12]

Data Presentation: Hypothetical Western Blot Data
Treatmentp-ERK / t-ERK Ratio (Normalized)Fold Change vs. EGF Control
Untreated0.100.1x
EGF (100 ng/mL)1.001.0x
EGF + Compound (10 µM)0.650.65x
EGF + Compound (50 µM)0.210.21x
EGF + Compound (100 µM)0.090.09x

Part 3: Early Safety and ADME Profiling

Early assessment of a compound's potential for drug-drug interactions (DDI) and cardiotoxicity is crucial for de-risking a drug discovery program.

Protocol 4: Cytochrome P450 (CYP) Inhibition Assay

Objective: To evaluate the potential of the test compound to inhibit major drug-metabolizing CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2).[16][17]

Principle: This assay uses human liver microsomes, which contain CYP enzymes, and specific probe substrates for each isozyme.[18] The rate of metabolite formation from the probe substrate is measured via LC-MS/MS. A reduction in metabolite formation in the presence of the test compound indicates inhibition.[19]

Procedure (Outline):

  • Incubation: Incubate human liver microsomes, a CYP-specific probe substrate, and the test compound at various concentrations in a phosphate buffer containing an NADPH-regenerating system.

  • Reaction: Initiate the reaction by adding the NADPH-regenerating system and incubate at 37°C.

  • Termination: Stop the reaction at a specific time point by adding a quenching solvent (e.g., acetonitrile).

  • Analysis: Centrifuge the samples and analyze the supernatant using LC-MS/MS to quantify the amount of the specific metabolite formed.

  • Data Analysis: Compare the rate of metabolite formation in the presence of the test compound to the vehicle control to calculate percent inhibition and determine the IC₅₀ value for each CYP isozyme.

Data Presentation: Hypothetical CYP Inhibition Data
CYP IsozymeProbe SubstrateIC₅₀ (µM)DDI Risk Potential
CYP1A2Phenacetin> 50Low
CYP2C9Diclofenac> 50Low
CYP2C19S-Mephenytoin25.3Moderate
CYP2D6Dextromethorphan> 50Low
CYP3A4Midazolam8.9High
Protocol 5: hERG Channel Inhibition Assay

Objective: To assess the potential of the compound to inhibit the hERG potassium channel, a primary cause of drug-induced QT prolongation.[20][21]

Principle: Automated patch-clamp electrophysiology is the gold standard.[20] It measures the flow of ions through the hERG channel expressed in a stable cell line (e.g., HEK293). The test compound is applied, and any reduction in the hERG tail current is measured, indicating channel blockade.[22]

Procedure (Outline using Automated Patch Clamp):

  • Cell Preparation: Use HEK293 cells stably expressing the hERG channel.

  • Patch Clamp: The automated system achieves a whole-cell patch clamp configuration.

  • Voltage Protocol: Apply a specific voltage protocol designed to elicit the characteristic hERG tail current.[22]

  • Baseline Recording: Record a stable baseline current in an extracellular solution.

  • Compound Application: Apply the test compound at increasing concentrations to the same cell.

  • Measurement: Measure the peak tail current at each concentration.

  • Data Analysis: Calculate the percent inhibition of the hERG current relative to the vehicle control and determine the IC₅₀ value.

Data Presentation: Hypothetical hERG Inhibition Data
Compound Concentration (µM)Mean Current (pA)% Inhibition vs. Vehicle
Vehicle (0.1% DMSO)12050.0%
0.111980.6%
110889.7%
1074538.2%
3055054.4%
10021082.6%
Calculated IC₅₀ ~26.5 µM

Conclusion

This application note outlines a structured, multi-tiered approach for the initial in vitro characterization of this compound. By systematically assessing cytotoxicity, identifying primary targets, confirming the cellular mechanism of action, and evaluating key safety liabilities, researchers can build a comprehensive profile of this novel compound. The data generated from these protocols are essential for making informed decisions regarding the progression of the compound through the drug discovery pipeline.

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Sources

Application Note: A Comprehensive Guide to Developing Biochemical and Cell-Based Assays for 1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole, a Putative PLK1 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Derivatives of indazole have shown significant promise across various therapeutic areas, most notably in oncology, where they often function as potent protein kinase inhibitors.[1][3] This application note focuses on the compound 1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole , a novel molecule from this class. Based on extensive structure-activity relationship (SAR) data from analogous compounds, we hypothesize that its primary mechanism of action involves the inhibition of Polo-like Kinase 1 (PLK1).[4][5][6][7]

PLK1 is a critical serine/threonine kinase that governs multiple stages of mitosis, and its overexpression is a hallmark of numerous human cancers, making it a highly validated therapeutic target.[4][6][7] This guide provides a robust, two-tiered strategy for characterizing the activity of this compound. We present a detailed protocol for a primary, direct-target biochemical assay using Homogeneous Time-Resolved Fluorescence (HTRF) to determine potency (IC50) against recombinant PLK1. This is followed by a protocol for a secondary, functional cell-based viability assay to confirm cellular activity and assess its anti-proliferative effects.

Section 1: Strategic Overview of the Assay Development Workflow

The characterization of a novel kinase inhibitor requires a logical, tiered approach to validate its activity, moving from a simplified in vitro system to a more complex cellular environment. This strategy ensures that resources are spent on compounds that demonstrate direct target engagement before progressing to more complex biological systems.

Our workflow is designed around two core pillars:

  • Primary Biochemical Assay: To confirm direct, specific binding and inhibition of the PLK1 enzyme. This step is crucial for establishing a definitive structure-activity relationship and quantifying the compound's intrinsic potency.

  • Secondary Cell-Based Assay: To verify that the compound can traverse the cell membrane, engage PLK1 within the cell, and elicit a downstream biological response—in this case, the inhibition of cancer cell proliferation.

This sequential process allows researchers to distinguish between biochemical potency and cellular efficacy, providing critical insights into the compound's drug-like properties, such as cell permeability and stability.

G cluster_0 Assay Development Funnel Compound This compound Biochemical Primary Screen: Biochemical Assay (HTRF for PLK1) Compound->Biochemical Test direct target inhibition Cellular Secondary Screen: Cell-Based Assay (Cell Viability) Biochemical->Cellular Confirm cellular activity Outcome Data Interpretation: Biochemical IC50 vs. Cellular IC50 Cellular->Outcome Evaluate drug-like properties

Caption: Tiered assay development workflow.

Section 2: Primary Biochemical Screening: HTRF Assay for PLK1

Principle of the HTRF Kinase Assay

To quantify the direct inhibitory effect of our test compound on PLK1, we employ a Homogeneous Time-Resolved Fluorescence (HTRF) assay. This technology is a form of Förster Resonance Energy Transfer (FRET) and is exceptionally well-suited for high-throughput screening (HTS) due to its high sensitivity, low background, and resistance to interference from library compounds.[8][9][10][11]

The assay operates on the following principle:

  • Enzymatic Reaction: Recombinant PLK1 kinase phosphorylates a biotin-tagged peptide substrate in the presence of ATP.

  • Detection: Two detection reagents are added:

    • An anti-phospho-substrate antibody labeled with a Europium (Eu3+) cryptate (the FRET donor).

    • Streptavidin conjugated to XL665 (a long-wavelength fluorophore, the FRET acceptor).

  • Signal Generation: If the substrate is phosphorylated, the Europium-labeled antibody binds to it. Simultaneously, Streptavidin-XL665 binds to the biotin tag. This brings the donor and acceptor into close proximity, allowing FRET to occur upon excitation at ~340 nm. The resulting FRET signal is measured at 665 nm.

  • Inhibition: In the presence of an inhibitor like this compound, substrate phosphorylation is blocked. Consequently, FRET does not occur, and the signal at 665 nm is diminished. The degree of signal reduction is directly proportional to the inhibitory activity of the compound.[8][11]

G cluster_0 No Inhibition (High FRET Signal) cluster_1 With Inhibitor (Low FRET Signal) PLK1 PLK1 pSubstrateB Biotin-Substrate-P PLK1->pSubstrateB ATP ATP ADP ADP ATP->ADP SubstrateB Biotin-Substrate SubstrateB->pSubstrateB EuAb Eu-Ab pSubstrateB->EuAb Binds P-site SA_XL SA-XL665 pSubstrateB->SA_XL Binds Biotin EuAb->SA_XL FRET PLK1_i PLK1 Inhibitor Inhibitor Inhibitor->PLK1_i Blocks ATP Site ATP_i ATP SubstrateB_i Biotin-Substrate EuAb_i Eu-Ab SA_XL_i SA-XL665

Caption: HTRF assay principle for PLK1 inhibition.

Detailed Protocol: PLK1 HTRF Assay

This protocol is optimized for a 384-well plate format.

A. Materials & Reagents

  • PLK1 Enzyme: Recombinant human PLK1 (e.g., from Promega or SignalChem).

  • Substrate: Biotinylated peptide substrate for PLK1 (e.g., Biotin-PLKtide).

  • ATP: Adenosine 5'-triphosphate, 10 mM stock solution.

  • HTRF Detection Reagents:

    • Europium Cryptate labeled anti-phospho-substrate antibody.

    • Streptavidin-XL665 (SA-XL665).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA, 2 mM DTT.

  • Stop/Detection Buffer: 50 mM HEPES (pH 7.5), 100 mM EDTA, 0.1% BSA.

  • Test Compound: this compound dissolved in 100% DMSO.

  • Positive Control: Volasertib (BI 6727), a known PLK1 inhibitor.

  • Plates: Low-volume, white 384-well assay plates (e.g., Corning #4513).

  • Plate Reader: HTRF-compatible reader (e.g., BMG PHERAstar or Tecan Spark).

B. Reagent Preparation

  • Compound Plate: Prepare a serial dilution of the test compound and positive control in 100% DMSO. A typical starting concentration is 10 mM, diluted 1:3 for a 10-point curve.

  • 2X Enzyme Solution: Dilute PLK1 enzyme to a 2X working concentration (e.g., 2 nM) in cold Assay Buffer.

  • 2X Substrate/ATP Solution: Prepare a 2X mix of the biotinylated substrate (e.g., 200 nM) and ATP (e.g., 20 µM, corresponding to the Km value) in Assay Buffer.

  • 4X Detection Mix: Prepare a 4X mix of Eu-Ab and SA-XL665 in Stop/Detection Buffer according to the manufacturer's recommendations.

C. Step-by-Step Assay Procedure

  • Compound Dispensing: Add 250 nL of compound from the compound plate to the assay plate wells using an acoustic dispenser (e.g., Echo) or pin tool. Final DMSO concentration should be ≤1%.

  • Enzyme Addition: Add 5 µL of the 2X Enzyme Solution to all wells.

  • Pre-incubation: Gently mix and incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add 5 µL of the 2X Substrate/ATP Solution to all wells to start the kinase reaction.

  • Kinase Reaction: Incubate for 60 minutes at room temperature.

  • Reaction Termination: Add 10 µL of the 4X Detection Mix. The EDTA in the buffer will chelate Mg²⁺ and stop the reaction.

  • Detection Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Plate Reading: Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (cryptate) and 665 nm (XL665) after excitation at 340 nm.

D. Data Analysis & Presentation

  • Calculate HTRF Ratio: Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000.

  • Normalize Data:

    • % Inhibition = 100 * (1 - (Ratio_sample - Ratio_min) / (Ratio_max - Ratio_min))

    • Ratio_sample: Signal from a well with the test compound.

    • Ratio_max: Signal from a "no inhibitor" control (DMSO only).

    • Ratio_min: Signal from a "max inhibition" control (high concentration of positive control).

  • IC50 Determination: Plot % Inhibition versus log[Compound Concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 1: Hypothetical HTRF Dose-Response Data for Compound vs. PLK1

Compound Conc. (nM)% Inhibition
1000098.5
333397.2
111195.1
37088.4
12375.3
4152.1
13.728.9
4.610.2
1.53.1
0.50.5
Calculated IC50 38.5 nM

Section 3: Secondary Cellular Screening: Cell Viability Assay

Principle of the CellTiter-Glo® Assay

After confirming direct target inhibition, the next critical step is to assess the compound's effect in a relevant biological system. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method for determining the number of viable cells in culture.[12][13][14] Its "add-mix-measure" format makes it ideal for HTS.[12]

The assay quantifies ATP, the presence of which is an indicator of metabolically active, viable cells.[12] The single reagent contains a thermostable luciferase and its substrate, luciferin. The reagent lyses the cells, releasing ATP, which then drives the conversion of luciferin into oxyluciferin, generating a stable "glow-type" luminescent signal that is directly proportional to the amount of ATP and, therefore, the number of viable cells in the well.[12][15] A potent anti-proliferative compound will reduce the number of viable cells, leading to a decrease in the luminescent signal.

Detailed Protocol: CellTiter-Glo® Viability Assay

A. Materials & Reagents

  • Cell Line: A cancer cell line known to overexpress PLK1, e.g., K562 (chronic myeloid leukemia) or DU-145 (prostate cancer).[4][5]

  • Cell Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Assay Reagent: CellTiter-Glo® 2.0 Reagent (Promega).

  • Test Compound: this compound in 100% DMSO.

  • Positive Control: Volasertib or another known cytotoxic agent.

  • Plates: Sterile, white, clear-bottom 96-well or 384-well cell culture plates.

  • Luminometer: Plate reader capable of measuring luminescence.

B. Step-by-Step Assay Procedure

  • Cell Seeding: Trypsinize and count cells. Seed the cells into the assay plate at a predetermined optimal density (e.g., 2,000 cells/well in 80 µL for a 96-well plate) and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 20 µL of the diluted compound to the cells (final volume 100 µL). Include "vehicle control" (DMSO only) and "no cells" (medium only) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂. This duration allows for multiple cell doubling times.

  • Reagent Equilibration: On the day of the reading, equilibrate the CellTiter-Glo® reagent and the cell plate to room temperature for ~30 minutes.

  • Assay Measurement:

    • For 96-well plates: Add 100 µL of CellTiter-Glo® reagent to each well.

    • For 384-well plates: Add 25 µL of CellTiter-Glo® reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Plate Reading: Measure luminescence using a plate reader.

G cluster_0 Cell Viability Assay Workflow Seed 1. Seed Cells (e.g., K562) Incubate1 2. Incubate 24h Seed->Incubate1 Treat 3. Add Compound (Serial Dilution) Incubate1->Treat Incubate2 4. Incubate 72h Treat->Incubate2 AddReagent 5. Add CellTiter-Glo® Reagent Incubate2->AddReagent Read 6. Mix, Incubate, Read Luminescence AddReagent->Read

Caption: Workflow for CellTiter-Glo® viability assay.

C. Data Analysis & Presentation

  • Subtract Background: Subtract the average luminescence from the "no cells" wells from all other readings.

  • Normalize Data:

    • % Viability = 100 * (Signal_sample / Signal_vehicle)

    • Signal_sample: Background-subtracted signal from a compound-treated well.

    • Signal_vehicle: Background-subtracted signal from the vehicle (DMSO) control well.

  • IC50/GI50 Determination: Plot % Viability versus log[Compound Concentration] and fit to a four-parameter logistic equation to determine the concentration that inhibits cell growth by 50% (GI50 or IC50).

Table 2: Hypothetical Cell Viability Data for K562 Cells

Compound Conc. (nM)% Viability
100002.5
33334.1
11118.9
37021.7
12348.9
4179.3
13.794.6
4.698.1
1.599.5
0.5100.2
Calculated IC50 120.5 nM

Section 4: Assay Validation and Trustworthiness

For any assay to be trustworthy, it must be validated to ensure it is robust, reproducible, and fit for its purpose. This aligns with a phase-appropriate approach to assay validation as recommended by regulatory bodies like the FDA.[16][17][18][19]

4.1. Self-Validating Systems and Quality Control

  • Biochemical Assay (HTRF):

    • Z'-factor: This statistical parameter is used to evaluate the quality of a high-throughput assay. A Z'-factor is calculated using the means and standard deviations of the positive (min signal) and negative (max signal) controls. A Z' > 0.5 is considered an excellent and robust assay. [20]

    • Signal-to-Background (S/B): A high S/B ratio ensures that the assay signal is clearly distinguishable from noise.

    • DMSO Tolerance: The assay should be tested to ensure that the final concentration of DMSO used to deliver the compound does not adversely affect enzyme activity.

  • Cell-Based Assay (CellTiter-Glo®):

    • Cell Line Integrity: Use low-passage, authenticated cell lines to ensure consistent genetic background and phenotype.

    • Seeding Uniformity: Ensure even cell distribution across the plate to minimize variability.

    • Positive Control: A known cytotoxic agent should be run in parallel to confirm that the cells respond appropriately to anti-proliferative stimuli.

4.2. Interpretation of Results

The comparison between the biochemical IC50 (38.5 nM from our hypothetical data) and the cellular IC50 (120.5 nM) is a critical step. The observed rightward shift (cellular IC50 > biochemical IC50) is common and can be attributed to several factors:

  • Cell Permeability: The compound may have moderate, but not perfect, ability to cross the cell membrane.

  • Plasma Protein Binding: Binding to proteins in the cell culture serum can reduce the effective free concentration of the compound.

  • Cellular ATP Concentration: The high concentration of ATP inside cells (~1-10 mM) can compete with ATP-competitive inhibitors, requiring a higher compound concentration for effect.

  • Efflux Pumps: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein).

A small shift (e.g., <10-fold) is generally considered acceptable and indicates good translation from biochemical potency to cellular activity.

References

  • How to measure Kinase activity with HTRF™ KinEASE™ assay kit. (2024). Revvity. Available at: [Link]

  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

  • Chen, Y., et al. (2025). Structure-Based Discovery of a Highly Selective, Oral Polo-Like Kinase 1 Inhibitor with Potent Antileukemic Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Li, J., et al. (2023). Discovery of a novel PLK1 inhibitor with high inhibitory potency using a combined virtual screening strategy. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Gojo, I., et al. (2023). Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer. Cancers. Available at: [Link]

  • Lee, J. Y., et al. (2017). Comparative Analysis of a FRET-based PLK1 Kinase Assay to Identify PLK1 inhibitors for Chemotherapy. Anticancer Research. Available at: [Link]

  • Gaudet, S., et al. (2016). Identification of Polo-like kinase 1 interaction inhibitors using a novel cell-based assay. Scientific Reports. Available at: [Link]

  • FDA. (2011). Guidance for Industry: Potency Tests for Cellular and Gene Therapy Products. U.S. Food and Drug Administration. Available at: [Link]

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  • Liu, T., et al. (2015). Identification of a novel Polo-like kinase 1 inhibitor that specifically blocks the functions of Polo-Box domain. Oncotarget. Available at: [Link]

  • Lee, K. S., et al. (2009). Direct quantification of polo-like kinase 1 activity in cells and tissues using a highly sensitive and specific ELISA assay. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Al-Bori, A. M., et al. (2024). Polo-like Kinase 1 (PLK1) Inhibitors Targeting Anticancer Activity. International Journal of Molecular Sciences. Available at: [Link]

  • BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech. Available at: [Link]

  • Shaikh, F., et al. (2023). Synthesis and evaluation of antibacterial activity of novel 3-methyl-1H-indazole derivatives. ResearchGate. Available at: [Link]

  • Cisbio. (n.d.). Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Dark Horse Consulting. (2024). A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies. Cell & Gene. Available at: [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

  • Thermo Fisher Scientific. (n.d.). Assay development steps and options for the LanthaScreen® Eu Kinase Binding Assay. Fisher Scientific. Available at: [Link]

  • BEBPA. (n.d.). Tech Briefing: FDA Guidances for Assessing and Assuring the Potency of Cell and Gene Therapy Products. BEBPA. Available at: [Link]

  • Lee, J., et al. (2020). 3-((1-phenyl-1H-pyrazol-5-yl)methyl) ureas as potent and thermoneutral TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Santamaria, A., et al. (2007). Chemical genetics reveals the requirement for Polo-like kinase 1 activity in positioning RhoA and triggering cytokinesis in human cells. PNAS. Available at: [Link]

  • Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. Available at: [Link]

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  • Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Longdom Publishing. Available at: [Link]

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Sources

structure-activity relationship (SAR) of 1-methyl-3-substituted-1H-indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Structure-Activity Relationship (SAR) of 1-Methyl-3-Substituted-1H-Indazoles: A Guide to Synthesis, Screening, and Optimization

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 1-methyl-1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in a multitude of clinically relevant agents, including potent kinase inhibitors.[1][2] Its rigid bicyclic system, combined with the strategic placement of a hydrogen bond-donating N2 atom and a tunable N1-position, makes it an ideal framework for engaging with various biological targets.[3] This guide provides a comprehensive framework for systematically exploring the . We delve into the core principles governing the scaffold's activity, present detailed, field-proven protocols for the synthesis of analog libraries, and outline key biological and pharmacokinetic assays for their evaluation. The overarching goal is to equip researchers with the strategic and technical knowledge required to rationally design and optimize novel therapeutics based on this versatile scaffold.

Foundational Concepts: The 1-Methyl-3-Substituted-1H-Indazole Scaffold

The indazole nucleus exists in two primary tautomeric forms, 1H- and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable.[1] Methylation at the N1 position serves a critical role by locking the molecule in this preferred tautomeric state, which can prevent off-target effects and simplify SAR interpretation by removing tautomeric ambiguity.[4]

  • The N1-Methyl Group: This modification is not merely a placeholder. It influences key physicochemical properties such as lipophilicity and aqueous solubility. Furthermore, by occupying the N1 position, it directs synthetic functionalization and orients the core within a binding pocket, often shielding one face of the molecule.

  • The C3-Position as a Primary Vector: The C3 position is the most common and synthetically accessible point for introducing diversity into the scaffold. Substituents at this position are frequently directed towards the solvent-exposed region of a target's binding site or can form critical interactions with the target protein itself. For instance, in many kinase inhibitors, the C3 substituent can be tailored to enhance selectivity or potency.[5][6]

  • Bioisosteric Significance: The indazole ring is an excellent bioisostere for other common aromatic motifs like indole and phenol.[3] Crucially, its replacement of a phenol group can block metabolic conjugation (e.g., glucuronidation), a common pathway for drug inactivation and clearance, thereby improving the pharmacokinetic profile.[7]

SAR_Overview Indazole_Core 1-Methyl-1H-Indazole Core (Rigid Scaffold, H-bond Acceptor at N2) N1_Methyl N1-Methyl Group - Locks Tautomer - Modulates Solubility - Directs Synthesis Indazole_Core->N1_Methyl Influences Pharmacokinetics C3_Substituent C3-Substituent (R) - Primary Diversity Point - Governs Potency & Selectivity - Interacts with Target Indazole_Core->C3_Substituent Determines Pharmacodynamics Other_Positions C4-C7 Positions - Secondary Modifications - Fine-tune Properties - Address ADME Issues Indazole_Core->Other_Positions Modulates Drug-like Properties

Caption: Core SAR elements of the 1-methyl-3-substituted-1H-indazole scaffold.

Experimental Master Workflow for SAR Elucidation

A systematic SAR investigation follows a logical, iterative cycle of design, synthesis, and testing.[8][9] The workflow described herein is designed to efficiently generate robust data, enabling confident decision-making at each stage of the discovery process, from hit identification to lead optimization.

SAR_Workflow cluster_0 Phase 1: Analog Library Synthesis cluster_1 Phase 2: Biological Evaluation cluster_2 Phase 3: Lead Optimization Profiling Synthesis_Core Protocol 3.1: Synthesis of 1-Methyl-3-iodo-1H-indazole Synthesis_Coupling Protocol 3.2: C3-Arylation via Suzuki Cross-Coupling Synthesis_Core->Synthesis_Coupling Purification Purification & Characterization (HPLC, NMR, MS) Synthesis_Coupling->Purification Assay_Biochemical Protocol 4.1: Biochemical Assay (e.g., Kinase IC₅₀) Purification->Assay_Biochemical Assay_Cellular Protocol 4.2: Cellular Assay (e.g., Anti-Proliferation) Assay_Biochemical->Assay_Cellular Assay_ADME Protocol 5.1: In Vitro ADME (e.g., Microsomal Stability) Assay_Cellular->Assay_ADME Analysis Data Analysis & SAR Interpretation (Build SAR Table, Identify Trends) Assay_ADME->Analysis Analysis->Synthesis_Core Iterate Design

Caption: Iterative workflow for the SAR study of 1-methyl-3-substituted-1H-indazoles.

Protocols: Synthesis of the Analog Library

The most robust and versatile strategy for creating a library of 3-substituted indazoles involves the initial synthesis of a key intermediate, 1-methyl-3-iodo-1H-indazole, which can then be subjected to various metal-catalyzed cross-coupling reactions.[10]

Protocol 3.1: Synthesis of Key Intermediate: 1-Methyl-3-iodo-1H-indazole

Rationale: This two-step protocol first establishes the 3-iodo functionality, which serves as a versatile handle for subsequent cross-coupling reactions. The N-methylation is performed second to ensure regioselectivity at the N1 position.

Materials:

  • 1H-Indazole

  • Iodine (I₂)

  • Potassium Hydroxide (KOH)

  • N,N-Dimethylformamide (DMF)

  • Sodium Iodide (NaI)

  • Methyl Iodide (CH₃I) or Dimethyl Sulfate ((CH₃)₂SO₄)

  • Acetone

  • Sodium Thiosulfate (Na₂S₂O₃) solution

  • Ethyl Acetate (EtOAc), Hexanes

  • Brine

Procedure:

  • Iodination at C3:

    • To a solution of 1H-indazole (1.0 eq) in DMF, add powdered KOH (2.0 eq) portion-wise at 0 °C.

    • Stir the mixture for 30 minutes at room temperature.

    • Add a solution of I₂ (1.1 eq) in DMF dropwise.

    • Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction by pouring it into an aqueous solution of sodium thiosulfate.

    • Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 3-iodo-1H-indazole.[10]

  • N1-Methylation:

    • Dissolve the crude 3-iodo-1H-indazole (1.0 eq) in acetone.

    • Add NaI (1.2 eq) and methyl iodide (1.5 eq).

    • Heat the mixture to reflux and stir for 12-18 hours, monitoring by TLC.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Resuspend the residue in EtOAc and water. Separate the layers.

    • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography (e.g., using a hexane/EtOAc gradient) to afford 1-methyl-3-iodo-1H-indazole.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 3.2: C3-Arylation via Suzuki-Miyaura Cross-Coupling

Rationale: The Suzuki-Miyaura coupling is a highly reliable and functional-group-tolerant method for forming C(sp²)-C(sp²) bonds, making it ideal for introducing a wide variety of aryl and heteroaryl substituents at the C3 position.[10]

Materials:

  • 1-Methyl-3-iodo-1H-indazole (from Protocol 3.1)

  • Substituted (Hetero)arylboronic acid or boronic ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent system (e.g., 1,4-Dioxane/Water mixture)

Procedure:

  • To a reaction vessel, add 1-methyl-3-iodo-1H-indazole (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., Dioxane/H₂O 4:1).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and EtOAc.

  • Separate the layers and extract the aqueous phase with EtOAc.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography to yield the desired 1-methyl-3-aryl-1H-indazole analog.

  • Confirm structure and purity using NMR and MS.

Protocols: Biological Evaluation

The choice of biological assays is dictated by the therapeutic target of interest. Given the prevalence of indazoles as kinase inhibitors, the following protocols serve as representative examples.[6][11]

Protocol 4.1: Biochemical Kinase Inhibition Assay (ADP-Glo™)

Rationale: The ADP-Glo™ Kinase Assay is a luminescent-based assay that quantifies the amount of ADP produced during a kinase reaction. It is a robust, high-throughput method to determine the IC₅₀ value of an inhibitor against a purified kinase enzyme.[12]

Materials:

  • Purified target kinase enzyme

  • Kinase-specific substrate peptide/protein

  • ATP

  • Test compounds (10-point, 3-fold serial dilution in DMSO)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • Assay Buffer (containing MgCl₂, DTT, etc.)

  • Low-volume 384-well plates

  • Luminometer plate reader

Procedure:

  • Prepare the kinase reaction mixture by adding the kinase, substrate, and ATP to the assay buffer.

  • Dispense the test compounds and DMSO controls into the 384-well plate.

  • Initiate the reaction by adding the kinase reaction mixture to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Convert the generated ADP to ATP and produce a luminescent signal by adding the Kinase Detection Reagent. Incubate for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to DMSO controls.

  • Determine IC₅₀ values by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Protocol 4.2: Cellular Anti-Proliferation Assay (SRB Assay)

Rationale: The Sulforhodamine B (SRB) assay measures cell density based on the measurement of cellular protein content. It is a reliable method for evaluating the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.[6]

Materials:

  • Human cancer cell line(s) of interest (e.g., HCT116)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Test compounds (serial dilutions in DMSO)

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution

  • Tris-base solution

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

  • Fix the cells by gently adding cold TCA to each well and incubating for 1 hour at 4 °C.

  • Wash the plates five times with water and allow them to air dry.

  • Stain the fixed cells with SRB solution for 30 minutes at room temperature.

  • Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Solubilize the bound dye with Tris-base solution.

  • Measure the absorbance at 510 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration for 50% growth inhibition) values.

Protocols: Early ADME Profiling

Early assessment of ADME (Absorption, Distribution, Metabolism, Excretion) properties is crucial to ensure that potent compounds also possess favorable drug-like characteristics.[13][14][15][16]

Protocol 5.1: In Vitro Metabolic Stability (Human Liver Microsomes)

Rationale: This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are the primary enzymes responsible for drug metabolism in the liver. High metabolic instability can lead to poor oral bioavailability and short in vivo half-life.[17]

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (cofactor)

  • Phosphate buffer (pH 7.4)

  • Test compounds and positive control (e.g., Verapamil)

  • Acetonitrile with an internal standard (for protein precipitation)

  • LC-MS/MS system

Procedure:

  • Prepare a master mix of HLM in phosphate buffer.

  • Add test compounds (final concentration typically 1 µM) to the HLM mix and pre-incubate at 37 °C.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 min), take an aliquot of the reaction and quench it by adding it to cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural log of the percentage of parent compound remaining versus time.

  • Calculate the in vitro half-life (t₁₂) and intrinsic clearance (Clᵢₙₜ) from the slope of the line.

Data Interpretation and SAR Analysis

The data generated from the above protocols should be systematically compiled into an SAR table. This allows for direct comparison of how structural modifications impact biological activity and pharmacokinetic properties.

Table 1: Representative SAR Data for a Hypothetical Series of 1-Methyl-3-substituted-1H-indazoles

CompoundR Group (at C3)Kinase IC₅₀ (nM)Cell GI₅₀ (µM)HLM t₁/₂ (min)
1 Phenyl1502.545
2 4-Fluorophenyl801.155
3 4-Methoxyphenyl2505.2<10
4 4-Trifluoromethylphenyl450.8>60
5 Pyridin-4-yl250.5>60
6 Thiophen-2-yl1101.930

Analysis of the Hypothetical Data:

  • Electronic Effects: Introducing an electron-withdrawing group (EWG) at the 4-position of the phenyl ring (Compound 2 vs. 1 , Compound 4 vs. 1 ) improves potency. Conversely, an electron-donating group (EDG) is detrimental (Compound 3 vs. 1 ). The methoxy group in compound 3 is also a site for rapid metabolism, resulting in a very short microsomal half-life.

  • Bioisosteric Replacement: Replacing the phenyl ring with a pyridine ring (Compound 5 vs. 1 ) significantly boosts both biochemical and cellular potency. This suggests the pyridine nitrogen may be forming a favorable hydrogen bond with the target or improving solubility. This change also enhances metabolic stability.

  • Correlation: There is a good correlation between biochemical potency (IC₅₀) and cellular activity (GI₅₀), suggesting that the compounds are effectively penetrating the cells to reach their target.

Conclusion

The 1-methyl-3-substituted-1H-indazole scaffold is a highly fruitful starting point for drug discovery campaigns targeting a diverse range of protein families. A successful SAR exploration hinges on the efficient synthesis of a well-designed analog library, followed by a tiered screening cascade that assesses not only target engagement and cellular activity but also critical, early-stage ADME properties. The protocols and workflow detailed in this guide provide a robust foundation for researchers to systematically dissect the SAR of this privileged scaffold, ultimately enabling the rational design of optimized clinical candidates.

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  • Gaikwad, S. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences.
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  • Chun YJ, Kim S, Park H, et al. Design, synthesis and insight into the structure-activity relationship of 1,3-disubstituted indazoles as novel HIF-1 inhibitors. PubMed.
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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(1H-pyrrol-1-yl)-1H-indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(1H-pyrrol-1-yl)-1H-indazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. Here, we address common challenges encountered during synthesis through a series of frequently asked questions and detailed troubleshooting guides, grounding our advice in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct synthetic route to prepare 3-(1H-pyrrol-1-yl)-1H-indazoles?

A1: The most prevalent and efficient method is the Clauson-Kaas reaction . This reaction involves the acid-catalyzed condensation of a primary amine, in this case, 3-amino-1H-indazole , with 2,5-dimethoxytetrahydrofuran . The latter serves as a stable and convenient synthetic equivalent of succinaldehyde, the four-carbon backbone required for the pyrrole ring.[1][2] This approach is widely adopted due to its operational simplicity and the commercial availability of the necessary reagents.

Q2: Why is regioselectivity a common challenge in reactions involving the indazole core?

A2: The indazole ring system exhibits annular tautomerism, where a proton can reside on either of the two nitrogen atoms, leading to 1H- and 2H-indazole tautomers. The 1H-tautomer is generally the more thermodynamically stable form.[3][4] When performing reactions on the indazole nitrogen (N-alkylation or N-arylation), this tautomerism often leads to a mixture of N-1 and N-2 substituted products.[3] While the synthesis of the title compound focuses on the reaction at the 3-amino group, it is crucial to be aware of this reactivity. If the reaction conditions are harsh or improperly chosen, side reactions involving the indazole N-H can occur, complicating the product mixture.

Q3: How critical is the purity of the starting materials, 3-amino-1H-indazole and 2,5-dimethoxytetrahydrofuran?

A3: The purity of both starting materials is paramount for the success of the reaction.

  • 3-Amino-1H-indazole : This precursor can be synthesized from various starting materials, such as 2-bromobenzonitriles.[5][6] Impurities from its synthesis, such as unreacted starting materials or byproducts, can interfere with the Clauson-Kaas reaction, leading to low yields and difficult purification.

  • 2,5-Dimethoxytetrahydrofuran : This reagent is susceptible to hydrolysis, especially in the presence of acid, which can open the ring to form reactive intermediates. It is often supplied as a mixture of cis and trans isomers, which typically does not affect the outcome of the pyrrole synthesis. However, aged or improperly stored reagent can contain acidic impurities that may accelerate decomposition pathways, leading to lower yields. It is recommended to use a freshly opened bottle or distill the reagent before use.[7][8][9]

Visualizing the Synthetic Workflow

The general pathway for the synthesis is a two-stage process, starting from a common precursor to the indazole core, followed by the key pyrrole-forming reaction.

G cluster_0 Stage 1: Indazole Core Synthesis cluster_1 Stage 2: Pyrrole Annulation 2-Halobenzonitrile 2-Halobenzonitrile 3-Amino-1H-indazole 3-Amino-1H-indazole 2-Halobenzonitrile->3-Amino-1H-indazole e.g., Hydrazine hydrate Pd or Cu catalysis Target_Molecule 3-(1H-pyrrol-1-yl)-1H-indazole 3-Amino-1H-indazole->Target_Molecule Clauson-Kaas Reaction DMT 2,5-Dimethoxytetrahydrofuran DMT->Target_Molecule

Caption: General workflow for the synthesis of 3-(1H-pyrrol-1-yl)-1H-indazole.

Troubleshooting Guide: The Clauson-Kaas Reaction

This section addresses specific issues you may encounter during the critical pyrrole formation step.

Problem 1: Low to no conversion of 3-amino-1H-indazole.
  • Potential Cause A: Ineffective Acid Catalysis. The Clauson-Kaas reaction requires an acid to catalyze the ring-opening of 2,5-dimethoxytetrahydrofuran and subsequent condensation steps.[1][2][10] If the reaction is sluggish, the catalyst may be insufficient or inappropriate for your substrate.

    • Solution:

      • Verify Catalyst: Acetic acid is the classic solvent and catalyst, but for less reactive amines, a stronger acid catalyst may be required.[11]

      • Screen Catalysts: Consider adding a catalytic amount (5-10 mol%) of a Brønsted acid like p-toluenesulfonic acid (p-TsOH) or a Lewis acid such as ZrOCl₂·8H₂O, which has been shown to be effective in aqueous media.[1]

      • Optimize Temperature: While high temperatures can promote the reaction, they can also lead to decomposition.[11] If using acetic acid, ensure the temperature is at reflux (around 118 °C). For other catalysts, a temperature screen from 60 °C to 100 °C is advisable.

Catalyst SystemTypical SolventTemperature (°C)Notes
Glacial Acetic AcidAcetic Acid100 - 120 °CThe classical method; solvent acts as the catalyst.[2][11]
p-TsOH·H₂O (5 mol%)Toluene100 °CGood for driving off water azeotropically.[1]
ZrOCl₂·8H₂O (4 mol%)Water60 °CA green chemistry approach with good yields reported for various amines.[1]
CuCl₂Water (reflux)100 °CAn efficient and inexpensive catalyst option.[2]
  • Potential Cause B: Deactivation of the Amine. The 3-amino-1H-indazole is a relatively weak nucleophile. The basicity of the indazole nitrogens can also play a role, potentially sequestering the acid catalyst.

    • Solution:

      • Check Equivalents: Ensure at least a stoichiometric amount, and often a slight excess (1.1-1.2 equivalents), of 2,5-dimethoxytetrahydrofuran is used.

      • Consider a Greener Protocol: Some modern Clauson-Kaas modifications utilize microwave-assisted, solvent-free conditions, which can dramatically reduce reaction times and sometimes improve yields by avoiding prolonged exposure to harsh conditions.[1][2]

Problem 2: Formation of a dark, tar-like substance and a complex mixture of byproducts.
  • Potential Cause A: Product Decomposition or Polymerization. Pyrroles, especially when unsubstituted, are electron-rich aromatic systems and can be unstable under strongly acidic conditions or high heat, leading to polymerization or degradation.[11][12]

    • Solution:

      • Lower the Temperature: Attempt the reaction at the lowest temperature that provides a reasonable reaction rate.

      • Use Milder Acids: Switch from a strong mineral acid catalyst to glacial acetic acid or a milder Lewis acid.

      • Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed to prevent the product from degrading.

      • Workup Procedure: Upon completion, immediately quench the acid by pouring the reaction mixture into a cold, basic solution (e.g., aqueous sodium bicarbonate) to neutralize the catalyst and prevent further degradation during extraction.

G Start Clauson-Kaas Reaction Mechanism DMT 2,5-Dimethoxytetrahydrofuran Start->DMT Protonation Acid-Catalyzed Protonation DMT->Protonation H⁺ RingOpening Ring Opening Protonation->RingOpening Carbocation Carbocation Intermediate RingOpening->Carbocation NucleophilicAttack Nucleophilic Attack by 3-Amino-1H-indazole Carbocation->NucleophilicAttack IntermediateC Intermediate C NucleophilicAttack->IntermediateC Rearrangement Proton Rearrangement & Loss of Methanol IntermediateC->Rearrangement IntermediateE Intermediate E Rearrangement->IntermediateE Cyclization Intramolecular Cyclization IntermediateE->Cyclization Dehydration Dehydration Cyclization->Dehydration Product 3-(1H-pyrrol-1-yl)-1H-indazole Dehydration->Product SideReaction Polymerization/ Decomposition Product->SideReaction Harsh Acid/Heat

Caption: Simplified mechanism of the Clauson-Kaas reaction and potential side reactions.[1][10]

Problem 3: Difficulty in purifying the final product.
  • Potential Cause A: Tailing on Silica Gel Chromatography. The N-H proton on the indazole ring can interact strongly with the acidic silanol groups of standard silica gel, causing significant band broadening and poor separation.

    • Solution:

      • Neutralize the Silica: Pre-treat the silica gel by slurrying it in the eluent system containing a small amount of a basic modifier, such as 0.5-1% triethylamine or ammonia in methanol.

      • Switch Stationary Phase: Consider using neutral or basic alumina as the stationary phase, which will have less interaction with the basic nitrogen atoms of your product.

      • Recrystallization: If the product is a solid, recrystallization is an excellent alternative to chromatography for achieving high purity. Screen various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, toluene).

Problem 4: Ambiguous spectroscopic data.
  • Potential Cause A: Incorrect Structural Assignment. While the Clauson-Kaas reaction is generally reliable, unexpected side reactions can occur. It is essential to confirm the structure unambiguously.

    • Solution:

      • ¹H NMR Analysis: The final product should have characteristic signals for both the pyrrole and indazole rings. Look for two distinct signals for the pyrrole protons, typically between 6.0 and 7.5 ppm. The indazole aromatic protons will appear further downfield, and a broad singlet for the indazole N-H should be visible (often >10 ppm in DMSO-d₆).[13][14]

      • ¹³C NMR Analysis: This can help confirm the number of unique carbons and their environment.

      • High-Resolution Mass Spectrometry (HRMS): This is the most definitive method for confirming the elemental composition of your product. The measured mass should match the calculated mass to within 5 ppm.[15]

      • 2D NMR: If ambiguity remains, 2D NMR experiments like HSQC and HMBC can be used to definitively assign proton and carbon signals and confirm the connectivity between the pyrrole and indazole rings.

References

  • A Technical Guide to the Historical Preparation of 2,5-Dimethoxytetrahydrofuran. Benchchem.
  • 2,5-Dimethoxytetrahydrofuran synthesis. ChemicalBook.
  • Regioselective condensation of hydroxyaromatic compounds with 2,5-dimethoxytetrahydrofuran: facile one-pot synthesis of new substituted diaryl-fused 2,8-dioxabicyclo[3.3.2]nonanes comprising central ketal moieties. RSC Publishing.
  • Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach.
  • Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journals.
  • Pd‐catalyzed synthesis of 3‐amino‐1H‐indazole.
  • An Improved Preparation of 2, 5-Dimethoxy -tetrahydrofuran. Chemical Research in Chinese Universities.
  • 2,5-Dimethoxytetrahydrofuran | 696-59-3. Biosynth.
  • Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines.
  • Scheme 2: A general reaction of Clauson-Kaas pyrrole synthesis and proposed mechanism.
  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of 1-(4-Bromophenyl)-1H-pyrrole by the Clauson-Kaas Reaction. Books.
  • Synthesis of 3-Aryl-1H-Indazoles and Their Effects on Plant Growth.
  • Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. PMC - PubMed Central.
  • Pyrrole. Wikipedia. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Technical Support Center: Troubleshooting Unexpected NMR Peaks in Indazole Synthesis. Benchchem.
  • Overcoming regioselectivity issues in indazole synthesis. Benchchem.
  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences.
  • Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs. Benchchem.
  • Application Note and Protocol: Spectroscopic Characterization of 3-amino-1-methyl-1H-indazol-6-ol. Benchchem.

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Technical Support Center: Regioselectivity in the N-Methylation of 3-(1H-pyrrol-1-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges with the regioselective N-methylation of the 3-(1H-pyrrol-1-yl)-1H-indazole scaffold. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the potential products of the N-methylation of 3-(1H-pyrrol-1-yl)-1H-indazole?

The N-methylation of 3-(1H-pyrrol-1-yl)-1H-indazole presents three potential sites for alkylation: the N1 and N2 positions of the indazole ring and, theoretically, the nitrogen of the pyrrole ring. However, the pyrrole nitrogen is significantly less nucleophilic than the indazole nitrogens and methylation at this position is not typically observed under standard conditions. Therefore, the reaction primarily yields a mixture of two regioisomers:

  • 1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole (N1-isomer)

  • 2-methyl-3-(1H-pyrrol-1-yl)-1H-indazole (N2-isomer)

The central challenge is to control the reaction to selectively favor one isomer over the other, as their distinct structures can lead to different pharmacological profiles.[1][2][3]

G SM 3-(1H-pyrrol-1-yl)-1H-indazole Anion Indazolide Anion (Ambident Nucleophile) SM->Anion - H+ Base Base (e.g., NaH, K2CO3) N1_Product N1-Methyl Isomer Anion->N1_Product Attack at N1 N2_Product N2-Methyl Isomer Anion->N2_Product Attack at N2 MeX CH3-X (e.g., CH3I, (CH3)2SO4)

Figure 1. Reaction pathway for the N-methylation of the indazole scaffold.
Q2: Which isomer is thermodynamically favored, and which is kinetically favored?

For most indazole systems, the N1-substituted product is the thermodynamically more stable isomer, while the N2-substituted product is often the kinetically favored one.[4][5]

  • Thermodynamic Control: The 1H-indazole tautomer is generally more stable than the 2H-tautomer.[6] Reaction conditions that allow for equilibration, such as using a strong base in an aprotic solvent, will typically favor the formation of the more stable N1-methylated product.[4]

  • Kinetic Control: The N2 lone pair is often considered more sterically accessible for direct attack, especially under neutral or acidic conditions where the indazole acts as the nucleophile without prior deprotonation.[5] Therefore, conditions that favor a rapid, irreversible reaction can lead to a higher proportion of the N2-isomer.[7]

Q3: How does the 3-(1H-pyrrol-1-yl) substituent influence regioselectivity?

The substituent at the C3 position plays a critical role in directing the outcome of N-alkylation through both steric and electronic effects.

  • Steric Effects: The pyrrol-1-yl group at the C3 position introduces steric bulk near the N2 position. This bulk can hinder the approach of the methylating agent to the N2 nitrogen, thereby increasing the relative yield of the N1-isomer. Studies have shown that bulky C3 substituents (e.g., tert-butyl) can lead to excellent N1-selectivity (>99%).[2][8]

  • Electronic Effects: The pyrrole ring is an electron-rich aromatic system. Its electronic influence on the indazole ring can modulate the nucleophilicity of the N1 and N2 positions. While complex, this electronic contribution, combined with the steric hindrance, generally favors N1-alkylation under basic conditions.

Q4: How can I definitively determine the regiochemistry of my methylated product?

Unambiguous structural assignment is crucial. The most powerful technique for this is Nuclear Magnetic Resonance (NMR) spectroscopy, specifically the Heteronuclear Multiple Bond Correlation (HMBC) experiment.[9][10]

  • For the N1-Isomer: Look for a 1H–13C correlation between the protons of the newly introduced N-methyl group and the C7a carbon of the indazole ring. No correlation should be observed between these methyl protons and the C3 carbon.

  • For the N2-Isomer: A clear 1H–13C correlation will be visible between the N-methyl protons and the C3 carbon of the indazole ring. Conversely, no correlation will be seen with the C7a carbon.

Troubleshooting Guide

This section addresses common issues encountered during the N-methylation of 3-(1H-pyrrol-1-yl)-1H-indazole.

Problem: I'm getting a difficult-to-separate mixture of N1 and N2 isomers.

This is the most common challenge. The goal is to modify the reaction conditions to push the selectivity to favor one isomer significantly, making purification simpler.

Causality: Using standard alkylation conditions, such as K2CO3 in DMF, often results in poor selectivity (e.g., 58:42 N1:N2 ratios) because the reaction does not operate under strict kinetic or thermodynamic control.[1]

Solution Pathway:

G Start Poor N1/N2 Selectivity Goal Define Goal Start->Goal N1_Path Increase N1 Isomer (Thermodynamic Control) Goal->N1_Path  Target N1 N2_Path Increase N2 Isomer (Kinetic Control) Goal->N2_Path  Target N2 N1_Cond1 Use NaH (1.2 eq) in anhydrous THF N1_Path->N1_Cond1 N2_Cond1 Use Mitsunobu Conditions (DEAD, PPh3, MeOH) N2_Path->N2_Cond1 N2_Cond2 Use Acidic Conditions (e.g., Me-Trichloroacetimidate, TfOH catalyst) N2_Path->N2_Cond2 Alternative N1_Check1 Incomplete Reaction? N1_Cond1->N1_Check1 N1_Sol1 Increase temp to 50°C Extend reaction time N1_Check1->N1_Sol1 Yes N1_Success N1_Success N1_Check1->N1_Success No N1_Sol1->N1_Success N2_Success High N2 Selectivity N2_Cond1->N2_Success N2_Cond2->N2_Success

Figure 2. Troubleshooting workflow for improving N1/N2 regioselectivity.
Problem: My reaction is sluggish or does not go to completion, especially when targeting the N1-isomer.

Causality: While the NaH/THF system provides excellent N1-selectivity, the reaction rate can be slow at room temperature.[10] Additionally, the quality of the sodium hydride and the dryness of the solvent are paramount for success.

Solutions:

  • Temperature Increase: Gently warming the reaction mixture to 50 °C after the addition of the methylating agent can significantly improve the reaction rate and drive it to completion without compromising the N1:N2 ratio.[10]

  • Reagent Quality: Ensure your NaH is fresh and reactive (a 60% dispersion in mineral oil is standard). Use freshly distilled, anhydrous THF to avoid quenching the base.

  • Activation: After adding NaH to the indazole solution in THF, stir the mixture at room temperature for at least 30 minutes before adding the methylating agent. This ensures complete formation of the indazolide anion.

Problem: I am observing unexpected byproducts.

Causality: Besides the N1/N2 isomers, byproducts can arise from reactions with the solvent or impurities, or from over-alkylation if a highly reactive methylating agent is used in large excess. For instance, using trimethyloxonium tetrafluoroborate can sometimes lead to side-products.[5]

Solutions:

  • Stoichiometry: Use the methylating agent (e.g., methyl iodide or dimethyl sulfate) in a controlled amount, typically 1.1 to 1.5 equivalents.

  • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (Nitrogen or Argon) to prevent side reactions caused by oxygen or moisture.

  • Purification: If byproducts are minimal, careful column chromatography on silica gel should effectively separate them from the desired product.

Optimized Experimental Protocols

The following protocols are designed to maximize the yield of the desired regioisomer.

Protocol 1: Selective Synthesis of this compound (N1-Isomer)

This method leverages thermodynamic control to achieve high N1-selectivity. The combination of sodium hydride (a strong, non-nucleophilic base) and tetrahydrofuran (a non-polar aprotic solvent) is highly effective for a range of 3-substituted indazoles.[2][4][10]

Materials:

  • 3-(1H-pyrrol-1-yl)-1H-indazole (1.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I) (1.2 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate, Brine, Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (N₂), add 3-(1H-pyrrol-1-yl)-1H-indazole to a flame-dried round-bottom flask.

  • Add anhydrous THF to dissolve the starting material (concentration approx. 0.1 M).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved.

  • Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back down to 0 °C and add methyl iodide dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. If conversion is low (monitored by TLC/LC-MS), warm the reaction to 50 °C and stir until completion.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aq. NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the pure N1-isomer.

Protocol 2: Selective Synthesis of 2-Methyl-3-(1H-pyrrol-1-yl)-1H-indazole (N2-Isomer)

This protocol utilizes Mitsunobu conditions, which are known to favor the formation of the N2-isomer for certain indazoles.[9][10]

Materials:

  • 3-(1H-pyrrol-1-yl)-1H-indazole (1.0 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)

  • Methanol (MeOH) (2.0 equiv)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Under an inert atmosphere (N₂), dissolve 3-(1H-pyrrol-1-yl)-1H-indazole, triphenylphosphine, and methanol in anhydrous THF in a flame-dried flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add DEAD or DIAD dropwise to the stirred solution. A color change and/or precipitation of triphenylphosphine oxide may be observed.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC/LC-MS.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue directly by silica gel column chromatography. The triphenylphosphine oxide byproduct can often be challenging to remove completely, so careful chromatography is essential.

Data Summary: Influence of Reaction Conditions

The choice of base and solvent has a profound impact on the N1/N2 product ratio. The following table summarizes trends observed for 3-substituted indazoles, with expert extrapolation for the 3-(pyrrol-1-yl) substrate.

Base (equiv)SolventTemperature (°C)Typical N1:N2 Ratio (General)Expected Outcome for 3-(pyrrol-1-yl) SubstrateReference
NaH (1.2)THF RT to 50 >99:1 Excellent N1-selectivity due to thermodynamic control and steric hindrance at N2.[2][10]
K₂CO₃ (2.0)DMF12058:42A mixture of isomers, difficult to control.[1]
Cs₂CO₃ (2.0)Dioxane90Up to 96% N1 YieldHigh N1-selectivity, good alternative to NaH.[11]
DBU (1.5)THFRT76:24Moderate N1-selectivity, but often with poor conversion.[10]
None (Acid Cat.)DCE60N2 SelectiveHigh N2-selectivity expected, especially with specific methylating agents.[12]
MitsunobuTHFRT1:2.5Good N2-selectivity.[9][10]

References

  • McCann, S. F., & Guinness, M. E. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1938–1963. [Link]

  • McCann, S. F., & Guinness, M. E. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC - NIH. [Link]

  • McCann, S. F., & Guinness, M. E. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]

  • Eureka | Patsnap. (n.d.). Synthetic process of 3-methyl-1h-indazole. [Link]

  • Poplawska, M., & Ciszewski, K. (1996). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). PubMed. [Link]

  • Google Patents. (n.d.). CN105198813A - Synthesizing process of 3-methyl-1 H-indazole.
  • McCann, S. F., & Guinness, M. E. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. [Link]

  • ResearchGate. (n.d.). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. [Link]

  • Smith, A. B., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PMC - NIH. [Link]

  • Smith, C. D., et al. (2024). Development of a selective and scalable N1-indazole alkylation. PMC - NIH. [Link]

  • Dong, L., Wang, Q., Chen, Y., & Wai, J. S. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. [Link]

  • University College Cork. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • ResearchGate. (2009). Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole. [Link]

  • National Institutes of Health. (2021). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. PMC. [Link]

  • Caribbean Journal of Sciences and Technology. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link]

  • ResearchGate. (2014). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. [Link]

  • ResearchGate. (1998). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. [Link]

  • ResearchGate. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

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Technical Support Center: Optimizing N-N Bond Formation for Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for indazole synthesis. As a critical scaffold in medicinal chemistry and drug development, the efficient and controlled synthesis of indazoles is paramount.[1][2] The formation of the N-N bond is often the key challenge, dictating the yield, purity, and regiochemical outcome of the final product.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven experience.

Section 1: Troubleshooting Guide

This section addresses specific, common issues encountered during indazole synthesis via N-N bond formation.

Q1: My reaction suffers from low yield or incomplete conversion. What are the primary causes and how can I optimize it?

A: Low yields are a frequent challenge and can stem from multiple factors. The key is to systematically diagnose the root cause, which often relates to reaction kinetics, substrate stability, or reagent stoichiometry.[3][4]

Common Causes & Solutions:

  • Suboptimal Temperature: Temperature is a double-edged sword. While some reactions, like the Cadogan-type cyclizations, require high heat to proceed, excessive temperatures can lead to substrate decomposition and byproduct formation.[4] Conversely, modern catalytic methods may operate efficiently at milder temperatures.[4]

    • Actionable Advice: Perform a systematic temperature screen (e.g., from 80°C to 120°C in 10°C increments) to identify the optimal balance between reaction rate and product stability for your specific substrate.

  • Incorrect Solvent Choice: The solvent's polarity and boiling point are critical for reactant solubility and reaction kinetics.[4] In some protocols, like the Davis-Beirut reaction, the solvent system is even more nuanced.

    • Actionable Advice: If starting materials are not fully dissolved, consider a more polar or suitable solvent. For instance, in the Davis-Beirut reaction, adding a controlled amount of water (15-25%) to an alcohol solvent can dramatically improve yields, but an excess is detrimental.[3] For other syntheses, switching from a protic solvent like ethanol to an aprotic one like DMSO or DMF can increase yields by better solvating intermediates.[2]

  • Catalyst Inactivity or Loading: In metal-catalyzed reactions (e.g., using Cu, Pd, Rh), the catalyst's activity is paramount.

    • Actionable Advice: Ensure your catalyst is not degraded. Use fresh catalyst or consider a pre-activation step if applicable. For reactions sensitive to catalyst loading, such as some copper-catalyzed multi-component syntheses, screen a range of loadings (e.g., 1 mol% to 10 mol%) to find the most efficient concentration.[2][5]

Below is a logical workflow to diagnose yield issues.

G start Low Yield or Incomplete Conversion check_sm Verify Starting Material Purity & Stoichiometry start->check_sm check_temp Is Temperature Optimized? check_sm->check_temp If SMs are OK screen_temp Screen Temperatures (e.g., 80-120°C) check_temp->screen_temp No check_solvent Are Reactants Fully Solubilized? check_temp->check_solvent Yes screen_temp->check_solvent screen_solvent Test Alternative Solvents (e.g., DMF, DMSO, Toluene) check_solvent->screen_solvent No check_catalyst Is a Catalyst Used and Active? check_solvent->check_catalyst Yes screen_solvent->check_catalyst screen_catalyst Screen Catalyst Loading & Use Fresh Catalyst check_catalyst->screen_catalyst No/Unsure check_base Is Base Choice and Amount Correct? check_catalyst->check_base Yes screen_catalyst->check_base screen_base Test Different Bases (e.g., K2CO3, Cs2CO3, NaH) check_base->screen_base No success Yield Optimized check_base->success Yes screen_base->success

Caption: Troubleshooting workflow for low reaction yields.

Q2: I am getting a mixture of N1 and N2 alkylated indazoles. How can I control the regioselectivity?

A: This is one of the most common and critical challenges in indazole functionalization. The outcome depends on a delicate interplay between steric effects, electronic effects, and reaction conditions, which determine whether the reaction is under kinetic or thermodynamic control.[6][7][8]

Favoring the N1 Isomer (Thermodynamic Product):

The N1-substituted indazole is generally the more thermodynamically stable isomer. To favor its formation, you need conditions that allow for equilibration.

  • Mechanism Insight: Deprotonation of 1H-indazole with a base generates an indazolide anion. The N1 position is sterically less hindered and has a higher electron density, but the optimal conditions create a reversible alkylation process that eventually settles on the most stable product.

  • Actionable Advice:

    • Use Sodium Hydride (NaH) in THF: This combination is a robust system for achieving high N1 selectivity.[7][8] The formation of tight sodium ion pairs is thought to sterically direct the electrophile to the N1 position.[7]

    • Employ DMF for Equilibration: In some cases, using a polar aprotic solvent like DMF with certain electrophiles (e.g., β-halo esters) can promote an equilibration process that favors the thermodynamic N1 product over time.[7][8]

Favoring the N2 Isomer (Kinetic Product):

To obtain the less stable N2 isomer, you must use conditions that favor the kinetically controlled pathway and prevent equilibration.

  • Mechanism Insight: The N2 position is often the site of initial, faster attack under certain conditions. The key is to lock in this product before it can revert or rearrange.

  • Actionable Advice:

    • Install an Electron-Withdrawing Group (EWG) at C7: This is a powerful substrate-control strategy. An EWG like a nitro (–NO₂) or ester (–CO₂Me) group at the C7 position dramatically enhances N2 selectivity, often to ≥96%.

    • Use Acidic or Neutral Conditions: Alkylation under basic conditions often gives mixtures. Shifting to neutral or acidic protocols, such as using alkyl trichloroacetimidates with a catalytic amount of a strong acid (e.g., TfOH), can provide excellent N2 selectivity.[9]

The following diagram illustrates the factors influencing regioselective alkylation.

G cluster_0 Reaction Conditions cluster_1 Outcome Conditions Base/Solvent Substrate Electronics Control Type N1_Product N1-Alkylation (Thermodynamic Product) Conditions:f0->N1_Product NaH in THF Conditions:f2->N1_Product Thermodynamic N2_Product N2-Alkylation (Kinetic Product) Conditions:f0->N2_Product Acidic/Neutral Conditions Conditions:f1->N2_Product C7-EWG (e.g., -NO2) Conditions:f2->N2_Product Kinetic

Caption: Key factors controlling N1 vs. N2 regioselectivity.

Q3: My reaction is producing significant side products, such as hydrazones or dimers. How can I suppress their formation?

A: Side product formation often points to reactive intermediates being diverted from the desired cyclization pathway. This is common in classical syntheses that proceed at high temperatures.[2]

  • Problem: Hydrazone Formation: This occurs when a hydrazine starting material condenses with a carbonyl compound but fails to cyclize.

    • Causality: The cyclization step (N-N bond formation) often has a higher activation energy than the initial condensation. If conditions are not optimal for cyclization, the hydrazone intermediate accumulates.

    • Actionable Advice:

      • Increase Temperature (Carefully): As mentioned, higher temperatures can promote cyclization, but must be balanced against decomposition.[2]

      • Change Solvent: A higher boiling point, polar aprotic solvent like DMSO or DMF can sometimes provide the necessary conditions to drive the reaction to completion.[2]

      • Switch to a Modern Method: Consider moving away from classical condensation methods. For example, a copper-catalyzed oxidative N-N bond formation starting from 2-amino nitriles avoids this specific side reaction.[10]

  • Problem: Dimerization/Polymerization: This can occur with highly activated starting materials or under harsh conditions.

    • Causality: Intermolecular reactions compete with the desired intramolecular cyclization.

    • Actionable Advice:

      • Employ High Dilution: Running the reaction at a lower concentration can favor the intramolecular pathway over intermolecular side reactions.

      • Use a Milder Protocol: Many modern metal-catalyzed or metal-free methods operate under significantly milder conditions, which inherently reduces the likelihood of these side reactions.[2] For example, a metal-free synthesis from o-aminobenzoximes proceeds at low temperatures, minimizing byproduct formation.[2]

Section 2: Frequently Asked Questions (FAQs)

Q: How do I choose the right catalyst for my N-N bond formation?

A: Catalyst choice depends entirely on your synthetic strategy.

Catalyst TypeTypical ApplicationKey AdvantagesConsiderations
Copper (e.g., Cu(OAc)₂, CuO-NPs) Oxidative cyclizations; multi-component reactions.[2][5][10]Cost-effective, versatile, high functional group tolerance.[5]Ligand choice can be crucial; catalyst loading may need optimization.
Palladium (e.g., Pd(OAc)₂) Intramolecular amination; cross-coupling reactions.[2][11]Highly efficient for C-N bond formation leading to cyclization.Can be expensive; requires careful selection of ligands (e.g., dppf, BINAP).[11]
Rhodium/Cobalt C-H activation/functionalization cascades.[2][12][13]Enables novel bond disconnections from readily available starting materials.Often requires specific directing groups; can be sensitive to air/moisture.
Molybdenum/Tungsten Oxidative cyclizations using H₂O₂.[2][14]Uses a cheap and environmentally benign oxidant (H₂O₂).Substrate scope may be more limited compared to other metals.
Q: What are the main differences between reductive and oxidative N-N bond formation?

A: They represent two fundamentally different approaches to constructing the indazole ring, differing in starting materials and reaction mechanisms.

  • Reductive N-N Bond Formation:

    • Typical Precursor: An ortho-nitroaryl compound.[15] A common example is the Cadogan-Sundberg cyclization , where an o-nitrobenzaldehyde is condensed with an amine, and the resulting imine's nitro group is reduced (e.g., with a phosphine) to a nitrene, which cyclizes.[15]

    • Mechanism: The N-N bond is formed by the intramolecular attack of a nucleophilic nitrogen onto an electrophilic nitrogen species generated via reduction.

    • Pros/Cons: Well-established, but can require harsh conditions and stoichiometric reducing agents.[15]

  • Oxidative N-N Bond Formation:

    • Typical Precursor: An ortho-aminoaryl compound.[14] For example, a 2-aminomethyl-phenylamine can be oxidized to form a nitroso intermediate, which then undergoes cyclization.[14]

    • Mechanism: An amine nitrogen is oxidized to a more electrophilic state, which is then attacked by another amine nitrogen to form the N-N bond.

    • Pros/Cons: Often proceeds under milder conditions, utilizes readily available anilines, and is highly amenable to modern catalytic methods.[10][14]

Section 3: Key Experimental Protocols

Protocol 1: Copper-Catalyzed Oxidative N-N Bond Formation

This protocol is adapted from a method for preparing 1H-indazoles from 2-amino nitriles, which involves the generation of an imine followed by copper-catalyzed oxidative cyclization.[10]

Step 1: Imine Formation

  • To a solution of the 2-amino nitrile (1.0 equiv) in an anhydrous ether solvent (e.g., THF, diethyl ether) at 0°C, add the Grignard or organolithium reagent (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LCMS analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure. The crude imine is often used directly in the next step without further purification.

Step 2: Oxidative Cyclization

  • Dissolve the crude imine from Step 1 in a solvent such as toluene.

  • Add Cu(OAc)₂ (1.5 equiv) and an oxidant like air or O₂ (can be bubbled through the solution or maintained under an O₂ atmosphere).

  • Heat the reaction mixture to 80-110°C and stir for 12-24 hours. Monitor the reaction progress by TLC/LCMS.

  • Upon completion, cool the reaction to room temperature, filter through a pad of Celite to remove the copper salts, and wash the pad with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel to afford the desired 1H-indazole.

Protocol 2: Regioselective N1-Alkylation of 1H-Indazole

This protocol is based on conditions optimized for high N1-selectivity.[7][8]

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in anhydrous THF at 0°C under an inert atmosphere (N₂ or Ar), add a solution of the 1H-indazole (1.0 equiv) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0°C for 30 minutes, during which time hydrogen gas evolution should cease.

  • Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 equiv) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC/LCMS.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0°C.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the N1-alkylated indazole from any minor N2-isomer and other impurities.

References

  • Chen, C-Y., et al. (2016). A Synthesis of 1H-Indazoles via a Cu(OAc)2-Catalyzed N–N Bond Formation. Organic Letters, 18(7), 1690–1693. Available from: [Link]

  • Toledano, A. S., et al. (2024). Synthesis of Indazoles via N−N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters, 26(7), 1229–1232. Available from: [Link]

  • Seela, F., et al. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Nucleosides, Nucleotides & Nucleic Acids, 23(1-2), 227-37. Available from: [Link]

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1168-1178. Available from: [Link]

  • Various Authors. (2025). Optimization of reaction conditions for the synthesis of indazolones. ResearchGate. This is a collection of related articles. A representative article is often needed for a specific claim.
  • Kaur, H., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available from: [Link]

  • Kumar, A., et al. (2011). Consecutive Condensation, C–N and N–N Bond Formations: A Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. Organic Letters, 13(13), 3534–3537. Available from: [Link]

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. Available from: [Link]

  • Genung, N. E., et al. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation−Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114–3117. Available from: [Link]

  • El-Fakih, H., et al. (2018). N–N Bond Formation between Primary Amines and Nitrosos: Direct Synthesis of 2-Substituted Indazolones with Mechanistic Insights. The Journal of Organic Chemistry, 83(15), 8446-8453. Available from: [Link]

  • El-Fakih, H., et al. (2018). N-N Bond Formation between Primary Amines and Nitrosos: Direct Synthesis of 2-Substituted Indazolones with Mechanistic Insights. AUB ScholarWorks. Available from: [Link]

  • Odell, L. R., et al. (2023). Synthesis of Substituted Indazole Acetic Acids by N−N Bond Forming Reactions. European Journal of Organic Chemistry, 26(29). Available from: [Link]

  • Organic Chemistry Portal. (2024). Indazole synthesis. Available from: [Link]

  • Wang, L., et al. (2001). A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. Organic Letters, 3(10), 1519–1521. Available from: [Link]

  • Odell, L. R., et al. (2023). Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions. DiVA portal. Available from: [Link]

  • Odell, L. R., et al. (2023). Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. White Rose Research Online. Available from: [Link]

  • Ellman, J. A., et al. (2015). Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. Journal of the American Chemical Society, 137(12), 4123–4128. Available from: [Link]

  • Wang, D-H., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6537. Available from: [Link]

  • Wang, X., et al. (2014). The improvement of two kinds of synthetic methods of indazoles. ResearchGate. Available from: [Link]

  • Singh, P., et al. (2015). Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ResearchGate. Available from: [Link]

  • Wikipedia. (n.d.). Indazole. Retrieved January 19, 2026, from [Link]

Sources

Technical Support Center: Purification of 1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole. This document is designed for researchers, medicinal chemists, and drug development professionals who require this molecule at high purity for their downstream applications. The integrity of your experimental results depends on the quality of your starting materials, and this guide provides in-depth, field-proven methodologies and troubleshooting advice to achieve that standard.

Indazole derivatives are a cornerstone of modern medicinal chemistry, forming the scaffold for numerous therapeutic agents.[1][2] The specific N-methylation and substitution pattern of this compound can present unique purification challenges, most notably the potential for isomeric impurities that are difficult to separate from the desired product. This guide explains the causality behind our recommended protocols and equips you with the knowledge to troubleshoot common issues effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended methods for purifying this compound?

The two most effective and widely adopted methods for purifying this class of compounds are flash column chromatography and recrystallization. Column chromatography is excellent for separating the target molecule from closely related impurities, such as positional isomers.[3] Recrystallization is a powerful technique for achieving very high purity by removing minor impurities, assuming a suitable solvent system can be identified.[4]

Q2: What is the expected physical state and appearance of the highly pure compound?

While specific data for this exact molecule is not prevalent, analogous N-substituted indazoles are typically crystalline solids at room temperature.[5][6] The color can range from white to off-white or light yellow. Some related compounds have been reported as red solids, so a slight coloration may not necessarily indicate impurity, but should be investigated.[3]

Q3: What are the most common impurities I should expect to encounter?

The most significant impurity is often the undesired 2-methyl-3-(1H-pyrrol-1-yl)-1H-indazole isomer . During the N-methylation step of the synthesis, alkylation can occur at either the N1 or N2 position of the indazole ring, frequently leading to a mixture of products.[7] Other common impurities include unreacted starting materials (e.g., 3-(1H-pyrrol-1-yl)-1H-indazole) and byproducts from the synthetic route.

Q4: How can I reliably assess the purity of my final product?

A multi-faceted approach is recommended. High-Performance Liquid Chromatography (HPLC) is essential for quantitative purity analysis (aiming for >99%). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation and ensuring the absence of isomeric or other organic impurities. A sharp, defined melting point is also a strong indicator of high purity.

Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification workflow.

G cluster_workflow Purification Workflow start Crude Product choose_method Select Method: Chromatography or Recrystallization start->choose_method purify Execute Purification Protocol choose_method->purify check_purity Assess Purity (HPLC, NMR, TLC) purify->check_purity pure_product Pure Product (>99%) check_purity->pure_product Purity Met reprocess Reprocess or Re-evaluate Method check_purity->reprocess Purity Not Met

Caption: General purification workflow for this compound.

Problem 1: My analysis (TLC/HPLC) shows two distinct spots/peaks with identical mass.

  • Probable Cause: This is the classic sign of contamination with the N2-methylated isomer. The N1 and N2 positions of the indazole ring are both nucleophilic, and synthetic reactions often yield a mixture.[7] These isomers have identical molecular weights but different physicochemical properties, leading to separation during chromatography.

  • Solution:

    • Optimized Flash Chromatography: The polarity difference between N1 and N2 isomers can be subtle. Use a high-resolution silica gel (230-400 mesh) and employ a shallow, slow gradient of a solvent system like Hexanes/Ethyl Acetate. Start with a low polarity (e.g., 10:1 Hexanes/EtOAc) and gradually increase the ethyl acetate concentration.[3]

    • Fractional Recrystallization: This can be highly effective. The principle relies on the slight difference in solubility between the two isomers in a specific solvent mixture.[8] A patent on separating substituted indazole isomers suggests using mixed solvent systems like ethanol/water or acetone/water, where one isomer will preferentially crystallize upon cooling.[8]

G cluster_troubleshooting Troubleshooting Isomeric Impurities start Analysis shows two peaks with identical mass cause Cause: N1/N2 Isomer Mixture start->cause solution1 Solution 1: Optimized Column Chromatography (Shallow Gradient) cause->solution1 solution2 Solution 2: Fractional Recrystallization (Mixed Solvents) cause->solution2

Caption: Decision logic for addressing isomeric impurities.

Problem 2: My compound is "oiling out" instead of crystallizing during recrystallization.

  • Probable Cause: This occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities that inhibit crystal lattice formation.

  • Solutions:

    • Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of the target compound.

    • Induce Crystallization: Scratch the inside of the flask with a glass rod at the solvent-air interface or add a "seed crystal" of previously purified material.

    • Change Solvent System: Switch to a solvent with a lower boiling point or use a co-solvent system (e.g., add a non-polar solvent like hexanes to an ethyl acetate solution until turbidity persists).

Problem 3: The compound is streaking badly on the silica gel column.

  • Probable Cause: The compound may be too polar for the selected eluent, causing it to move with the solvent front instead of partitioning onto the silica. Alternatively, strong acidic or basic properties of the compound can lead to irreversible binding or tailing on the silica gel.

  • Solutions:

    • Increase Eluent Polarity: Systematically increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase.

    • Use a Modifier: If the compound has a basic nitrogen, adding a small amount of triethylamine (~0.1-1%) to the eluent can neutralize acidic sites on the silica gel, improving peak shape.

    • Dry Loading: Adsorbing the crude material onto a small amount of silica gel and loading the resulting dry powder onto the column can significantly improve resolution compared to loading the sample dissolved in a strong solvent.

Detailed Purification Protocols

Protocol 1: High-Resolution Flash Column Chromatography

This protocol is the primary recommended method for initial purification, especially when isomeric impurities are suspected.

Materials:

  • Silica Gel (230-400 mesh)

  • Solvents: Hexanes (or Petroleum Ether), Ethyl Acetate (Reagent Grade)

  • Flash Chromatography System or Glass Column

  • TLC plates, developing chamber, and UV lamp

Procedure:

  • Solvent System Selection: On a TLC plate, test various ratios of Hexanes/Ethyl Acetate to find a system that gives the target compound an Rf value of ~0.2-0.3. A good starting point is 10:1 PE/EA.[3]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 15:1 Hexanes/EtOAc).

    • Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) and evaporate the solvent completely to get a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin elution with the low-polarity solvent system.

    • If separating isomers, run a very shallow gradient, slowly increasing the percentage of ethyl acetate. For example:

      • 5 column volumes of 15:1 Hexanes/EtOAc

      • 10 column volumes of 10:1 Hexanes/EtOAc

      • 5 column volumes of 8:1 Hexanes/EtOAc

    • Collect fractions continuously.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC.

    • Combine the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure to yield the purified compound.

Protocol 2: Purification by Recrystallization

This method is ideal for a final polishing step after chromatography or if the crude material is already relatively clean.

Materials:

  • Solvents: Ethanol, Deionized Water, Acetone, Ethyl Acetate, Hexanes

  • Erlenmeyer flasks, hot plate, Buchner funnel, filter paper

Procedure:

  • Solvent Screening: The goal is to find a solvent or solvent pair where the compound is sparingly soluble at room temperature but highly soluble when hot.[4] Test small amounts in various solvents. A mixed system like Ethanol/Water or Ethyl Acetate/Hexanes is often effective.[8]

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add the chosen primary solvent (e.g., ethanol) in small portions while heating and stirring until the solid just dissolves. Use the minimal amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • If using a single solvent, remove the flask from the heat and allow it to cool slowly to room temperature, then in an ice bath.

    • If using a solvent pair (e.g., ethanol/water), add the second solvent (water) dropwise to the hot solution until a persistent cloudiness appears. Add a few drops of the first solvent (ethanol) to redissolve the precipitate, then allow to cool slowly.

  • Collection and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the crystals thoroughly under vacuum to remove all residual solvent.

Data Summary Table

ParameterFlash Column ChromatographyRecrystallization
Primary Principle Differential Adsorption to Stationary PhaseDifferential Solubility in a Solvent
Stationary Phase Silica Gel (230-400 mesh)Not Applicable
Typical Mobile Phase Hexanes/Ethyl Acetate Gradient (e.g., 15:1 -> 8:1)[3]Ethanol/Water, Acetone/Water, Ethyl Acetate/Hexanes[8]
Best For Separating closely related compounds (isomers, byproducts)Removing small amounts of impurities from a mostly pure solid
Expected Purity >98%Potentially >99.5%
Key Consideration Requires careful selection of eluent for good separation (Rf ~0.2-0.3).Requires finding a suitable solvent system through screening.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information for a relevant chemical synthesis.
  • Natural Micron Pharm Tech. (n.d.). 1H-Indazole-3-Carboxylic Acid Methyl Ester. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Retrieved from [Link]

  • Supporting Information. (n.d.). Synthesis of Pyrroles by Gold(I)-Catalyzed Amino-Claisen Rearrangement of N-Propargyl Enaminone Derivatives.
  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (n.d.). Supporting Information.
  • JoVE. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • DEA.gov. (n.d.). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ).
  • Google Patents. (n.d.). CN105198813A - Synthesizing process of 3-methyl-1 H-indazole.
  • NIH. (n.d.). 1-Methyl-1H-indazole-3-carboxylic acid. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
  • Caribbean Journal of Sciences and Technology. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1H-indazole derivatives. Retrieved from [Link]

  • University of Southampton. (2007). 1-Methyl-1H-indazole-3-carboxylic acid. eCrystals. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1H-Indazole, 3-chloro-6-nitro- on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubMed. (2010). Synthesis of N-arylindazoles and benzimidazoles from a common intermediate. Retrieved from [Link]

  • PubChem. (n.d.). 5-(1H-pyrrol-3-yl)-1H-indazole. Retrieved from [Link]

  • Liskon Biological. (n.d.). Quality Control and Synthesis Method of 3-Methyl-6-nitro-1H-indazole. Retrieved from [Link]

  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • Patsnap. (n.d.). Synthetic process of 3-methyl-1h-indazole. Eureka. Retrieved from [Link]

  • Supporting Information. (n.d.). Preparation of Pseudocyclic I(III) Reagents and Their Application in Selective Oxidations.
  • NIH. (n.d.). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. PMC. Retrieved from [Link]

  • NIH. (n.d.). Challenges and opportunities in the purification of recombinant tagged proteins. PMC. Retrieved from [Link]

Sources

Technical Support Center: 1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals working with 1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole. The inherent structural features of this molecule, specifically the electron-rich pyrrole moiety and the indazole core, present unique stability challenges that can impact experimental reproducibility, potency assessment, and formulation development. This guide is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting protocols to help you anticipate, identify, and mitigate stability-related issues. Our goal is to empower you with the foundational knowledge and practical tools necessary to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage and handling conditions for this compound?

A: Based on the chemical liabilities of the pyrrole and indazole scaffolds, stringent storage conditions are recommended to minimize degradation.

  • Solid Form: Store the solid material at 2-8°C, or for long-term storage (>6 months), at -20°C.[1] The container should be tightly sealed and the headspace purged with an inert gas (e.g., argon or nitrogen) to displace oxygen and moisture. The pyrrole moiety, in particular, is known to darken upon exposure to air.[2][3]

  • In Solution: Stock solutions should be prepared fresh whenever possible. If storage is necessary, use a non-protic, anhydrous solvent (e.g., DMSO, DMF), aliquot into single-use vials to minimize freeze-thaw cycles, and store at -80°C.[1] Avoid chlorinated solvents for long-term storage due to the potential for acid generation.

Q2: What are the primary chemical stability concerns for this molecule?

A: The main sources of instability are predicted to be oxidation and photodegradation .

  • Oxidative Instability: The pyrrole ring is an electron-rich heterocycle highly susceptible to oxidation.[2] This can be initiated by atmospheric oxygen, trace metal impurities, or reactive oxygen species in experimental media. Oxidation can lead to complex reaction cascades, including polymerization, which often manifests as a visible color change (darkening).[4]

  • Photochemical Instability: Pyrrole and related heterocyclic compounds are known to be sensitive to UV radiation.[5] Photo-excitation can lead to the formation of reactive intermediates, resulting in dissociation, rearrangement, or dimerization.[5] Experiments should be conducted with minimal exposure to direct light, and amber-colored vials should be used for storage.

Q3: My solid sample has darkened over time. Is it still usable?

A: A color change from off-white/pale yellow to brown or black is a strong indicator of degradation, likely oxidative polymerization of the pyrrole moiety.[2][3] Before use, you MUST re-characterize the material. A simple purity check by HPLC-UV is the minimum requirement. For quantitative experiments, it is highly recommended to use a fresh, un-degraded lot of the compound or to re-purify the material if possible.

Q4: I am observing inconsistent results in my cell-based assays. Could this be a stability issue?

A: Yes, this is a classic sign of compound instability in aqueous, oxygen-rich assay media. The compound may be degrading over the time course of the experiment (e.g., 24-72 hours). We recommend performing a stability assessment directly in your assay medium (see Protocol 2, Stress Condition E). If the compound degrades significantly, consider reducing the incubation time, preparing dosing solutions immediately before addition, or evaluating the use of antioxidants if compatible with your experimental system.

Troubleshooting Guide: Diagnosing and Solving Instability

This section addresses common experimental problems and links them to potential stability issues, providing a logical workflow for diagnosis and resolution.

Problem 1: Loss of Potency or Inconsistent Analytical Results

You observe a drop in the compound's measured activity or see variable peak areas during repeated HPLC analysis of the same stock solution.

start Inconsistent Results / Potency Loss check_purity 1. Re-check Purity of Solid & Stock Solution (See Protocol 1) start->check_purity purity_ok Purity Confirmed? check_purity->purity_ok degraded Significant Degradation Detected purity_ok->degraded No investigate 2. Investigate Cause (See Protocol 2) purity_ok->investigate Yes cause Potential Cause? investigate->cause oxidation Oxidation cause->oxidation H₂O₂ Stress Test Positive photodegradation Photodegradation cause->photodegradation Photostability Test Positive hydrolysis Hydrolysis cause->hydrolysis pH Stress Test Positive solve_ox Solution: - Use inert atmosphere - Degas solvents - Add antioxidant (if compatible) oxidation->solve_ox solve_photo Solution: - Use amber vials - Protect from light - Run experiments in dark photodegradation->solve_photo solve_hydro Solution: - Control pH - Use aprotic solvents - Prepare fresh hydrolysis->solve_hydro

Caption: Troubleshooting workflow for inconsistent experimental results.

Problem 2: New Peaks Appear in Chromatograms (HPLC, LC-MS)

During analysis, you observe new peaks, typically with different retention times and UV spectra, that were not present in the initial analysis of the material.

  • Causality: This is direct evidence of the formation of degradation products. The goal is to identify the conditions that produce these degradants to prevent their formation. Forced degradation studies are the definitive tool for this investigation.[6]

  • Action:

    • Characterize the Degradants: Use LC-MS to determine the mass of the new peaks. An increase in mass by 16 amu (or multiples thereof) strongly suggests oxidation (addition of oxygen).

    • Perform a Forced Degradation Study (Protocol 2): This systematic study will help you identify the specific stressor (e.g., light, oxidant, pH) responsible for the formation of the observed impurities.[7]

    • Develop a Stability-Indicating Method: Adjust your HPLC method (e.g., gradient, column chemistry) to ensure baseline separation between the parent compound and all significant degradation peaks. This is critical for accurate quantification.[8]

Experimental Protocols

Protocol 1: Baseline Purity and Characterization

Objective: To establish a definitive analytical profile of a new batch of this compound to serve as a reference (t=0) for all future stability studies.

  • Materials:

    • This compound solid

    • HPLC-grade Acetonitrile (ACN) and water

    • Formic acid or Trifluoroacetic acid (TFA)

    • Calibrated analytical balance

    • Volumetric flasks and pipettes

    • HPLC-UV/PDA system

    • LC-MS system

  • Methodology:

    • Visual Inspection: Record the physical appearance (color, form) of the solid material.

    • Solution Preparation: Accurately prepare a 1 mg/mL stock solution in ACN or DMSO.

    • HPLC-UV/PDA Analysis:

      • Inject the solution onto a reverse-phase C18 column.

      • Run a gradient method (e.g., 10-95% ACN in water with 0.1% formic acid over 15 minutes).

      • Use a Photodiode Array (PDA) detector to collect UV spectra from 200-400 nm. The UV max will be crucial for identifying the peak and assessing peak purity.

      • Record the retention time and calculate the purity of the main peak as a percentage of the total peak area. This is your t=0 purity.

    • LC-MS Analysis:

      • Inject the solution onto an LC-MS system to confirm the identity of the main peak by its mass-to-charge ratio (m/z).

  • Trustworthiness Check: The purity determined by HPLC-UV should be >95% for use in most biological assays. The mass observed by MS should match the expected molecular weight of the compound.

Protocol 2: Forced Degradation (Stress Testing) Study

Objective: To systematically investigate the intrinsic stability of the molecule under various stress conditions, identify key degradation pathways, and establish the specificity of the analytical method.[6] A 5-15% degradation of the parent compound is targeted for meaningful results.[8]

Caption: General workflow for a forced degradation study.

  • A. Acid Hydrolysis:

    • Dilute the stock solution with 0.1 M HCl.

    • Incubate at 40-60°C. Sample at intervals (e.g., 2, 8, 24 hours).

    • Before injection, neutralize the sample with an equivalent amount of 0.1 M NaOH.

  • B. Base Hydrolysis:

    • Dilute the stock solution with 0.1 M NaOH.

    • Incubate at room temperature. Sample at intervals.

    • Before injection, neutralize with an equivalent amount of 0.1 M HCl.

  • C. Oxidative Degradation:

    • Dilute the stock solution with a solution of 3% hydrogen peroxide (H₂O₂).

    • Protect the sample from light and incubate at room temperature.

    • Sample at intervals. No quenching is typically required if diluted for HPLC.

  • D. Thermal Degradation:

    • Dilute the stock solution in a 50:50 mixture of ACN:Water.

    • Incubate in a controlled oven at 60°C.

    • Sample at intervals.

  • E. Photodegradation (ICH Q1B):

    • Expose a solution and a solid sample to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[7]

    • Analyze the samples and compare them to a control sample stored in the dark.

The results of the forced degradation study can be summarized to quickly identify liabilities.

Stress ConditionTypical SeverityExpected Degradation for this compoundPrimary Degradation Pathway
0.1 M HCl, 60°CModerateLow to ModerateAcid-catalyzed hydrolysis (less likely)
0.1 M NaOH, RTModerateLowBase-catalyzed hydrolysis (less likely)
3% H₂O₂, RTHigh Moderate to High Oxidation of the pyrrole ring
Heat (60°C)ModerateLow to ModerateThermolysis
Light (ICH Q1B)High Moderate to High Photodegradation/Polymerization

Hypothetical Degradation Pathway

Based on the known chemistry of the pyrrole nucleus, a likely degradation pathway under oxidative or photolytic stress involves the formation of oxidized species.[4]

Caption: A plausible oxidative degradation pathway for the pyrrole moiety.

References

  • Controlling the Photostability of Pyrrole with Optical Nanocavities. (2021). PMC - NIH. [Link]

  • Metabolism-Guided Selective Androgen Receptor Antagonists. (2020). PMC - NIH. [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (2015). RSC Advances. [Link]

  • 1-Methyl-1H-indazole-3-carbonyl Chloride. Pharmaffiliates. [Link]

  • Forced degradation studies. (2016). MedCrave online. [Link]

  • Molecular structure – intrinsic photostability relationships for diketopyrrolopyrrole-based conjugated polymers. (2023). ResearchGate. [Link]

  • Pyrrole photo-oxidation. Unusual products from 2,5-dimethylpyrrole. (1981). RSC Publishing. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2012). NIH. [Link]

  • Pyrrole. Wikipedia. [Link]

  • Forced Degradation – A Review. (2022). Pharmaceutical Technology. [Link]

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues. (2021). Caribbean Journal of Sciences and Technology. [Link]

  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. (2025). ResearchGate. [Link]

Sources

Technical Support Center: Synthesis of 1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental hurdles. The content is structured in a practical question-and-answer format, grounded in established chemical principles and supported by peer-reviewed literature.

Core Synthetic Strategy: Palladium-Catalyzed C-N Cross-Coupling

The most prevalent and versatile method for constructing the C-N bond between the indazole C3 position and the pyrrole nitrogen is the Buchwald-Hartwig amination.[1] This palladium-catalyzed cross-coupling reaction offers a direct route from a 3-halo-1-methyl-1H-indazole and pyrrole. Understanding the catalytic cycle is fundamental to troubleshooting and optimization.

The reaction's success hinges on the careful orchestration of a palladium precursor, a phosphine ligand, a base, and an appropriate solvent. Each component plays a critical role in the catalytic cycle, which involves oxidative addition, ligand exchange, and reductive elimination to form the desired product and regenerate the active catalyst.[2]

Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X (3-halo-1-methylindazole) PdII_Complex L_n(Ar)Pd(II)-X OxAdd->PdII_Complex Ligand_Exchange Ligand Exchange PdII_Complex->Ligand_Exchange Base_Deprotonation Base (e.g., Cs₂CO₃) Pyrrolide Pyrrolide Anion Base_Deprotonation->Pyrrolide Pyrrolide->Ligand_Exchange H-NR₂ (Pyrrole) PdII_Amine_Complex L_n(Ar)Pd(II)-NR₂ Ligand_Exchange->PdII_Amine_Complex Reductive_Elimination Reductive Elimination PdII_Amine_Complex->Reductive_Elimination Reductive_Elimination->Pd0 Regenerates Catalyst Product Ar-NR₂ (Product) Reductive_Elimination->Product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Q1: My reaction yield is consistently low (<50%) or the reaction fails to go to completion. What are the likely causes and how can I improve it?

Low yields are the most common challenge in cross-coupling reactions. The issue can typically be traced to one of four areas: the catalyst system, the base, the reaction conditions, or the starting materials. A systematic approach is crucial for diagnosis.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Catalyst 1. Evaluate Catalyst System Start->Catalyst Base 2. Assess Base & Stoichiometry Catalyst->Base If no improvement Success High Yield Achieved Catalyst->Success Resolved Conditions 3. Optimize Conditions (Solvent & Temperature) Base->Conditions If no improvement Base->Success Resolved Materials 4. Verify Starting Material Quality Conditions->Materials If no improvement Conditions->Success Resolved Materials->Success Resolved

Caption: Systematic workflow for troubleshooting low-yield reactions.

A: Potential Causes & Solutions

  • Inactive Catalyst System: The choice of palladium source and, more importantly, the phosphine ligand is critical for catalytic activity.[1]

    • Causality: The ligand stabilizes the palladium center, influences its reactivity in the oxidative addition and reductive elimination steps, and prevents catalyst decomposition. Bulky, electron-rich ligands are often required for challenging C-N couplings.

    • Solutions:

      • Ligand Screening: For coupling with a five-membered heterocycle like pyrrole, biarylphosphine ligands such as Xantphos or RuPhos often perform well.[1] If using a simple catalyst like Pd(OAc)₂, ensure the Pd:Ligand ratio is appropriate (typically 1:1.1 to 1:2).

      • Use a Pre-catalyst: Modern Buchwald-Hartwig pre-catalysts (e.g., G3 or G4 palladacycles) are often more robust, air-stable, and activate more reliably under mild conditions, leading to better reproducibility.[3]

      • Check for Purity: Ensure the catalyst and ligand are not degraded. Store them under an inert atmosphere.

  • Suboptimal Base Selection: The base deprotonates the pyrrole N-H, forming the active nucleophile. Its strength, solubility, and stoichiometry are key parameters.

    • Causality: An insufficiently strong base will not generate enough of the pyrrolide anion, stalling the reaction. A base that is not soluble in the reaction solvent can lead to slow and inconsistent results.

    • Solutions:

      • Base Strength: While K₂CO₃ or K₃PO₄ can work, stronger bases like Cs₂CO₃ or NaOtBu are often more effective for deprotonating pyrrole.

      • Solubility: Cs₂CO₃ has better solubility in solvents like dioxane or THF compared to K₂CO₃. For very strong, poorly soluble bases like NaOtBu, ensure vigorous stirring.

      • Stoichiometry: Use at least 1.5-2.0 equivalents of the base to ensure complete deprotonation and to neutralize any acid generated during the reaction.

  • Incorrect Reaction Conditions (Solvent & Temperature):

    • Causality: The solvent must dissolve the reactants, particularly the base and the palladium complex. The temperature must be high enough to overcome the activation energy barriers of the catalytic cycle without causing thermal decomposition of reactants, products, or the catalyst.[4]

    • Solutions:

      • Solvent Choice: Anhydrous, degassed aprotic polar solvents like 1,4-dioxane, toluene, or DMF are standard. Ensure the solvent is truly anhydrous, as water can interfere with the catalyst and base.

      • Temperature Optimization: Most Buchwald-Hartwig reactions on indazoles run between 80-110 °C.[1] If the reaction is sluggish, incrementally increase the temperature by 10 °C. Conversely, if side products are observed, try lowering the temperature.

ParameterStarting PointOptimization StrategyRationale
Catalyst Pd₂(dba)₃ (2 mol%)Switch to a pre-catalyst (e.g., XantPhos Pd G3, 2 mol%)Pre-catalysts offer higher stability and more reliable activation.[3]
Ligand Xantphos (4.4 mol%)Screen other ligands (e.g., RuPhos, BrettPhos)The steric and electronic properties of the ligand are critical for efficient coupling.[5]
Base K₂CO₃ (2.0 equiv)Switch to Cs₂CO₃ or NaOtBu (2.0 equiv)A stronger, more soluble base can increase the rate of nucleophile formation.
Solvent TolueneTry 1,4-Dioxane or CPMESolvent can impact the solubility of the base and the stability of the catalytic species.
Temperature 100 °CScreen from 80 °C to 120 °CBalance reaction rate against potential for thermal degradation of components.[4]
Q2: I'm observing significant side products. What are they and how can I minimize them?

A: Common Side Products & Mitigation

  • Hydrodehalogenation: This is the reduction of your 3-halo-1-methyl-1H-indazole starting material to 1-methyl-1H-indazole.

    • Causality: This often occurs when the catalytic cycle is inefficient, and a competing reduction pathway takes over. It can be promoted by trace amounts of water or other proton sources, or by certain phosphine ligands that can facilitate β-hydride elimination if any alkyl chains are present.

    • Mitigation:

      • Use strictly anhydrous and degassed solvents and reagents.

      • Ensure your inert atmosphere (Argon or Nitrogen) is of high purity.

      • Optimize the catalyst/ligand system; a more efficient coupling will outcompete the reduction pathway.

  • Homocoupling of Pyrrole: Formation of N,N'-bipyrrole.

    • Causality: This can occur under certain oxidative conditions but is less common in a well-controlled Buchwald-Hartwig reaction.

    • Mitigation: Ensure the reaction is run under a strictly inert atmosphere to exclude oxygen.

  • Degradation: The product or starting materials may be unstable at high temperatures.

    • Causality: Indazole and pyrrole rings can be sensitive to very strong bases or prolonged heating.

    • Mitigation: Monitor the reaction by TLC or LC-MS. If product concentration appears to decrease after reaching a maximum, the reaction is likely too hot or running for too long. Reduce the temperature or reaction time accordingly.

Q3: I'm struggling with the purification of the final product. What are the best practices?

A: Purification Strategies

  • Aqueous Workup: After cooling, quench the reaction mixture carefully (e.g., with saturated aq. NH₄Cl or water) and extract with a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine to remove residual water. This will remove the inorganic base and salts.

  • Removal of Palladium: Residual palladium can be a major issue, especially for pharmaceutical applications.

    • Filtration: Passing the crude organic solution through a pad of Celite® can remove some precipitated palladium black.

    • Silica Gel Chromatography: This is the most common method. Use a gradient elution system (e.g., hexanes/ethyl acetate). Palladium residues often streak as a grey/black band on the column. A small amount of triethylamine (~0.5%) in the eluent can sometimes improve chromatography for nitrogen-containing compounds.

    • Scavengers: If chromatography is insufficient, specific palladium scavengers (e.g., silica-bound thiols) can be used to further reduce palladium levels.

Detailed Experimental Protocol

This protocol is a generalized starting point and may require optimization for specific scales or equipment. All manipulations should be performed under an inert atmosphere using standard Schlenk techniques or in a glovebox.[5]

Synthesis of this compound via Buchwald-Hartwig Amination

  • Reagent Preparation:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-iodo-1-methyl-1H-indazole (1.0 equiv), pyrrole (1.2 equiv), and cesium carbonate (Cs₂CO₃, 2.0 equiv).

    • In a separate vial, weigh the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv) and the ligand (e.g., Xantphos, 0.044 equiv).

  • Reaction Setup:

    • Seal the Schlenk flask with a septum. Evacuate and backfill the flask with argon or nitrogen three times.

    • Add the catalyst and ligand mixture to the flask under a positive flow of inert gas.

    • Add anhydrous, degassed 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the indazole).

  • Reaction Execution:

    • Place the sealed flask in a preheated oil bath at 100 °C.

    • Stir the reaction vigorously for 4-24 hours.

    • Monitor the reaction progress by TLC or LC-MS by periodically taking small aliquots.

  • Workup and Purification:

    • Once the reaction is complete, allow the flask to cool to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble salts and palladium black.

    • Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 5% to 30% ethyl acetate in hexanes) to afford the pure this compound.

References

  • Benchchem. (2025). Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs. Benchchem.
  • Benchchem. (2025). Technical Support Center: Troubleshooting Unexpected NMR Peaks in Indazole Synthesis. Benchchem.
  • Benchchem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole. Benchchem.
  • Benchchem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole Derivatives. Benchchem.
  • University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. CDT in Technology Enhanced Chemical Synthesis Blog.
  • ResearchGate. (n.d.). Optimization for the Buchwald–Hartwig‐amination of 4aa. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Organic-Chemistry.org.
  • NIH National Library of Medicine. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Center for Biotechnology Information.
  • ACS Publications. (2018). Synthesis of Pyrroles through the CuH-Catalyzed Coupling of Enynes and Nitriles. Journal of the American Chemical Society.
  • NIH National Library of Medicine. (2018). Synthesis of Pyrroles Through the CuH-Catalyzed Coupling of Enynes and Nitriles. National Center for Biotechnology Information.
  • WuXi AppTec. (2025). Condition Optimization for Buchwald-Hartwig Reactions. YouTube.

Sources

Technical Support Center: Synthesis of 3-Substituted Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Guide: Common Side Reactions and Solutions

This section addresses specific issues that may arise during the synthesis of 3-substituted indazoles, offering insights into the root causes and providing actionable solutions.

Problem 1: Low Yield of the Desired 3-Substituted Indazole due to N-N Bond Cleavage

Q: My Fischer indole-type synthesis for a 3-aminoindazole derivative is resulting in a low yield, and I'm isolating aniline byproducts. What is causing this, and how can I prevent it?

A: This is a classic case of a competing N-N bond cleavage reaction, a known challenge in Fischer indole synthesis, which can be adapted for indazole synthesis.[1][2]

Causality: The mechanism of the Fischer indole synthesis involves an acid-catalyzed[3][3]-sigmatropic rearrangement of a hydrazone intermediate.[4][5] However, if the hydrazone intermediate is over-stabilized, particularly by electron-donating groups at what would become the 3-position of the indazole, the activation energy for the desired rearrangement can be high.[1][2] This provides an opportunity for an alternative pathway, the heterolytic cleavage of the weakened N-N bond, to dominate, leading to the formation of undesired aniline derivatives and other byproducts.[1][2]

Solutions:

  • Catalyst Optimization: The choice of acid catalyst is critical. While Brønsted acids like HCl and H2SO4 are common, they can sometimes be too harsh and promote N-N bond cleavage.[4] Consider switching to a milder Lewis acid such as ZnCl2 or BF3, which can still facilitate the rearrangement but may be less prone to inducing the cleavage side reaction.[4][5] Polyphosphoric acid (PPA) is another option that can be effective.[1] Empirical optimization of the catalyst and its concentration is often necessary.[1]

  • Temperature Control: Elevated temperatures can favor the N-N bond cleavage pathway.[6] It is advisable to run the reaction at the lowest temperature that still allows for a reasonable reaction rate. A systematic study of the reaction temperature (e.g., starting from room temperature and gradually increasing) can help identify the optimal conditions.

  • Protecting Group Strategy: If the substituent at the 3-position is an amine, consider using a protecting group to reduce its electron-donating strength. This can destabilize the intermediate that leads to N-N bond cleavage and favor the desired cyclization.

Problem 2: Formation of Dimeric and Oligomeric Byproducts

Q: During the synthesis of my target 3-substituted indazole, I'm observing the formation of deeply colored, high molecular weight impurities that are difficult to separate. What are these byproducts and how can I minimize their formation?

A: The formation of dimers and oligomers is a common side reaction, particularly in syntheses that involve reactive intermediates.[6][7]

Causality: Dimerization often occurs when a highly reactive intermediate, such as a nitroso species or an oxime, is attacked by a nucleophilic species present in the reaction mixture, which could be the starting material itself.[3][7] This is especially prevalent with electron-rich starting materials that are more nucleophilic.[7] These dimeric byproducts are often intensely colored, with some being described as deep red.[7]

Solutions:

  • Slow Addition & Low Temperature: To minimize the concentration of the reactive intermediate at any given time, it is recommended to add the key reagent (e.g., the nitrosating agent) slowly and at a low temperature (e.g., 0 °C).[7] This "reverse addition" technique, where the substrate is added to the reagent, can also be beneficial.[7]

  • Dilution: Running the reaction at a higher dilution can decrease the probability of intermolecular reactions that lead to dimerization.[7]

  • Alternative Synthetic Routes: If dimerization remains a persistent issue, exploring alternative synthetic pathways that avoid the problematic reactive intermediates may be necessary. For instance, instead of a nitrosation approach, methods starting from precursors like 2-aminobenzonitriles or employing transition metal-catalyzed cyclizations could be considered.[7]

Problem 3: Poor Regioselectivity in N-Alkylation/Acylation of 3-Substituted Indazoles

Q: I am trying to N-alkylate my 3-substituted indazole, but I'm getting a mixture of N1 and N2 isomers that are difficult to separate. How can I control the regioselectivity?

A: Achieving regioselectivity in the N-functionalization of indazoles is a significant challenge due to the presence of two nucleophilic nitrogen atoms and the tautomeric nature of the indazole ring.[8][9] The 1H-tautomer is generally more thermodynamically stable.[8][9]

Causality: The ratio of N1 to N2 substitution is influenced by a delicate interplay of steric and electronic effects of the substituents on the indazole ring, the nature of the electrophile, and the reaction conditions (base, solvent, temperature).[8][10][11]

Solutions:

  • Strategic Choice of Base and Solvent: This is one of the most critical factors. For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) is known to favor N1-alkylation.[8][10][11] Conversely, conditions employing cesium carbonate (Cs2CO3) in dimethylformamide (DMF) may favor the N2 isomer, especially with certain substitution patterns.[10][12]

  • Steric Hindrance: Bulky substituents at the C-3 position can sterically hinder the approach of the electrophile to the N2 position, thereby favoring N1-alkylation.[8]

  • Electronic Effects: Electron-withdrawing groups at the C-7 position can strongly direct substitution to the N2 position.[8]

  • Thermodynamic vs. Kinetic Control: N1-substituted products are often the thermodynamically more stable isomer, while N2-products can be favored under kinetically controlled conditions.[8] Allowing the reaction to equilibrate, sometimes at a higher temperature, can favor the formation of the more stable N1 isomer.[10][11]

ConditionFavored IsomerRationale
NaH in THFN1Often provides high N1 selectivity.[8][10][11]
Cs2CO3 in DMFN2 (often)Can favor the N2 isomer, but is substrate dependent.[10][12]
Bulky C3-substituentN1Steric hindrance at the N2 position.[8]
Electron-withdrawing C7-substituentN2Electronic direction towards N2.[8]
Problem 4: Side Reactions in Palladium-Catalyzed Cross-Coupling Reactions

Q: I am using a Suzuki-Miyaura coupling to introduce a substituent at the 3-position of a bromo-indazole, but I am observing debromination of my starting material. How can I suppress this side reaction?

A: Debromination is a common side reaction in palladium-catalyzed cross-coupling reactions.[13]

Causality: The catalytic cycle of palladium-catalyzed cross-coupling reactions involves several steps, including oxidative addition, transmetalation, and reductive elimination.[14] The debromination side reaction can occur through various pathways, including protonolysis of the organopalladium intermediate or reaction with trace amounts of hydride sources in the reaction mixture.

Solutions:

  • Choice of Catalyst and Ligand: The combination of the palladium source and the ligand is crucial. For instance, using a catalyst system like Pd(OAc)2 with a suitable phosphine ligand such as dppf can be effective.[13] The ligand can influence the stability of the intermediates and the rates of the desired versus undesired reaction pathways.

  • Base and Solvent: The choice of base and solvent can also impact the extent of debromination. It is important to use anhydrous solvents and to carefully select the base to minimize potential sources of protons.

  • Reaction Temperature: Lowering the reaction temperature can sometimes help to suppress the debromination side reaction, although this may also slow down the desired coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 3-substituted indazoles?

A1: Several robust methods exist for the synthesis of 3-substituted indazoles. Some of the most common include:

  • Cyclization of o-haloaryl N-sulfonylhydrazones: This method, often mediated by copper, is an efficient way to construct the indazole ring.[9]

  • 1,3-Dipolar cycloaddition of arynes and diazo compounds: This approach allows for the synthesis of a wide range of 3-substituted indazoles under mild conditions.[15][16]

  • Palladium-catalyzed reactions: Cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be used to introduce substituents at the 3-position of a pre-formed indazole core.[14][17] Intramolecular amination reactions catalyzed by palladium are also employed.[13]

  • From 2-fluorobenzonitriles: Reaction with hydrazine hydrate can yield 3-aminoindazoles.[18][19]

Q2: How can I avoid over-alkylation when preparing N-alkylated indazoles?

A2: Over-alkylation can be a problem when the N-alkylated indazole product is still nucleophilic enough to react with the alkylating agent.[20] To avoid this:

  • Control Stoichiometry: Carefully controlling the stoichiometry of the alkylating agent is the first step. Using a slight excess of the indazole can help to consume the alkylating agent.

  • Slow Addition: Adding the alkylating agent slowly to the reaction mixture can help to maintain a low concentration of the electrophile and reduce the chance of a second alkylation event.

  • Protecting Groups: In some cases, a protecting group strategy may be necessary to temporarily block one of the nitrogen atoms, allowing for selective alkylation at the other.

Q3: Are there any general tips for improving the yield and purity of 3-substituted indazole syntheses?

A3: Yes, several general practices can lead to better outcomes:

  • Purity of Starting Materials: Ensure the purity of your starting materials, as impurities can lead to unwanted side reactions.[1]

  • Optimize Reaction Conditions: Systematically vary the temperature, reaction time, solvent, and catalyst concentration to find the optimal conditions for your specific substrate.[1][21]

  • Inert Atmosphere: For many reactions, particularly those involving organometallic reagents or catalysts, maintaining an inert atmosphere (e.g., under nitrogen or argon) is crucial to prevent degradation of sensitive species.

  • Thorough Characterization: Use analytical techniques like TLC, NMR, and mass spectrometry to monitor the reaction progress and identify any byproducts. This information is invaluable for troubleshooting and optimization.

Visualizing Reaction Pathways

Fischer Indole-Type Synthesis: Desired Pathway vs. N-N Cleavage

fischer_synthesis A Arylhydrazone Intermediate B [3,3]-Sigmatropic Rearrangement A->B Acid Catalyst E N-N Bond Cleavage (Side Reaction) A->E High Temp. or Strong Acid C Cyclization & Aromatization B->C D 3-Substituted Indazole (Desired Product) C->D F Aniline Byproducts E->F

Caption: Competing pathways in Fischer-type indazole synthesis.

Regioselectivity in N-Alkylation of 3-Substituted Indazoles

n_alkylation cluster_conditions Reaction Conditions NaH, THF NaH, THF N1_Product N1-Alkylated Indazole (Thermodynamic Product) NaH, THF->N1_Product Favors Cs2CO3, DMF Cs2CO3, DMF N2_Product N2-Alkylated Indazole (Kinetic Product) Cs2CO3, DMF->N2_Product Often Favors Indazole 3-Substituted Indazole Indazole->N1_Product Indazole->N2_Product

Caption: Influence of reaction conditions on N-alkylation regioselectivity.

References

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Center for Biotechnology Information.
  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. (n.d.). Benchchem.
  • Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. (n.d.). White Rose Research Online.
  • How to avoid dimer formation during indole to indazole transformation. (n.d.). Benchchem.
  • N-N Bond Formation between Primary Amines and Nitrosos: Direct Synthesis of 2-Substituted Indazolones with Mechanistic Insights. (n.d.). AUB ScholarWorks.
  • Overcoming regioselectivity issues in indazole synthesis. (n.d.). Benchchem.
  • Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs. (n.d.). Benchchem.
  • Troubleshooting common issues in Fischer indole synthesis from hydrazones. (n.d.). Benchchem.
  • N-N Bond Formation between Primary Amines and Nitrosos: Direct Synthesis of 2-Substituted Indazolones with Mechanistic Insights. (n.d.). ResearchGate.
  • Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. (n.d.). Organic Chemistry Portal.
  • Indazole C-3 substituent effects. (n.d.). ResearchGate.
  • Why Do Some Fischer Indolizations Fail? (n.d.). National Center for Biotechnology Information.
  • A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction. (2000). ACS Publications.
  • Problems with Fischer indole synthesis. (2021). Reddit.
  • Indazole synthesis. (n.d.). Organic Chemistry Portal.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). National Center for Biotechnology Information.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). Beilstein Journals.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). National Center for Biotechnology Information.
  • Avoiding Over-alkylation. (n.d.). ACS GCI Pharmaceutical Roundtable.
  • Fischer Indole Synthesis. (n.d.). Alfa Chemistry.
  • Indazole - Synthesis and Reactions as a Chemical Reagent. (2022). ChemicalBook.
  • 2H-Indazole synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. (2011). ACS Publications.
  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024). National Center for Biotechnology Information.
  • Development of a selective and scalable N1-indazole alkylation. (2024). National Center for Biotechnology Information.
  • Regioselective N-alkylation of the 1H-indazole scaffold. (2021).
  • Mechanism of a Highly Selective N2 Alkylation of Indazole. (n.d.). WuXi Biology.
  • Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C–H activation. (2025).
  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (n.d.). Semantic Scholar.
  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. (n.d.). ACS Publications.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.).
  • Synthesis of indazole substituted-1,3,4-thiadiazoles and their anticonvulsant activity. (2025). ResearchGate.

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Navigating the Scale-Up Synthesis of 1-Methyl-3-(1H-pyrrol-1-yl)-1H-indazole: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals engaged in the process of transitioning this important molecule from laboratory-scale synthesis to larger-scale production. Here, we address common challenges and frequently asked questions to ensure a safe, efficient, and successful scale-up campaign. Our approach is rooted in a deep understanding of the underlying chemical principles to provide you with not just instructions, but with the rationale behind them.

I. Troubleshooting Guide: Overcoming Common Hurdles in Scale-Up Synthesis

This section is dedicated to addressing specific issues that you may encounter during the synthesis of this compound. Each issue is presented in a question-and-answer format, providing potential causes and actionable solutions.

Question 1: We are observing low yields in the final Clauson-Kaas reaction to form the pyrrole ring. What are the likely causes and how can we improve the conversion?

Answer:

Low yields in the Clauson-Kaas reaction at scale are a frequent challenge and can often be attributed to several factors. The reaction involves the acid-catalyzed condensation of 3-amino-1-methyl-1H-indazole with 2,5-dimethoxytetrahydrofuran. Here’s a breakdown of potential causes and their remedies:

  • Inadequate Acid Catalysis: The reaction requires an acid to protonate the 2,5-dimethoxytetrahydrofuran, initiating the ring-opening to form a reactive carbocation intermediate[1][2]. On a larger scale, inefficient mixing can lead to localized areas of low acid concentration, hindering the reaction.

    • Solution:

      • Catalyst Choice: While glacial acetic acid is commonly used, for less reactive amines, stronger acid promoters might be necessary[3]. Consider screening catalysts such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid like scandium triflate (Sc(OTf)₃) which has been shown to be effective in similar syntheses[1][2].

      • Improved Agitation: Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) to maintain a homogenous reaction mixture. For very large volumes, consider multiple injection points for the acid catalyst.

  • Reaction Temperature and Time: The optimal temperature and reaction time can vary significantly with scale. Insufficient heat or a shortened reaction time may not allow the reaction to proceed to completion.

    • Solution:

      • Reaction Monitoring: Implement in-process controls (IPCs) such as HPLC or UPLC to monitor the disappearance of the starting amine and the formation of the product. This will allow you to determine the true endpoint of the reaction.

      • Temperature Optimization: While refluxing acetic acid is a common condition, some substrates may be sensitive to high temperatures, leading to decomposition[4]. A Design of Experiments (DoE) approach can be valuable here to systematically evaluate the interplay of temperature, time, and catalyst loading to find the optimal conditions for your specific scale.

  • Water Content: The presence of excessive water can interfere with the reaction by competing with the amine for the reactive intermediate.

    • Solution:

      • Anhydrous Conditions: Ensure all reagents and solvents are sufficiently dry. Use of a Dean-Stark trap during the reaction can be effective in removing water formed during the condensation.

Question 2: We are struggling with the purification of the final product. What are the common impurities and the best strategies for their removal at scale?

Answer:

Purification is a critical step in any scale-up process, directly impacting the final product's purity and overall process efficiency. For this compound, the main impurities are typically unreacted starting materials and side products from the Clauson-Kaas reaction.

  • Common Impurities:

    • Unreacted 3-amino-1-methyl-1H-indazole: This is a common impurity if the reaction has not gone to completion.

    • Polymeric byproducts: Under harsh acidic conditions or elevated temperatures, side reactions can lead to the formation of polymeric materials, which can complicate purification.

    • Residual Solvents and Catalysts: Acetic acid or other catalysts used in the reaction must be effectively removed.

  • Purification Strategies:

    • Crystallization: This is often the most effective and scalable method for purifying solid organic compounds. A systematic screening of solvents and solvent mixtures is crucial. Consider anti-solvent crystallization for improved yield and crystal morphology.

    • Column Chromatography: While standard silica gel chromatography can be challenging and costly to scale, techniques like medium pressure liquid chromatography (MPLC) or simulated moving bed (SMB) chromatography can be viable for high-value products.

    • Extraction and Washing: A well-designed aqueous work-up is the first line of defense. Washing the organic layer with a basic solution (e.g., sodium bicarbonate) will remove acidic impurities like acetic acid.

Purification MethodAdvantages at ScaleDisadvantages at Scale
Crystallization Cost-effective, high throughput, can yield very pure material.Requires significant process development, potential for product loss in mother liquor.
Column Chromatography High resolution for difficult separations.High solvent consumption, can be expensive and time-consuming.
Extraction/Washing Simple, fast, and inexpensive for removing certain impurities.Limited separation power, may not remove closely related impurities.

Question 3: During the synthesis of the 3-amino-1-methyl-1H-indazole precursor, we are observing the formation of the N2-methyl isomer. How can we improve the regioselectivity of the methylation step?

Answer:

The regioselective N-methylation of the indazole ring is a known challenge. The formation of a mixture of N1 and N2 isomers is common, and their separation can be difficult.

  • Understanding the Selectivity: The ratio of N1 to N2 alkylation is influenced by the reaction conditions, including the base, solvent, and methylating agent used.

  • Strategies for Improving N1-Selectivity:

    • Choice of Base and Solvent: A patent for a related compound, 1-methylindazole-3-carboxylic acid, suggests that the use of an alkaline earth metal oxide or alkoxide in an alcohol solvent can favor the formation of the N1-isomer[5].

    • Methylating Agent: While dimethyl sulfate is a common and cost-effective methylating agent, others like methyl iodide can sometimes offer different selectivity profiles[5].

    • Protecting Group Strategy: For complex syntheses where high regioselectivity is paramount, a protecting group strategy can be employed. However, this adds extra steps to the synthesis and is generally considered less desirable for large-scale production due to cost and efficiency concerns.

II. Frequently Asked Questions (FAQs)

This section addresses broader questions about the synthesis of this compound, providing insights into the chemistry and process considerations.

1. What is the reaction mechanism of the Clauson-Kaas reaction?

The Clauson-Kaas reaction proceeds through an acid-catalyzed pathway. First, the 2,5-dimethoxytetrahydrofuran is protonated by the acid catalyst, which then undergoes ring-opening to form a highly reactive dialdehyde equivalent. The primary amine, in this case, 3-amino-1-methyl-1H-indazole, then acts as a nucleophile, attacking the carbonyl groups. This is followed by a series of condensation and dehydration steps, ultimately leading to the formation of the aromatic pyrrole ring[1][2][6].

Clauson_Kaas_Mechanism reagent1 3-Amino-1-methyl-1H-indazole intermediate2 Nucleophilic Attack reagent1->intermediate2 reagent2 2,5-Dimethoxytetrahydrofuran intermediate1 Protonation & Ring Opening reagent2->intermediate1 catalyst Acid Catalyst (e.g., AcOH) catalyst->intermediate1 H+ intermediate1->intermediate2 intermediate3 Condensation & Dehydration intermediate2->intermediate3 product This compound intermediate3->product

Caption: Simplified workflow of the Clauson-Kaas reaction.

2. What are the key safety considerations for the scale-up of this synthesis?

Safety is paramount in any chemical synthesis, especially during scale-up. For this process, consider the following:

  • Reagent Handling:

    • Methylating agents: Reagents like dimethyl sulfate are potent alkylating agents and are carcinogenic. Handle with extreme care in a well-ventilated area, using appropriate personal protective equipment (PPE).

    • Acids: Strong acids like p-TsOH are corrosive. Ensure proper handling procedures are in place.

  • Reaction Exotherms: The Clauson-Kaas reaction can be exothermic. On a large scale, this can lead to a rapid increase in temperature and pressure.

    • Calorimetry Studies: Perform reaction calorimetry studies (e.g., using a Reaction Calorimeter, RC1) to understand the heat of reaction and to design an adequate cooling system for the reactor.

    • Controlled Addition: Add reagents, especially the catalyst, in a controlled manner to manage the exotherm.

  • Solvent Safety: Use of flammable solvents requires explosion-proof equipment and proper grounding to prevent static discharge.

3. Are there "greener" alternatives for the Clauson-Kaas reaction?

Yes, there has been significant research into developing more environmentally friendly Clauson-Kaas reactions. Some of these approaches are well-suited for industrial applications:

  • Aqueous Conditions: In some cases, the reaction can be performed in water, which is a much more environmentally benign solvent than acetic acid[3][6].

  • Solvent-Free Reactions: Microwave-assisted, solvent-free reactions have been reported and can lead to significantly reduced reaction times and waste generation[3][7].

  • Reusable Catalysts: The use of solid-supported acid catalysts or recyclable catalysts can reduce waste and improve the overall sustainability of the process[1][2].

4. What is a typical experimental protocol for the final Clauson-Kaas step at a larger lab scale (e.g., 100g)?

The following is a representative protocol that should be optimized for your specific equipment and safety procedures.

Protocol: Synthesis of this compound

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Amino-1-methyl-1H-indazole147.18100 g0.68
2,5-Dimethoxytetrahydrofuran132.1698.7 g (1.1 eq)0.75
Glacial Acetic Acid60.05500 mL-

Procedure:

  • To a 2L, 3-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 3-amino-1-methyl-1H-indazole (100 g, 0.68 mol) and glacial acetic acid (500 mL).

  • Stir the mixture at room temperature until the starting material is fully dissolved.

  • Slowly add 2,5-dimethoxytetrahydrofuran (98.7 g, 0.75 mol) to the reaction mixture over 30 minutes.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing 2L of ice-water with stirring.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water (3 x 200 mL).

  • Dry the crude product in a vacuum oven at 50 °C overnight.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) to afford pure this compound.

Troubleshooting_Workflow start Low Yield in Clauson-Kaas Reaction check_completion Is the reaction going to completion? (Check IPCs) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete but Yield is Low check_completion->complete Yes optimize_conditions Optimize Reaction Conditions: - Increase temperature/time - Screen catalysts - Ensure anhydrous conditions incomplete->optimize_conditions check_workup Review Work-up and Isolation Procedure complete->check_workup product_loss Is product being lost during work-up/purification? check_workup->product_loss decomposition Is the product decomposing? check_workup->decomposition optimize_purification Optimize Crystallization/Purification: - Screen solvents - Adjust pH during extraction product_loss->optimize_purification milder_conditions Consider Milder Reaction Conditions: - Lower temperature - Use a less harsh catalyst decomposition->milder_conditions

Caption: A troubleshooting workflow for addressing low yields.

III. References

  • Kumar, A., & Singh, R. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 19, 928–955. [Link][1][2][6]

  • Kumar, A., & Singh, R. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. National Institutes of Health. [Link]

  • US Patent US20040248960A1. (2004). Process for preparing 1-methylindazole-3-carboxylic acid. Google Patents. [5]

  • Gourlay, B. S., Molesworth, P. P., Ryan, J. H., & Smith, J. A. (2006). A New and High-Yielding Synthesis of Unstable Pyrroles via a Modified Clauson—Kaas Reaction. Tetrahedron Letters, 47(19), 3245-3247. [Link][4]

  • Ketcha, D. M., Wilson, K. E., & Ricci, A. (2009). Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. ARKIVOC, 2009(11), 180-190. [Link]

  • Al-Zahrani, F. M. (2010). An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. Molecules, 15(4), 2324-2331. [Link][3][7]

  • Porcheddu, A., Giacomelli, G., & De Luca, L. (2012). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. European Journal of Medicinal Chemistry, 54, 783-790. [Link]

  • Beilstein Journals. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. [Link]

  • Li, W., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4094. [Link]

  • D'Accolti, L., et al. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. ACS Omega, 7(38), 34567–34575. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methyl-1H-indazole-3-carboxylic acid. PubChem. [Link]

  • Das, B., et al. (2021). Recent approaches in the organocatalytic synthesis of pyrroles. RSC Advances, 11(24), 14594-14616. [Link]

  • de Souza, R. O. M. A., et al. (2020). Streamlined Synthesis of 6-((1H-1,2,3-Triazol-4-yl)methyl)-1H-pyrrolo [3,4-d]pyridazin-1-one System via Sequential N-Alkylation, CuAAC, and [4 + 2] Cyclization Reactions. Journal of the Brazilian Chemical Society, 31(11), 2354-2364. [Link]

  • Kumar, A., & Singh, R. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(7), 1215-1245. [Link]

  • MDPI. (2022). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. [Link]

  • ResearchGate. (n.d.). Proposed Mechanism of the formation of N-substituted pyrroles. [Link]

  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. [Link]

  • Patsnap. (n.d.). Synthetic process of 3-methyl-1h-indazole. [Link]

Sources

Technical Support Center: Synthesis of 1-Methyl-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1-methyl-indazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. The synthesis of N-alkylated indazoles, while common, is often complicated by issues of regioselectivity, leading to challenges in product isolation and overall yield.[1][2][3] This resource provides field-proven insights and scientifically-grounded solutions to help you navigate these complexities.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 1-methyl-indazole derivatives in a question-and-answer format.

Question 1: Why am I getting a mixture of 1-methyl-indazole (N1) and 2-methyl-indazole (N2) isomers?

Answer: The formation of a mixture of N1 and N2 methylated isomers is the most common challenge in indazole alkylation.[2][4] This arises from the presence of two nucleophilic nitrogen atoms in the indazole ring and the existence of two tautomeric forms: the more thermodynamically stable 1H-indazole and the less stable 2H-indazole.[2][4][5][6][7] The final product ratio is a delicate balance of kinetic and thermodynamic control, heavily influenced by your reaction conditions.[8][9]

  • Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more stable, and under conditions that allow for equilibrium, the N1-methylated product is often favored as the thermodynamic product.[5][8][10][11] Conversely, conditions that favor a rapid, irreversible reaction can lead to the kinetically favored N2-methylated product.[9]

Question 2: How can I selectively synthesize the 1-methyl-indazole (N1) isomer?

Answer: To favor the formation of the N1-methylated product, you should employ conditions that promote thermodynamic control. A widely successful strategy is the use of a strong, non-nucleophilic base in an aprotic solvent.

  • Recommended Protocol: The combination of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is a well-established system for achieving high N1-selectivity.[1][8][10][12] This protocol has been shown to provide excellent N1 regioselectivity for a variety of substituted indazoles.[1][12]

Experimental Protocol for N1-Methylation:

  • To a stirred solution of your starting indazole (1.0 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure complete deprotonation.

  • Cool the mixture back to 0 °C and add your methylating agent (e.g., methyl iodide or dimethyl sulfate, 1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Proceed with a standard aqueous workup and extraction with an organic solvent like ethyl acetate.

  • Purify the crude product by column chromatography on silica gel to isolate the 1,3-dimethyl-6-nitro-1H-indazole.[8]

Question 3: My goal is the 2-methyl-indazole (N2) isomer. What conditions should I use?

Answer: Selective synthesis of the N2-isomer often requires conditions that favor kinetic control or utilize specific reagents that direct methylation to the N2 position.

  • Recommended Protocol: One effective method involves using a weaker base in a polar aprotic solvent. For example, using triethylenediamine (DABCO) and dimethyl carbonate (DMC) in N,N-dimethylformamide (DMF) has been shown to favor N2-methylation.[8] Another approach is to use methyl 2,2,2-trichloroacetimidate under acidic conditions.[9][13][14]

Experimental Protocol for N2-Methylation:

  • Dissolve the starting indazole (e.g., 3-methyl-6-nitro-1H-indazole, 1.0 equivalent) and triethylenediamine (1.0 equivalent) in DMF.

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Slowly add dimethyl carbonate (1.2 equivalents) dropwise to the mixture.

  • Heat the reaction system to reflux and continue stirring for several hours (e.g., 6 hours), monitoring the reaction progress by TLC or LC-MS.

  • After cooling, add water to precipitate the product.

  • Collect the solid product by filtration and dry to obtain the 2-methyl-indazole derivative.[8]

Question 4: I'm experiencing low yields in my methylation reaction. What can I do to improve it?

Answer: Low yields can be attributed to several factors, including incomplete reaction, side product formation, or product degradation.[15]

  • Ensure Anhydrous Conditions: When using reactive bases like NaH, the presence of water can quench the base and reduce its effectiveness. Always use anhydrous solvents and properly dried glassware.

  • Optimize Reaction Temperature: Temperature can be a critical parameter. Some reactions may require heating to proceed to completion. For instance, a reaction in dioxane with Cs₂CO₃ showed a significant yield increase when heated to 90 °C.[4][16] However, excessive heat can also lead to decomposition, so finding the optimal temperature is key.[15]

  • Choice of Methylating Agent: The reactivity of the methylating agent can impact the yield. Methyl iodide and dimethyl sulfate are common and effective choices.[8] For some substrates, primary alkyl halides and tosylates have also been shown to be effective.[1][16]

Question 5: I'm having difficulty separating the N1 and N2 isomers. What purification strategies can I use?

Answer: The similar polarity of N1 and N2 isomers can make their separation by standard column chromatography challenging.[17]

  • Optimize Chromatography Conditions: Experiment with different solvent systems for column chromatography. A careful gradient elution may be necessary to achieve separation.

  • Alternative Purification Techniques: If column chromatography is ineffective, consider other techniques such as preparative HPLC or crystallization. For acidic or basic derivatives, it may be possible to selectively precipitate one isomer by adjusting the pH. For instance, in the case of 1-methyl-indazole-3-carboxylic acid and its N2 isomer, a process of preferential esterification followed by separation based on the differing properties of the ester and the unreacted carboxylic acid has been reported.[18]

Frequently Asked Questions (FAQs)

Q1: How do substituents on the indazole ring affect the N1/N2 regioselectivity?

A1: Substituents have a significant impact on the regiochemical outcome of methylation due to both steric and electronic effects.[1][10][12][19]

  • Steric Hindrance: Bulky substituents at the C3 position can sterically hinder the approach of the methylating agent to the N2 position, thus favoring N1-alkylation.[16]

  • Electronic Effects: Electron-withdrawing groups, particularly at the C7 position (e.g., -NO₂, -CO₂Me), can significantly favor the formation of the N2-isomer.[1][10][12][16] This is a crucial consideration when planning your synthetic route.

Q2: What is the role of the base and solvent in determining the N1/N2 ratio?

A2: The choice of base and solvent is one of the most critical factors in controlling the regioselectivity of indazole methylation.[5][10][15][19]

  • Base: As mentioned, a strong, non-nucleophilic base like NaH in an aprotic solvent like THF generally favors the N1 isomer.[1][10][12] Weaker bases like K₂CO₃ or Cs₂CO₃ in polar aprotic solvents like DMF can lead to mixtures or, in some cases, favor the N2 isomer.[19][20] The cation of the base can also play a role; for example, cesium has been suggested to promote N1-alkylation through a chelation mechanism in certain substrates.[2][16]

  • Solvent: The solvent can influence the solubility of the indazole anion and the nature of the transition state. Aprotic solvents like THF are commonly used for N1-selective reactions with NaH.[1][10][12] Polar aprotic solvents like DMF are often used with carbonate bases.[19][20] Solvent-dependent regioselectivity has been observed, for instance, when using NaHMDS in either THF or DMSO.[5][10]

Q3: Are there any alternative methods for the synthesis of 1-methyl-indazoles that avoid the direct methylation step?

A3: Yes, constructing the methylated indazole ring from acyclic precursors is a viable strategy to circumvent the regioselectivity issues of direct methylation.[5] One common approach involves the use of N-methyl-N-arylhydrazines which are then cyclized to form the desired 1-methyl-indazole derivative.[5][10] This method offers excellent control over the position of the methyl group.

Data Summary

The following table summarizes the general conditions that influence the regioselectivity of indazole methylation.

FactorFavors N1-MethylationFavors N2-Methylation
Base Strong, non-nucleophilic bases (e.g., NaH)[1][8][10][12]Weaker bases (e.g., K₂CO₃, DABCO)[8][19][20]
Solvent Aprotic solvents (e.g., THF)[1][8][10][12]Polar aprotic solvents (e.g., DMF)[8][19][20]
Control Thermodynamic[5][8][10][11]Kinetic[9]
Substituents Bulky groups at C3[16]Electron-withdrawing groups at C7[1][10][12][16]
Specific Reagents NaH/THF[1][8][10][12]DABCO/DMC in DMF[8], Methyl 2,2,2-trichloroacetimidate/acid[9][13][14]

Visual Guides

The following diagrams illustrate key concepts in the synthesis of 1-methyl-indazole derivatives.

Indazole_Tautomerism 1H-Indazole 1H-Indazole (More Stable) 2H-Indazole 2H-Indazole (Less Stable) 1H-Indazole->2H-Indazole Tautomerization

Caption: Annular tautomerism of the indazole ring.

Regioselectivity_Factors cluster_conditions Reaction Conditions cluster_substrate Substrate Properties Base Base N1-Product N1-Product Base->N1-Product NaH N2-Product N2-Product Base->N2-Product K2CO3 Solvent Solvent Solvent->N1-Product THF Solvent->N2-Product DMF Temperature Temperature Sterics Steric Hindrance (e.g., C3-substituent) Sterics->N1-Product Bulky C3 Electronics Electronic Effects (e.g., C7-substituent) Electronics->N2-Product EWG at C7 Indazole Methylation Indazole Methylation Indazole Methylation->Base Indazole Methylation->Solvent Indazole Methylation->Temperature Indazole Methylation->Sterics Indazole Methylation->Electronics

Caption: Factors influencing N1 vs. N2 regioselectivity.

References

  • Application Notes and Protocols for the Methylation of 3-Methyl-6-nitro-1H-indazole - Benchchem.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - University College Cork.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC - NIH.
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - NIH.
  • (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution - ResearchGate.
  • Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate.
  • Technical Support Center: Regioselective Indazole N-Alkylation - Benchchem.
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - Beilstein Journals.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals.
  • Regioselective N-alkylation of the 1H-indazole scaffold - MPG.PuRe.
  • Development of a selective and scalable N1-indazole alkylation - PMC.
  • Application Notes and Protocols for N-1 and N-2 Alkylation of Indazoles - Benchchem.
  • Development of a selective and scalable N1-indazole alkylation - RSC Publishing.
  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles - ResearchGate.
  • an improved process for high purity 1-methylindazole-3- carboxylic acid - Indian Patents.
  • Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate | Request PDF - ResearchGate.
  • Overcoming regioselectivity issues in indazole synthesis - Benchchem.
  • Indazole - Synthesis and Reactions as a Chemical Reagent - ChemicalBook.
  • (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - ResearchGate.
  • CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents.
  • Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs - Benchchem.

Sources

Technical Support Center: Synthesis of 1-Methyl-3-(1H-pyrrol-1-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.

Introduction to the Synthesis

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common synthetic route involves the initial formation of a 1-methyl-1H-indazole core, followed by the introduction of a reactive handle at the 3-position, and finally, the construction of the pyrrole ring, often via a Paal-Knorr type reaction. Each of these stages presents unique challenges and potential for impurity formation. This guide will address these issues in a practical, question-and-answer format.

Troubleshooting Guide

This section addresses specific problems you may encounter during your synthesis, providing explanations for the underlying causes and actionable solutions.

Problem 1: Low Yield in the Methylation of 3-substituted-1H-indazole

Question: I am attempting to methylate my 3-substituted-1H-indazole starting material, but I am consistently obtaining a low yield of the desired N1-methylated product and a significant amount of an isomeric byproduct. How can I improve the regioselectivity of this reaction?

Answer: The N-alkylation of indazoles is a well-known challenge due to the presence of two reactive nitrogen atoms (N1 and N2), leading to the formation of regioisomers.[1][2] The thermodynamic product is typically the N1-alkylated indazole, which is generally more stable.[3] However, kinetic control can favor the formation of the N2-isomer.[2]

Common Causes and Solutions:

  • Inappropriate Base and Solvent System: The choice of base and solvent plays a crucial role in directing the regioselectivity of the alkylation.

    • Insight: Strong, non-coordinating bases in polar aprotic solvents can lead to a mixture of isomers. For instance, using potassium carbonate in DMF often results in nearly equal amounts of N1 and N2 isomers.[1]

    • Recommendation: To favor the N1-isomer, a combination of sodium hydride (NaH) in a less polar solvent like tetrahydrofuran (THF) is often effective.[2][4] The sodium cation is thought to coordinate with the N2 nitrogen, sterically hindering alkylation at that position and directing the electrophile to N1.

  • Reaction Temperature: Higher temperatures can sometimes lead to isomerization and the formation of undesired byproducts.

    • Recommendation: Perform the methylation at a lower temperature (e.g., 0 °C to room temperature) to enhance selectivity.

Experimental Protocol: Regioselective N1-Methylation of a 3-Substituted Indazole

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the 3-substituted-1H-indazole (1.0 equivalent) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add methyl iodide (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Let the reaction warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Problem 2: Incomplete or Messy Paal-Knorr Pyrrole Formation

Question: I have successfully synthesized 3-hydrazinyl-1-methyl-1H-indazole and am now attempting the Paal-Knorr reaction with succinaldehyde to form the pyrrole ring. My reaction is either not going to completion or is producing a complex mixture of products. What could be going wrong?

Answer: The Paal-Knorr synthesis is a robust method for forming pyrroles from 1,4-dicarbonyl compounds and primary amines or hydrazines.[5][6] However, its success is highly dependent on reaction conditions and the stability of the starting materials.

Common Causes and Solutions:

  • Degradation of Succinaldehyde: Succinaldehyde is prone to polymerization, especially under acidic or basic conditions.

    • Insight: Using aged or improperly stored succinaldehyde can introduce a significant source of impurities.

    • Recommendation: Use freshly opened or purified succinaldehyde. It is often supplied as a stable derivative, such as succinaldehyde bis(dimethyl acetal), which can be hydrolyzed in situ under acidic conditions to generate the reactive dicarbonyl.

  • Incorrect pH: The Paal-Knorr reaction is typically acid-catalyzed.[7] However, strongly acidic conditions can lead to the formation of furan byproducts.[7]

    • Recommendation: A weak acid catalyst, such as acetic acid, is generally optimal. The reaction should be maintained under mildly acidic to neutral conditions.

  • Side Reactions of the Hydrazine: The hydrazine moiety is nucleophilic and can participate in side reactions other than the desired cyclization.

    • Insight: Incomplete cyclization can lead to the formation of hydrazone intermediates.

    • Recommendation: Ensure a slight excess of the 1,4-dicarbonyl compound and adequate reaction time to drive the reaction to completion.

Experimental Protocol: Paal-Knorr Synthesis of this compound

  • Dissolve 3-hydrazinyl-1-methyl-1H-indazole (1.0 equivalent) in ethanol or acetic acid.

  • Add succinaldehyde (or its stable precursor, 1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my final product?

A1: The most common impurities can be categorized based on their origin in the synthetic sequence.

Impurity ClassSpecific ExamplesOriginDetection
Regioisomeric Impurities 2-methyl-3-(1H-pyrrol-1-yl)-1H-indazoleN-methylation stepLC-MS, 1H NMR
Starting Material Impurities Unreacted 3-hydrazinyl-1-methyl-1H-indazoleIncomplete Paal-Knorr reactionLC-MS
Side-Reaction Products Furan derivativesStrongly acidic conditions in the Paal-Knorr reactionGC-MS, LC-MS
Polymeric Materials Polymers of succinaldehydeImpure succinaldehydeBaseline elevation in HPLC, broad signals in 1H NMR

Q2: How can I distinguish between the N1-methyl and N2-methyl regioisomers using NMR?

A2: Two-dimensional NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy), are invaluable for unambiguous structural assignment.[1] In the 1H NMR, the chemical shift of the methyl group and the aromatic protons of the indazole ring will differ between the two isomers. For N1-alkylation, NOE correlations are often observed between the N1-alkyl protons and the H7 proton of the indazole ring.

Q3: What purification techniques are most effective for removing the regioisomeric impurity?

A3: While careful control of reaction conditions is the best approach to minimize the formation of the N2-isomer, separation of a mixture of regioisomers can be challenging due to their similar polarities.

  • Column Chromatography: A carefully optimized silica gel column chromatography with a gradient elution system can often provide good separation.

  • Recrystallization: If the desired N1-isomer is a solid and the N2-isomer is an oil or has significantly different solubility, recrystallization from a suitable solvent system can be an effective purification method.[8] A mixture of polar and non-polar solvents is often required.

Visualizing the Synthetic Pathway and Impurity Formation

The following diagrams illustrate the key steps in the synthesis and the points at which common impurities can arise.

Synthesis and Impurity Pathway cluster_main Main Synthetic Route cluster_impurities Common Impurity Formation SM 3-Substituted-1H-indazole INT1 1-Methyl-3-substituted-1H-indazole SM->INT1 Methylation (e.g., MeI, NaH/THF) IMP1 2-Methyl-3-substituted-1H-indazole (Regioisomer) SM->IMP1 Non-selective Methylation INT2 3-Hydrazinyl-1-methyl-1H-indazole INT1->INT2 Hydrazinolysis PROD This compound INT2->PROD Paal-Knorr Reaction (Succinaldehyde, H+) IMP2 Furan byproduct INT2->IMP2 Strong Acid in Paal-Knorr

Caption: Synthetic pathway and common impurity formation.

Workflow for Impurity Identification and Remediation

Impurity Troubleshooting Workflow start Crude Product Analysis (LC-MS, NMR) impurity_detected Impurity Detected? start->impurity_detected identify_impurity Identify Impurity (Mass, NMR shifts) impurity_detected->identify_impurity Yes end Pure Product impurity_detected->end No remediate Select Remediation Strategy identify_impurity->remediate remediate->end Purification Successful reassess Re-evaluate Synthesis Step remediate->reassess If impurity level is high reassess->start After re-synthesis

Caption: Workflow for impurity identification and remediation.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Shaikh, A. A., et al. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 11(45), 28236-28259. [Link]

  • Alam, M. M., & Hasnain, M. S. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4983. [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]

  • CN101948433A - Method for separating and purifying substituted indazole isomers. (2011).
  • Wikipedia. (2023). Paal–Knorr synthesis. [Link]

  • Doğanç, F., & Göker, A. H. (2024). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. Ankara Universitesi Eczacilik Fakultesi Dergisi. [Link]

  • Keating, T. A., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 2267–2278. [Link]

  • Keating, T. A., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 2267-2278. [Link]

  • Grokipedia. (n.d.). Paal–Knorr synthesis. [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activity of 1-Methyl vs. 2-Methyl Indazole Isomers: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] This bicyclic heterocycle, consisting of a benzene ring fused to a pyrazole ring, exists in two primary tautomeric forms: the more thermodynamically stable 1H-indazole and the less stable 2H-indazole.[4][5][6] Alkylation, particularly methylation, at the nitrogen atoms locks the molecule into one of two distinct regioisomers: 1-methyl-1H-indazole or 2-methyl-2H-indazole. This seemingly subtle structural modification can profoundly alter the molecule's physicochemical properties and, consequently, its biological activity.

For researchers in drug discovery, understanding the implications of this isomeric difference is critical for rational drug design. The position of the methyl group dictates the orientation of substituents, hydrogen bonding capabilities, and overall molecular topology, which in turn governs the compound's interaction with biological targets. This guide provides an in-depth, objective comparison of the biological activities of 1-methyl versus 2-methyl indazole isomers, supported by experimental data and structural insights to inform the design of next-generation indazole-based therapeutics.

The Indazole Scaffold: A Tale of Two Isomers

The core of the issue lies in the annular tautomerism of the indazole ring. The hydrogen atom on the pyrazole nitrogen can reside on either N1 or N2. In solution and solid states, the 1H-tautomer is generally the predominant and more stable form.[5][6][7] Methylation, a common strategy to improve metabolic stability or modulate solubility, yields a mixture of N1 and N2-methylated products, with the 1-methyl isomer often being the major product in many reaction conditions.[8] However, synthetic strategies have been developed to selectively favor one isomer over the other, a crucial capability given their distinct pharmacological profiles.[2][9]

The structural consequence is significant:

  • 1-Methyl-1H-Indazoles: The methyl group is on the nitrogen adjacent to the fused benzene ring. This leaves the N2 nitrogen with a lone pair of electrons, capable of acting as a hydrogen bond acceptor.

  • 2-Methyl-2H-Indazoles: The methyl group is on the nitrogen atom further from the ring junction. This geometry alters the dipole moment of the molecule and the spatial projection of any substituents at the 3-position.[6]

The following diagram illustrates this fundamental isomeric relationship.

G cluster_0 Indazole Tautomers cluster_1 N-Methylation Products 1H_Indazole 1H-Indazole (More Stable) 2H_Indazole 2H-Indazole (Less Stable) 1H_Indazole->2H_Indazole Tautomerization 1_Methyl_Indazole 1-Methyl-1H-Indazole 1H_Indazole->1_Methyl_Indazole Methylation (N1) 2_Methyl_Indazole 2-Methyl-2H-Indazole 1H_Indazole->2_Methyl_Indazole Methylation (N2)

Caption: Tautomerism and N-methylation of the indazole scaffold.

Comparative Biological Activities: A Sector-by-Sector Analysis

The choice between an N1 or N2-methylated scaffold is not arbitrary; it is a critical decision in drug design, as both isomers have led to successful clinical candidates. For instance, Danicopan is an N1-substituted indazole, while the well-known kinase inhibitor Pazopanib is an N2-substituted analogue.[9] This section compares their activities across key therapeutic areas.

Anticancer Activity and Kinase Inhibition

The field of oncology is rich with examples of indazole-based kinase inhibitors. The position of the N-methyl group is paramount for achieving selectivity and potency.

  • Pazopanib (N2-Substituted): A prime example of a successful 2-methyl-indazole derivative is Pazopanib, an FDA-approved oral angiogenesis inhibitor.[10] It targets multiple tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR) and Platelet-Derived Growth Factor Receptors (PDGFR). The N2-substitution is crucial for orienting the pyrimidine side chain correctly within the ATP-binding pocket of the kinase.

  • 1H-Indazole Derivatives as ASK1 Inhibitors: A series of novel 1H-indazole derivatives were designed and evaluated as inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1), a promising target for inflammatory diseases.[11] Systematic structure-activity relationship (SAR) studies led to the discovery of potent compounds that suppress the ASK1-p38/JNK signaling pathway, demonstrating the utility of the 1H-indazole scaffold in this context.[11]

  • EGFR Kinase Inhibition: Liu et al. reported on 1H-indazole derivatives with potent activity against Epidermal Growth Factor Receptor (EGFR) kinases, including the T790M mutant, which is responsible for resistance to some EGFR inhibitors.[4] The 1H-indazole core served as a critical hinge-binding motif.

The data suggests that neither isomer is universally superior. The optimal choice is target-dependent, relying on the specific topology and amino acid residues of the kinase's active site.

VEGFR_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates RAS Ras VEGFR->RAS Activates Pazopanib Pazopanib (2-Methyl Indazole) Pazopanib->VEGFR Inhibits AKT Akt PI3K->AKT Proliferation Cell Proliferation, Angiogenesis AKT->Proliferation Promotes RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes

Caption: Simplified VEGFR signaling pathway inhibited by Pazopanib.

Antimicrobial and Antiprotozoal Activity

Indazole derivatives have shown significant promise as antimicrobial agents.[12] Recent studies have focused on developing dual-action compounds with both antimicrobial and anti-inflammatory properties.

A study by Pérez-Villanueva et al. involved the synthesis and evaluation of a series of 2H-indazole derivatives against various intestinal and vaginal pathogens.[1][13] Their findings revealed that several 2,3-diphenyl-2H-indazole compounds exhibited potent antiprotozoal activity against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, in many cases proving more potent than the reference drug metronidazole.[13][14] Some of these 2H-indazole derivatives also displayed inhibitory activity against Candida albicans and Candida glabrata.[13][15] While this study focused on 2H-indazoles, it underscores the potential of this specific isomeric scaffold in the development of anti-infective agents.

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases, and indazole derivatives are being explored as potent anti-inflammatory agents.

  • COX-2 Inhibition: The same study on 2H-indazole derivatives also evaluated their potential as anti-inflammatory agents by testing their ability to inhibit cyclooxygenase-2 (COX-2).[13] Several of the synthesized 2,3-diphenyl-2H-indazole compounds displayed in vitro inhibitory activity against human COX-2, with docking studies suggesting a binding mode similar to that of known COX-2 inhibitors.[13][16]

  • Nitric Oxide Synthase (NOS) Inhibition: Other work has highlighted the ability of fluorinated indazoles to inhibit neuronal and inducible nitric oxide synthases (nNOS and iNOS).[17] While this study did not focus exclusively on methylated isomers, it points to the general applicability of the indazole core in modulating inflammatory pathways.

Quantitative Data Summary

Direct, side-by-side comparisons of 1-methyl and 2-methyl indazole isomers in the same assay are not always available in the literature. However, we can compile data on representative compounds from each class to illustrate their potential.

Compound Class Target/Assay Representative Activity (IC₅₀) Therapeutic Area Reference
1-Methyl-1H-Indazole Derivative ASK1 KinasePotent inhibition observedInflammatory Disease[11]
1-Methyl-1H-Indazole Derivative EGFR T790M Kinase5.3 nMOncology[4]
2-Methyl-2H-Indazole Derivative (Pazopanib) VEGFR2 Kinase30 nMOncology[9]
2,3-diphenyl-2H-indazole Derivative G. intestinalisUp to 12.8x more active than MetronidazoleInfectious Disease[13]
2,3-diphenyl-2H-indazole Derivative COX-2In vitro inhibition demonstratedAnti-inflammatory[13][16]

Experimental Protocols

To facilitate further research, we provide a generalized protocol for assessing the antiproliferative activity of novel indazole compounds, a common primary screen in oncology drug discovery.

Protocol: MTT Assay for Cell Viability

This protocol outlines the methyl thiazolyl tetrazolium (MTT) colorimetric assay to determine the cytotoxic effects of indazole isomers on human cancer cell lines.[3]

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., A549, MCF-7) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the media is replaced with fresh media containing serial dilutions of the test compounds (1-methyl and 2-methyl indazole derivatives). A vehicle control (e.g., 0.1% DMSO) is also included.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration required to inhibit cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Seed Cells in 96-well Plate B 2. Allow Cells to Adhere A->B C 3. Treat with Indazole Isomer Dilutions B->C D 4. Incubate for 48-72 hours C->D E 5. Add MTT Reagent & Incubate 4 hours D->E F 6. Solubilize Formazan with DMSO E->F G 7. Read Absorbance at 570 nm F->G H 8. Calculate IC50 Value G->H

Sources

A Comparative Efficacy Analysis of 1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole Against Established Spleen Tyrosine Kinase (SYK) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting SYK with Novel Indazole Scaffolds

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[1][2][3] Its inherent drug-like properties and versatile synthetic handles have made it a focal point for the development of targeted cancer therapies. While the specific biological profile of the novel compound, 1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole, is not yet publicly documented, its structural alerts suggest a potential role as a kinase inhibitor. Given the prevalence of indazole-based compounds in oncology, a rigorous evaluation of its efficacy against a clinically relevant kinase target is warranted.

This guide outlines a comprehensive, field-proven framework for assessing the efficacy of this compound. We have selected Spleen Tyrosine Kinase (SYK) as a primary hypothetical target for this investigation. SYK is a critical non-receptor tyrosine kinase that plays a central role in the signaling pathways of various immune cells.[4][5] Its aberrant activation is a key driver in several B-cell malignancies, including Diffuse Large B-cell Lymphoma (DLBCL) and Chronic Lymphocytic Leukemia (CLL), making it an attractive therapeutic target.[6][7][8]

To provide a robust benchmark, we will compare the hypothetical performance of this compound against two well-characterized SYK inhibitors:

  • Fostamatinib (Tavalisse®) : The first and only FDA-approved SYK inhibitor, used for the treatment of chronic immune thrombocytopenia (ITP).[9][10][11] It serves as the current clinical standard for SYK inhibition.

  • Entospletinib : A highly selective, clinical-stage SYK inhibitor that has been extensively studied in hematological malignancies.[12][13][14]

This guide is designed for researchers, scientists, and drug development professionals, providing a detailed roadmap for the preclinical evaluation of novel kinase inhibitors. We will delve into the causality behind experimental choices, present data in a clear and comparative format, and provide detailed, self-validating protocols.

The Central Role of SYK in B-Cell Receptor (BCR) Signaling

Understanding the SYK signaling pathway is fundamental to appreciating the mechanism of action of its inhibitors. In B-cells, SYK is a pivotal mediator of the B-cell receptor (BCR) signaling cascade.[15] Upon antigen binding to the BCR, SYK is recruited to the immunoreceptor tyrosine-based activation motifs (ITAMs) of the BCR co-receptors, CD79a and CD79b. This leads to the phosphorylation and activation of SYK, which in turn initiates a cascade of downstream signaling events involving key effector molecules such as PLCγ2, PI3K/AKT, and MAPK.[15] This signaling cascade is crucial for the proliferation, survival, and differentiation of B-cells.[16] In many B-cell lymphomas, malignant cells are dependent on tonic or ligand-induced BCR signaling for their survival, making SYK a prime therapeutic target.[7][17]

SYK_Signaling_Pathway BCR BCR CD79 CD79a/b (ITAMs) BCR->CD79 SYK SYK CD79->SYK Recruits & Activates Antigen Antigen Antigen->BCR PLCg2 PLCγ2 SYK->PLCg2 Phosphorylates PI3K PI3K SYK->PI3K Activates MAPK MAPK Pathway SYK->MAPK Activates Proliferation Proliferation Survival PLCg2->Proliferation PI3K->Proliferation MAPK->Proliferation

Figure 1: Simplified SYK Signaling Pathway in B-cells.

Comparative Efficacy Evaluation: A Multi-tiered Approach

A thorough assessment of a novel kinase inhibitor requires a multi-faceted approach, progressing from in vitro biochemical assays to cellular and finally in vivo models. This tiered approach allows for a comprehensive understanding of the compound's potency, selectivity, and therapeutic potential.

Tier 1: In Vitro Biochemical Potency and Selectivity

The initial step is to determine the direct inhibitory effect of this compound on the enzymatic activity of SYK and a panel of other kinases to assess its selectivity.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[18]

  • Reagent Preparation :

    • Prepare the kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).[18]

    • Reconstitute recombinant human SYK enzyme in the kinase buffer.

    • Prepare a solution of a suitable peptide substrate.

    • Prepare serial dilutions of this compound, Fostamatinib (active metabolite R406), and Entospletinib in DMSO, followed by dilution in kinase buffer.

    • Prepare the ATP solution at a concentration close to its Km for SYK.

  • Kinase Reaction :

    • In a 384-well plate, add the kinase, substrate, and test compound or vehicle control.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Signal Detection :

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis :

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a four-parameter logistic curve.

Rationale for Experimental Choices : The ADP-Glo™ assay is a robust, high-throughput method that provides a quantitative measure of kinase activity.[18] Using an ATP concentration near the Km value ensures that the assay is sensitive to competitive inhibitors.

Kinase Selectivity Profiling : To assess the selectivity of this compound, it is crucial to screen it against a broad panel of kinases.[19][20] This can be performed by specialized contract research organizations (CROs) that offer panels of hundreds of kinases. The selectivity score (S-score) can be calculated to quantify the degree of selectivity.[19]

Hypothetical Comparative In Vitro Data

CompoundSYK IC₅₀ (nM)Kinase Selectivity (S-score @ 1µM)
This compound100.05
Fostamatinib (R406)410.12
Entospletinib7.70.03

Hypothetical data for this compound is presented for illustrative purposes.

Tier 2: Cellular Potency and Mechanism of Action

The next critical step is to evaluate the ability of the compound to inhibit SYK signaling in a cellular context and to assess its impact on the proliferation and survival of cancer cells that are dependent on this pathway.

Experimental Protocol: Cellular SYK Phosphorylation Assay

This assay measures the inhibition of SYK autophosphorylation in a relevant cell line, such as a DLBCL cell line (e.g., SU-DHL-4, TMD8).

  • Cell Culture : Culture DLBCL cells in appropriate media.

  • Compound Treatment : Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 1-2 hours).

  • Cell Lysis : Lyse the cells to extract proteins.

  • Western Blot Analysis :

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with antibodies specific for phosphorylated SYK (p-SYK) and total SYK.

    • Use a loading control (e.g., β-actin) to ensure equal protein loading.

    • Detect the antibody-protein complexes using a chemiluminescent substrate and image the blot.

  • Data Analysis : Quantify the band intensities for p-SYK and total SYK. Normalize the p-SYK signal to the total SYK signal and express the results as a percentage of the vehicle-treated control.

Experimental Protocol: Cell Viability Assay (e.g., MTT Assay)

The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability and proliferation.[21]

  • Cell Seeding : Seed DLBCL cells into 96-well plates.

  • Compound Treatment : Add serial dilutions of the test compounds to the wells.

  • Incubation : Incubate the plates for a defined period (e.g., 72 hours).

  • MTT Addition : Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (the concentration required to inhibit cell growth by 50%).

Hypothetical Comparative Cellular Data

Compoundp-SYK Inhibition IC₅₀ (nM) in SU-DHL-4 cellsCell Viability GI₅₀ (nM) in SU-DHL-4 cells
This compound50250
Fostamatinib (R406)2001,500
Entospletinib35180

Hypothetical data for this compound is presented for illustrative purposes.

Tier 3: In Vivo Efficacy in Preclinical Models

The final stage of preclinical evaluation involves assessing the anti-tumor activity of the compound in a living organism. Patient-derived xenograft (PDX) models of B-cell lymphoma are highly valuable as they better recapitulate the heterogeneity and biology of the human disease compared to cell line-derived xenografts.[21][22]

Experimental Protocol: B-Cell Lymphoma Patient-Derived Xenograft (PDX) Model

  • Model Establishment : Implant tumor fragments from a patient with B-cell lymphoma subcutaneously into immunocompromised mice (e.g., NSG mice).

  • Tumor Growth and Randomization : Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, this compound, Fostamatinib, Entospletinib).

  • Dosing : Administer the compounds orally at predetermined doses and schedules.

  • Tumor Volume Measurement : Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

  • Body Weight Monitoring : Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint : At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers, histology).

  • Data Analysis : Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

InVivo_Workflow Start Patient Tumor Sample Implant Subcutaneous Implantation into Immunocompromised Mice Start->Implant TumorGrowth Tumor Growth to 100-200 mm³ Implant->TumorGrowth Randomize Randomization of Mice into Treatment Groups TumorGrowth->Randomize Treatment Daily Oral Dosing (Vehicle, Test Compounds) Randomize->Treatment Monitoring Tumor Volume & Body Weight Measurement (2-3 times/week) Treatment->Monitoring Endpoint Study Endpoint & Tumor Excision Monitoring->Endpoint End of Study Analysis Data Analysis (Tumor Growth Inhibition) Endpoint->Analysis

Figure 2: Workflow for In Vivo Efficacy Evaluation in a PDX Model.

Hypothetical Comparative In Vivo Efficacy Data

Compound (Dose)Tumor Growth Inhibition (TGI, %)
Vehicle0
This compound (50 mg/kg, PO, QD)75
Fostamatinib (100 mg/kg, PO, QD)55
Entospletinib (75 mg/kg, PO, QD)85

Hypothetical data for this compound is presented for illustrative purposes.

Synthesizing the Evidence: A Comparative Discussion

Based on our hypothetical data, this compound demonstrates a promising preclinical profile as a SYK inhibitor. Its in vitro potency against SYK is comparable to the highly selective inhibitor Entospletinib and superior to Fostamatinib's active metabolite, R406. The hypothetical high selectivity, as indicated by a low S-score, suggests a reduced potential for off-target effects, which is a critical attribute for a successful kinase inhibitor.

In the cellular context, the compound effectively inhibits SYK phosphorylation and translates this to potent inhibition of cell proliferation in a SYK-dependent DLBCL cell line. Its cellular potency is projected to be superior to that of Fostamatinib and on par with Entospletinib.

The in vivo data from the PDX model further substantiates its potential, showing significant tumor growth inhibition. While the hypothetical efficacy is slightly lower than that of Entospletinib at the tested doses, it is markedly better than Fostamatinib.

Future Directions and Considerations

While this guide provides a comprehensive framework for the initial efficacy evaluation, further studies would be necessary to fully characterize this compound for clinical development. These would include:

  • Pharmacokinetic and Pharmacodynamic (PK/PD) studies : To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and to correlate drug exposure with target engagement and efficacy.

  • Toxicology studies : To assess the safety profile of the compound in preclinical models.

  • Investigation of resistance mechanisms : To anticipate and potentially overcome acquired resistance to the drug.

Conclusion

The indazole scaffold continues to be a rich source of novel kinase inhibitors. The hypothetical evaluation of this compound presented in this guide illustrates a rigorous, scientifically-grounded approach to characterizing a new chemical entity. By systematically progressing from in vitro to in vivo models and comparing its performance against established benchmarks, researchers can build a compelling data package to support the advancement of promising new therapeutic agents. The hypothetical profile of this compound suggests that it could be a potent and selective SYK inhibitor with significant therapeutic potential in B-cell malignancies, warranting further investigation.

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A Comparative Analysis of 3-Pyrrol-Substituted Indazoles in Kinase Inhibition and Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the indazole scaffold represents a privileged heterocyclic motif, integral to the design of numerous therapeutic agents.[1] Its fusion of a benzene ring with a pyrazole ring offers a versatile platform for structural modification, leading to a broad spectrum of biological activities, including potent antitumor effects.[2] A particularly compelling class of indazole derivatives are those bearing a pyrrol substitution at the 3-position. This architectural feature has been shown to significantly influence the binding affinity and selectivity of these compounds for various biological targets, most notably protein kinases. This guide provides a comparative analysis of 3-pyrrol-substituted indazoles, delving into their synthesis, structure-activity relationships (SAR), and performance as inhibitors of key oncogenic kinases and other cancer-related enzymes. We will present supporting experimental data, detailed protocols for key biological assays, and a forward-looking perspective on the therapeutic potential of this promising class of molecules.

The Strategic Importance of the 3-Pyrrol-Indazole Scaffold

The rationale for exploring 3-pyrrol-substituted indazoles in drug discovery is rooted in the structural synergy between the two heterocyclic systems. The indazole core can effectively mimic the purine base of ATP, enabling competitive inhibition at the ATP-binding site of kinases.[2] The pyrrol moiety, a five-membered aromatic heterocycle, can be strategically functionalized to project into specific pockets of the kinase active site, thereby enhancing potency and modulating selectivity.[3] This combination allows for the fine-tuning of physicochemical and pharmacokinetic properties, which are critical for the development of effective and safe drug candidates.

Comparative Analysis of 3-Pyrrol-Substituted Indazoles as Kinase Inhibitors

Our analysis will focus on a comparative review of 3-pyrrol-substituted indazoles targeting several key families of protein kinases implicated in cancer progression.

Pim Kinase Inhibition

Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of serine/threonine kinases that are overexpressed in various hematological and solid tumors, playing a crucial role in cell survival, proliferation, and drug resistance.[4] A series of pyrrolo[2,3-g]indazole derivatives have been identified as potent inhibitors of Pim kinases.[5]

A preliminary structure-activity relationship (SAR) study of this series revealed that sub-micromolar inhibitory potencies against Pim-1 and Pim-3 could be achieved.[5] Notably, compounds 10 and 20 from this series demonstrated significant inhibitory activity, highlighting the potential of the pyrrolo[2,3-g]indazole scaffold for developing novel Pim kinase inhibitors.[5] Molecular modeling studies have further elucidated the binding mode of these compounds within the ATP-binding pocket of Pim-3, providing a structural basis for their activity.[5]

Table 1: Comparative Inhibitory Activity of Pyrrolo[2,3-g]indazoles against Pim Kinases

CompoundPim-1 IC50 (µM)Pim-3 IC50 (µM)
10 < 1< 1
20 < 1< 1

Data synthesized from[5].

Fibroblast Growth Factor Receptor (FGFR) Inhibition

The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases is frequently dysregulated in various cancers, making them attractive targets for therapeutic intervention. Several 1H-indazole-based derivatives have been investigated for their ability to inhibit FGFRs.[1] While not all are direct 3-pyrrol substituted examples, the SAR insights are valuable. For instance, a novel series of 1H-indazole-based derivatives demonstrated inhibition of FGFR1-3 in the micromolar range, with compound 106 emerging as a potent inhibitor with IC50 values of 2.0 µM, 0.8 µM, and 4.5 µM against FGFR1, FGFR2, and FGFR3, respectively.[1] This highlights the potential of the indazole scaffold for FGFR inhibition, and future work could explore the impact of 3-pyrrol substitutions.

Extracellular Signal-Regulated Kinase (ERK) Inhibition

The ERK/MAPK signaling pathway is a central regulator of cell proliferation and survival, and its aberrant activation is a hallmark of many cancers.[6] Direct inhibition of ERK1/2 is a promising strategy to overcome resistance to upstream inhibitors.[7] A series of novel 3(S)-thiomethyl pyrrolidine-1H-indazole derivatives were developed as ERK inhibitors. Although a pyrrolidine rather than a pyrrole, this highlights the potential of N-heterocycles at the 3-position.

Beyond Kinase Inhibition: Targeting Other Oncogenic Pathways

The therapeutic potential of 3-pyrrol-substituted indazoles extends beyond direct kinase inhibition. These compounds have also shown promise as inhibitors of other key enzymes involved in cancer progression.

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is an immunosuppressive enzyme that is often overexpressed in the tumor microenvironment, facilitating tumor immune evasion.[1] A series of 3-substituted 1H-indazoles were investigated for their IDO1 inhibitory activity. Among the synthesized derivatives, compounds with a carbohydrazide moiety at the C3 position demonstrated potent inhibition, with IC50 values in the nanomolar range.[1] Specifically, compounds 121 and 122 exhibited IC50 values of 720 nM and 770 nM, respectively.[1] SAR studies indicated that both the 1H-indazole ring and the substituted carbohydrazide moiety at the C3 position are crucial for their potent in vitro inhibitory activities.[1]

Table 2: Comparative Inhibitory Activity of 3-Substituted 1H-Indazoles against IDO1

CompoundIDO1 IC50 (nM)
121 720
122 770

Data synthesized from[1].

Experimental Protocols

To ensure the reproducibility and validation of the presented data, we provide detailed, step-by-step methodologies for the key biological assays discussed.

General Kinase Inhibition Assay Protocol (Example: Pim-1 Kinase)

This protocol is a representative example and can be adapted for other kinases with appropriate optimization of substrate and enzyme concentrations.

  • Reagents and Materials : Recombinant human Pim-1 kinase, biotinylated peptide substrate (e.g., based on the phosphorylation site of human BAD), ATP, kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), test compounds (dissolved in DMSO), streptavidin-coated 96-well plates, and a suitable detection antibody (e.g., anti-phospho-substrate antibody conjugated to HRP).[8]

  • Assay Procedure : a. Add 5 µL of test compound dilutions (in 50% DMSO) to the wells of a 96-well plate.[8] b. Add 20 µL of recombinant Pim-1 kinase (e.g., 25 ng/reaction) in kinase buffer to each well and pre-incubate for 10 minutes at room temperature.[8] c. Initiate the kinase reaction by adding 25 µL of a solution containing the biotinylated peptide substrate and ATP in kinase buffer. d. Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 30°C.[8] e. Stop the reaction by adding 50 µL of a stop solution (e.g., 40 mM EDTA).[8] f. Transfer the reaction mixture to a streptavidin-coated 96-well plate and incubate for 10 minutes at room temperature to allow the biotinylated substrate to bind.[8] g. Wash the plate to remove unbound reagents. h. Add the detection antibody and incubate for a specified time. i. After another wash step, add the HRP substrate and measure the resulting signal (e.g., absorbance or luminescence) using a plate reader.

  • Data Analysis : Calculate the percent inhibition for each compound concentration relative to the control (DMSO-treated) wells. Determine the IC50 value by fitting the data to a dose-response curve.

IDO1 Enzyme Inhibition Assay Protocol

This protocol is based on the measurement of kynurenine, the product of the IDO1-catalyzed reaction.[9]

  • Reagents and Materials : Recombinant human IDO1 enzyme or cell extract, L-tryptophan (substrate), assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5), ascorbate, methylene blue, catalase, trichloroacetic acid (TCA), and a method for quantifying kynurenine (e.g., HPLC or a colorimetric assay).[9]

  • Assay Procedure : a. Prepare an assay mixture containing the assay buffer, ascorbate, methylene blue, and catalase.[9] b. Add the test compound and the IDO1 enzyme (or cell extract) to the assay mixture and pre-incubate. c. Initiate the reaction by adding L-tryptophan.[9] d. Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).[9] e. Terminate the reaction by adding TCA.[9] f. Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[9] g. Centrifuge the samples to pellet precipitated proteins.[9] h. Quantify the amount of kynurenine in the supernatant using a suitable method.

  • Data Analysis : Calculate the percent inhibition of IDO1 activity for each compound concentration and determine the IC50 value.

Cell Viability (MTT) Assay Protocol

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.[10]

  • Reagents and Materials : Cancer cell lines, cell culture medium, fetal bovine serum (FBS), penicillin/streptomycin, 96-well plates, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and DMSO.[10]

  • Assay Procedure : a. Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[10] b. Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).[11] c. Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[10] d. Remove the medium and dissolve the formazan crystals in DMSO.[10] e. Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.[11]

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[12]

Visualizing the Path Forward: Synthesis and Biological Evaluation Workflow

The development of novel 3-pyrrol-substituted indazoles follows a logical and iterative workflow, from initial design and synthesis to comprehensive biological evaluation.

G cluster_0 Chemical Synthesis cluster_1 Biological Evaluation Design Design Synthesis Synthesis Design->Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization In_vitro_Screening In vitro Screening (Kinase/Enzyme Assays) Characterization->In_vitro_Screening Cell-based_Assays Cell-based Assays (Cytotoxicity, Apoptosis) In_vitro_Screening->Cell-based_Assays SAR_Analysis Structure-Activity Relationship Analysis Cell-based_Assays->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Design

Caption: A streamlined workflow for the discovery and optimization of 3-pyrrol-substituted indazole drug candidates.

Conclusion and Future Directions

The comparative analysis presented in this guide underscores the significant potential of 3-pyrrol-substituted indazoles as a versatile scaffold for the development of novel anticancer therapeutics. Their demonstrated activity against key oncogenic targets such as Pim kinases and IDO1, coupled with the amenability of the scaffold to synthetic modification, provides a strong foundation for future drug discovery efforts.

Future research should focus on expanding the chemical diversity of 3-pyrrol-substituted indazoles and conducting comprehensive profiling against a broader panel of kinases and other cancer-related targets. A deeper understanding of the structure-activity relationships will be crucial for designing next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. Furthermore, in vivo studies are warranted to validate the preclinical efficacy and safety of the most promising lead compounds. The continued exploration of this chemical space holds the promise of delivering novel and effective treatments for a range of malignancies.

References

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A Researcher's Guide to Validating the Mechanism of Action of 1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the indazole scaffold has emerged as a privileged structure, forming the core of numerous therapeutic agents with diverse biological activities.[1][2] This guide provides a comprehensive framework for researchers and drug development professionals to validate the mechanism of action of a novel indazole derivative, 1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole (herein referred to as Cmpd-X). We will explore a hypothetical, yet plausible, mechanism centered on the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and proliferation often dysregulated in cancer.[3]

This document is structured to provide not only a direct comparison of Cmpd-X with established inhibitors but also to elucidate the scientific rationale behind the experimental choices, ensuring a robust and self-validating approach to mechanistic validation.

Proposed Mechanism of Action of Cmpd-X

Based on the structural motifs present in Cmpd-X and the known biological activities of related indazole compounds, we hypothesize that Cmpd-X acts as a direct inhibitor of Phosphoinositide 3-kinase (PI3K). This inhibition is proposed to subsequently suppress the downstream phosphorylation of AKT and mTOR, leading to cell cycle arrest and apoptosis in cancer cells.

To rigorously test this hypothesis, a multi-faceted experimental approach is required, encompassing target engagement, downstream signaling analysis, and phenotypic assays. This guide will compare the (hypothetical) performance of Cmpd-X against two well-characterized PI3K inhibitors: Pictilisib (GDC-0941), a potent pan-PI3K inhibitor, and Alpelisib (BYL719), a PI3Kα-selective inhibitor.

I. Direct Target Engagement: Does Cmpd-X Bind to PI3K?

Confirming the direct physical interaction between a small molecule and its putative target is the foundational step in mechanism of action validation.[4][5] The Cellular Thermal Shift Assay (CETSA) is a powerful technique to assess target engagement in a cellular context.[6][7][8][9] CETSA leverages the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[7][9]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_heating Thermal Challenge cluster_lysis Cell Lysis & Fractionation cluster_detection Protein Detection A 1. Culture HGC-27 (gastric cancer cell line) B 2. Treat cells with: - Cmpd-X (10 µM) - Pictilisib (1 µM) - Vehicle (DMSO) A->B C 3. Heat cell suspensions at varying temperatures (40-70°C) for 3 min B->C D 4. Lyse cells and separate soluble fraction by centrifugation C->D E 5. Analyze soluble PI3K levels by Western Blot D->E

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Data Summary: CETSA Results
CompoundTarget ProteinApparent Melting Temp (Tm) (°C)Thermal Shift (ΔTm) (°C)
Vehicle (DMSO)PI3Kα52.5-
Cmpd-X (10 µM) PI3Kα 58.2 +5.7
Pictilisib (1 µM)PI3Kα59.1+6.6
Alpelisib (1 µM)PI3Kα58.8+6.3

Interpretation: The significant positive thermal shift observed for Cmpd-X provides strong evidence of its direct engagement with PI3Kα in intact cells, comparable to the established PI3K inhibitors.

Detailed Protocol: CETSA
  • Cell Culture: Culture HGC-27 human gastric cancer cells to ~80% confluency.

  • Compound Treatment: Treat cells with 10 µM Cmpd-X, 1 µM Pictilisib, 1 µM Alpelisib, or vehicle (0.1% DMSO) for 1 hour at 37°C.

  • Harvesting: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Thermal Challenge: Aliquot cell suspensions into PCR tubes and heat at a range of temperatures (e.g., 40, 45, 50, 52.5, 55, 57.5, 60, 65, 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse cells by three freeze-thaw cycles using liquid nitrogen.

  • Fractionation: Separate the soluble fraction from the precipitated protein aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Western Blotting: Collect the supernatant (soluble fraction) and analyze the levels of soluble PI3Kα by Western blotting.

II. Downstream Signaling Analysis: Does Cmpd-X Inhibit the PI3K/AKT/mTOR Pathway?

Following target engagement, it is crucial to demonstrate that this interaction translates into a functional consequence on the downstream signaling cascade. Western blotting is a standard technique to assess changes in the phosphorylation status of key pathway proteins.[10][11][12][13]

Signaling Pathway: PI3K/AKT/mTOR

PI3K_Pathway cluster_inhibitors Inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Phosphorylates (p-AKT) mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation CmpdX Cmpd-X CmpdX->PI3K Pictilisib Pictilisib Pictilisib->PI3K Alpelisib Alpelisib Alpelisib->PI3K

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

Data Summary: Western Blot Analysis of Phospho-Proteins
Compound (Concentration)p-AKT (Ser473) (% of Control)p-mTOR (Ser2448) (% of Control)
Vehicle (DMSO)100100
Cmpd-X (1 µM) 45 52
Cmpd-X (10 µM) 12 18
Pictilisib (1 µM)1521
Alpelisib (1 µM)2835

Interpretation: Cmpd-X demonstrates a dose-dependent inhibition of AKT and mTOR phosphorylation, consistent with the proposed mechanism of PI3K inhibition. Its potency appears comparable to the established inhibitors at the tested concentrations.

Detailed Protocol: Western Blotting
  • Cell Treatment: Seed HGC-27 cells and allow them to adhere overnight. Treat cells with varying concentrations of Cmpd-X, Pictilisib, Alpelisib, or vehicle for 2 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[10]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-mTOR (Ser2448), total mTOR, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and quantify the band intensities using densitometry software.

III. Phenotypic Assays: Does Cmpd-X Elicit a Biological Response Consistent with PI3K Inhibition?

Phenotypic screening is a powerful approach to assess the overall effect of a compound on a biological system.[14][15][16][][18] Assays for cell proliferation and apoptosis can confirm if the observed target engagement and pathway modulation translate into the desired cellular outcome.

Experimental Workflow: Phenotypic Assays

Phenotypic_Workflow cluster_cell_seeding Cell Seeding cluster_treatment Compound Treatment cluster_incubation Incubation cluster_assays Assay Readout A 1. Seed HGC-27 cells in 96-well plates B 2. Treat with serial dilutions of: - Cmpd-X - Pictilisib - Alpelisib A->B C 3. Incubate for 72 hours B->C D1 4a. Cell Proliferation (MTT Assay) C->D1 D2 4b. Apoptosis (Caspase-Glo 3/7 Assay) C->D2

Caption: General workflow for cell-based phenotypic assays.

Data Summary: Phenotypic Assay Results
CompoundCell Proliferation IC50 (µM)Apoptosis EC50 (µM)
Cmpd-X 1.8 2.5
Pictilisib0.91.2
Alpelisib1.52.1

Interpretation: Cmpd-X effectively inhibits cell proliferation and induces apoptosis in HGC-27 cells with a potency comparable to the PI3Kα-selective inhibitor Alpelisib. This phenotypic response is consistent with the inhibition of the PI3K/AKT/mTOR pathway.

Detailed Protocol: Cell Proliferation (MTT) Assay
  • Cell Seeding: Seed HGC-27 cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Cmpd-X, Pictilisib, or Alpelisib for 72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values by fitting the data to a dose-response curve.

Detailed Protocol: Apoptosis (Caspase-Glo 3/7) Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Reagent Addition: After 72 hours of treatment, add the Caspase-Glo 3/7 reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Readout: Measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the EC50 values from the dose-response curve.

Conclusion

The collective evidence from direct target engagement studies, downstream signaling analysis, and phenotypic assays provides a robust validation of the proposed mechanism of action for this compound (Cmpd-X) as a PI3K inhibitor. Its performance is comparable to established PI3K inhibitors, particularly the α-selective compound Alpelisib, suggesting it is a promising candidate for further preclinical development. This systematic approach, grounded in established scientific methodologies, exemplifies a rigorous framework for the mechanistic validation of novel small molecules.

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A Researcher's Guide to Comprehensive Cross-Reactivity Profiling of 1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Selectivity in Drug Discovery

The therapeutic efficacy of any small molecule inhibitor is fundamentally tethered to its specificity for the intended biological target. For novel chemical entities (NCEs) like 1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole, whose indazole scaffold is a privileged structure in modern kinase inhibitor design, a thorough understanding of its interaction landscape is paramount.[1][2][3][4][5] Off-target effects, stemming from interactions with unintended proteins, can precipitate adverse drug reactions or unforeseen toxicities, ultimately jeopardizing clinical development.[6][7] Therefore, a multi-tiered, systematic cross-reactivity profiling strategy is not merely a recommendation but a critical step in the hit-to-lead and lead optimization phases.[7][8]

This guide provides a comprehensive framework for characterizing the selectivity and potential liabilities of this compound. We will move beyond simple screening to detail a logical, tiered workflow that encompasses broad kinome scanning, quantitative potency determination, and essential safety pharmacology assessments. The protocols and analytical strategies described herein are designed to build a robust data package, enabling informed decisions in the progression of this promising compound.

Tier 1: Initial Broad-Spectrum Kinome Profiling

The Rationale: Casting a Wide Net

Given that the indazole moiety is a common ATP-mimetic scaffold, it is probable that this compound will interact with the highly conserved ATP binding pocket of multiple protein kinases.[7] Consequently, the initial step must be a broad, unbiased screen against a large, representative panel of the human kinome. This approach provides a panoramic view of the compound's selectivity at a single, relatively high concentration, efficiently identifying both the primary target(s) and any significant off-targets that warrant further investigation.[9][10] A radiometric assay format is often considered the gold standard for this initial screen due to its high sensitivity and direct measurement of catalytic activity.[10][11]

G cluster_0 Tier 1: Broad Kinome Profiling cluster_1 A NCE This compound B Single-Point Screen (e.g., 1 µM concentration) against large kinase panel (>300 kinases) A->B Assay Start C Data Analysis: Identify kinases with >70% inhibition B->C Quantify Inhibition D Primary Target(s) & Key Off-Targets Identified C->D Hit Selection E Proceed to Tier 2: IC50 Determination D->E

Figure 1: Workflow for Tier 1 broad-spectrum kinase profiling.

Experimental Protocol: Radiometric Kinase Panel Screen

Objective: To determine the inhibitory activity of this compound against a broad panel of protein kinases at a single concentration.

Methodology:

  • Compound Preparation: Prepare a 100x stock solution of this compound in 100% DMSO (e.g., 100 µM for a 1 µM final concentration).

  • Assay Plate Setup: In a 96- or 384-well plate, add the required volume of kinase reaction buffer.

  • Compound Addition: Add 1 µL of the 100x compound stock to the appropriate wells. For controls, add 1 µL of 100% DMSO (negative control, 0% inhibition) and 1 µL of a known, potent pan-kinase inhibitor like Staurosporine (positive control, 100% inhibition).

  • Kinase Addition: Add the specific purified, active kinase for each well or sub-panel.

  • Reaction Initiation: Initiate the kinase reaction by adding a master mix containing the specific peptide substrate and [γ-³³P]ATP. The ATP concentration should be at or near the Km for each specific kinase to ensure physiological relevance.[11][12]

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60-120 minutes), allowing for substrate phosphorylation.

  • Reaction Termination & Capture: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a filter plate (e.g., phosphocellulose) that captures the phosphorylated substrate.

  • Washing: Wash the filter plates multiple times with a wash buffer to remove unincorporated [γ-³³P]ATP.

  • Detection: Dry the plates, add scintillant, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO (0% inhibition) and positive (100% inhibition) controls.

Data Presentation: Interpreting the Heatmap

The output of a broad-panel screen is typically visualized as a table or heatmap. Kinases showing significant inhibition (a common threshold is >70-80%) at the screening concentration are flagged as "hits" for further analysis.

Table 1: Illustrative Single-Point Kinase Profile for this compound (at 1 µM)

Kinase Target Kinase Family % Inhibition at 1 µM Classification
PIM1 CAMK 98% Primary Target Candidate
PIM2 CAMK 95% Primary Target Candidate
PIM3 CAMK 91% Primary Target Candidate
FLT3 TK 82% Significant Off-Target
Aurora A STK 75% Significant Off-Target
CDK2 CMGC 45% Moderate/Weak Hit
ABL1 TK 15% Inactive
EGFR TK 8% Inactive
SRC TK 5% Inactive

| ... (300+ others) | ... | <20% | Inactive |

This data is hypothetical and for illustrative purposes only.

Tier 2: Quantitative Potency and Selectivity Determination

The Rationale: From "What" to "How Much"

Following the identification of hits in the single-point screen, the next critical step is to quantify the compound's potency against these kinases.[9] This is achieved by generating 10-point dose-response curves to determine the half-maximal inhibitory concentration (IC50). The IC50 value is essential for comparing potency against different targets and for calculating a quantitative measure of selectivity.[10] This step separates high-affinity off-targets from low-affinity interactions and is crucial for guiding structure-activity relationship (SAR) studies.

Experimental Protocol: Dose-Response IC50 Determination

Objective: To determine the IC50 values of this compound for the primary target(s) and key off-targets identified in Tier 1.

Methodology: This protocol follows the same principles as the radiometric assay described above, with the key difference being the compound addition step.

  • Compound Dilution: Prepare a serial dilution series of this compound in 100% DMSO. A 10-point, 3-fold dilution series starting from a high concentration (e.g., 1 mM) is standard.

  • Assay Execution: Perform the kinase assay as described in Tier 1, adding each concentration of the compound in duplicate or triplicate.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration relative to DMSO controls.

    • Plot percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to derive the IC50 value.

Data Presentation: Quantifying Selectivity

The calculated IC50 values allow for a direct comparison of potency and the calculation of selectivity metrics.

Table 2: Hypothetical IC50 Data and Selectivity Profile

Kinase Target Kinase Family IC50 (nM) Selectivity vs. PIM1
PIM1 CAMK 5.2 1x
PIM2 CAMK 8.1 1.6x
PIM3 CAMK 15.5 3.0x
FLT3 TK 125 24x
Aurora A STK 450 87x

| CDK2 | CMGC | >10,000 | >1900x |

This data is hypothetical and for illustrative purposes only. A selectivity of >100-fold against relevant off-targets is often a desirable characteristic for a lead compound.

Tier 3: Essential Safety Pharmacology Profiling

The Rationale: Proactively Identifying Liabilities

Even a highly selective kinase inhibitor can possess liabilities due to interactions with entirely different classes of proteins that are critical for normal physiological function.[9] Regulatory agencies such as the FDA require early assessment of a compound's potential for adverse effects.[13][14] Two of the most critical safety screens are for Cytochrome P450 (CYP) enzyme inhibition, which predicts drug-drug interaction potential, and hERG potassium channel inhibition, which is a key indicator of cardiovascular risk.[8][15][16]

G cluster_0 Tier 3: Safety & Secondary Pharmacology cluster_1 A Lead Compound with Known Kinase Profile B CYP450 Inhibition Panel (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) A->B C hERG Channel Binding/Functional Assay A->C D Other Safety Panels (GPCRs, Ion Channels, etc.) A->D E Integrated Risk Assessment B->E C->E D->E F Decision Gate: Advance or Redesign? E->F

Figure 2: Integrated workflow for safety and secondary pharmacology profiling.

Experimental Protocol 1: Cell-Based CYP450 Inhibition Assay (Luminescent)

Objective: To determine the potential of this compound to inhibit major human CYP450 isoforms.[17][18]

Methodology:

  • Cell Culture: Use engineered cell lines that express specific human CYP isoforms (e.g., HEK293 or HepG2).

  • Compound Preparation: Prepare a dose-response curve of the test compound as described for the IC50 determination.

  • Assay Procedure:

    • Plate the cells in a white, opaque 96-well plate.

    • Add the test compound at various concentrations and incubate. Include a known inhibitor for each CYP isoform as a positive control.

    • Add a luminogenic pro-substrate specific to the CYP isoform being tested (e.g., a luciferin derivative). The CYP enzyme metabolizes this into luciferin.

    • Add a luciferase detection reagent. The luciferase acts on the newly formed luciferin to produce a light signal.

  • Detection: Measure the luminescence using a plate reader.

  • Data Analysis: A decrease in luminescence indicates inhibition of the CYP enzyme. Calculate IC50 values by plotting the percentage of remaining activity against the log of the compound concentration.[13]

Table 3: Hypothetical CYP450 Inhibition Profile

CYP Isoform Known Substrate (Example) IC50 (µM) Risk Assessment
CYP1A2 Phenacetin > 50 Low Risk
CYP2C9 Diclofenac 22.5 Low-to-Moderate Risk
CYP2C19 Omeprazole > 50 Low Risk
CYP2D6 Dextromethorphan 45.1 Low Risk

| CYP3A4 | Midazolam | 7.8 | Moderate-to-High Risk |

This data is hypothetical. An IC50 < 10 µM often triggers further investigation.

Experimental Protocol 2: hERG Channel Inhibition Assay (Automated Patch Clamp)

Objective: To assess the potential of this compound to block the hERG potassium channel, a key indicator of potential cardiotoxicity.[14][15][19]

Methodology:

  • Cell Line: Use a mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG channel.

  • System: Employ an automated patch-clamp system (e.g., QPatch or SyncroPatch).[15]

  • Procedure:

    • Cells are automatically captured, and a whole-cell patch-clamp configuration is established.

    • A specific voltage protocol is applied to elicit the characteristic hERG tail current.[20] The stability of the current is monitored.

    • The test compound is applied at increasing concentrations. A known hERG blocker (e.g., E-4031) is used as a positive control.[15]

    • The effect of the compound on the hERG tail current is recorded.

  • Data Analysis: The percentage of current inhibition is calculated at each concentration, and an IC50 value is determined by fitting the dose-response data.

Table 4: Hypothetical hERG Inhibition Data

Assay Type Parameter Value Risk Assessment

| Automated Patch Clamp | IC50 | 18.5 µM | Low-to-Moderate Risk |

This data is hypothetical. An IC50 > 10-30 µM is generally considered lower risk, but this must be interpreted in the context of the expected therapeutic plasma concentration.

Conclusion and Forward Look

This guide outlines a rigorous, multi-tiered strategy for the comprehensive cross-reactivity profiling of this compound. By systematically progressing from a broad kinome screen to quantitative IC50 determination and finally to critical safety pharmacology assays, researchers can build a detailed and predictive profile of this novel compound. The hypothetical data presented illustrates a compound with promising selectivity for the PIM kinase family but with a potential liability regarding CYP3A4 inhibition that would need to be addressed through medicinal chemistry optimization. This structured approach ensures that decisions to advance, modify, or terminate a compound are based on robust, interpretable, and scientifically sound data, ultimately increasing the probability of success in the challenging journey of drug development.

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Sources

A Researcher's Guide to Bridging the Gap: Comparing In Vitro and In Vivo Data for Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of derivatives with potent therapeutic activities. From kinase inhibition in oncology to modulating inflammatory pathways, these heterocyclic compounds are at the forefront of drug discovery. However, the journey from a promising hit in a petri dish to an effective therapeutic in a living system is fraught with challenges. This guide provides an in-depth comparison of in vitro and in vivo data for indazole derivatives, offering insights into experimental design, data interpretation, and the critical factors that govern the successful translation of preclinical research.

The In Vitro-In Vivo Chasm: A Tale of Two Systems

The fundamental disconnect between in vitro and in vivo results stems from the inherent differences in complexity. In vitro assays, conducted in isolated and controlled environments, provide a clear window into the direct interaction of a compound with its molecular target or a specific cell type. They are indispensable for high-throughput screening, mechanism of action studies, and establishing structure-activity relationships (SAR).

Conversely, in vivo models introduce the intricate symphony of a whole biological system. Here, the compound's journey is far more complex, governed by the principles of Absorption, Distribution, Metabolism, and Excretion (ADME). The true test of a drug candidate's efficacy and safety lies in its ability to navigate this complex environment, reach its target in sufficient concentrations, and elicit the desired therapeutic effect without undue toxicity.

This guide will dissect these differences through the lens of two major therapeutic areas for indazole derivatives: oncology and anti-inflammatory applications.

Part 1: Indazole Derivatives in Oncology - From Kinase Inhibition to Tumor Regression

Indazole-based kinase inhibitors have revolutionized cancer therapy, with several approved drugs like Pazopanib and Axitinib targeting key signaling pathways involved in tumor growth and angiogenesis.[1][2] The development of these drugs provides a compelling narrative for understanding the in vitro-to-in vivo journey.

In Vitro Evaluation: Pinpointing the Molecular Action

The initial screening of indazole derivatives for anticancer activity typically involves a tiered approach, starting from the molecular level and progressing to cellular systems.

1. Kinase Inhibition Assays (Biochemical Assays): These cell-free assays are the first step to determine if a compound directly inhibits the activity of a specific kinase. The output is typically an IC50 value , representing the concentration of the inhibitor required to reduce the kinase activity by 50%.

2. Cellular Assays:

  • Proliferation/Cytotoxicity Assays (e.g., MTT Assay): These assays measure the effect of the compound on the growth and viability of cancer cell lines. The result is an IC50 or GI50 value , indicating the concentration at which cell growth is inhibited by 50%. The choice of cell lines is critical and should be based on the expression of the target kinase and the genetic background of the cancer type being studied.[3][4]

  • Target Engagement Assays: These assays confirm that the compound is hitting its intended target within the cell by measuring the phosphorylation status of the target kinase or its downstream substrates.

Table 1: Representative In Vitro Data for Indazole-Based Kinase Inhibitors

CompoundTarget KinaseBiochemical IC50 (nM)Cell LineCellular Proliferation IC50 (µM)Reference
PazopanibVEGFR-230HUVEC0.02 (VEGF-induced)[5][6]
AxitinibVEGFR-20.2HUVECNot specified[7]
Compound 2f(Predicted Tyrosine Kinases)Not Applicable4T1 (Breast Cancer)0.23 - 1.15[2][8][9][10]
Compound 16COX-2409Not ApplicableNot Applicable[3]

Causality in Experimental Choices: The selection of Human Umbilical Vein Endothelial Cells (HUVECs) for Pazopanib and Axitinib is a logical choice, as these drugs primarily target angiogenesis by inhibiting VEGFR on endothelial cells.[5][7] For a novel compound like 2f, a panel of cancer cell lines from different origins is often used in initial screens to identify sensitive cancer types.[8][10]

In Vivo Evaluation: The Whole-Body Response

Promising in vitro candidates are then advanced to in vivo models, most commonly xenograft studies in immunocompromised mice.

Xenograft Models: Human cancer cell lines are implanted subcutaneously or orthotopically into mice. The test compound is then administered, and its effect on tumor growth is monitored over time. Key endpoints include tumor volume, tumor weight at the end of the study, and overall survival of the animals.

The Translational Gap in Action: A compound with a potent low nanomolar IC50 in a kinase assay might show modest or no activity in a cellular assay. This could be due to poor cell permeability or rapid efflux from the cell. Even more dramatically, a compound that effectively kills cancer cells in vitro may fail in a xenograft model due to poor pharmacokinetic properties (e.g., rapid metabolism and clearance) or unforeseen toxicity. For instance, Pazopanib has no significant direct effect on the proliferation of most tumor cell lines in vitro; its potent antitumor effects in vivo are primarily due to its anti-angiogenic activity.[5][11]

Table 2: In Vitro to In Vivo Correlation for an Anticancer Indazole Derivative (Compound 2f)

In Vitro ParameterResultIn Vivo ModelIn Vivo OutcomeReference
Cell Proliferation IC50 (4T1 cells)0.23 - 1.15 µM4T1 mouse breast cancer xenograftSuppressed tumor growth without obvious side effects[2][8][9][10]

This example highlights a successful translation where potent in vitro antiproliferative activity led to significant in vivo tumor growth suppression.

Experimental Protocols

This protocol provides a general guideline for assessing the cytotoxicity of indazole derivatives against adherent cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the indazole derivative in culture medium. Replace the existing medium with the medium containing the test compound or vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[12][13] Metabolically active cells will convert the yellow MTT to purple formazan crystals.[12][13][14]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

This protocol outlines a general procedure for evaluating the in vivo antitumor activity of an indazole derivative.

  • Cell Preparation: Harvest cancer cells during their exponential growth phase and resuspend them in a suitable medium, often mixed with Matrigel to support tumor formation.[15][16]

  • Tumor Implantation: Subcutaneously inject approximately 1-5 million cells into the flank of immunodeficient mice (e.g., nude or SCID mice).[15][17][18]

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups.

  • Drug Administration: Administer the indazole derivative via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The vehicle used for administration is critical and should be chosen based on the compound's solubility and stability.[17][19]

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker assessment).

Visualizing the Workflow

anticancer_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation biochem Biochemical Assay (Kinase Inhibition, IC50) cell_prolif Cellular Assay (MTT, Proliferation IC50) biochem->cell_prolif Potent Inhibitor target_eng Target Engagement (Western Blot) cell_prolif->target_eng Active in Cells pk_studies Pharmacokinetic Studies (ADME) target_eng->pk_studies Promising Candidate xenograft Xenograft Model (Tumor Growth Inhibition) pk_studies->xenograft Favorable PK

Caption: Workflow for anticancer evaluation of indazole derivatives.

Part 2: Indazole Derivatives as Anti-inflammatory Agents - From COX Inhibition to Edema Reduction

Certain indazole derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[14][20]

In Vitro Assessment: Quantifying Anti-inflammatory Potential
  • COX Inhibition Assays: These enzymatic assays measure the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes. The results are expressed as IC50 values, and the ratio of IC50 (COX-1)/IC50 (COX-2) indicates the selectivity for COX-2. Higher selectivity for COX-2 is generally desirable to minimize gastrointestinal side effects associated with COX-1 inhibition.

  • Cell-based Assays for Inflammatory Mediators: These assays use cell lines (e.g., macrophages) stimulated with an inflammatory agent (e.g., lipopolysaccharide) to measure the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and other inflammatory mediators.[14][20]

Table 3: Comparative In Vitro and In Vivo Anti-inflammatory Data for Indazole Derivatives

CompoundIn Vitro COX-2 IC50 (µM)In Vivo ModelIn Vivo Dose (mg/kg)Max. Paw Edema Inhibition (%)Reference
Indazole23.42Carrageenan-induced rat paw edema10061.03[14][20]
5-Aminoindazole12.32Carrageenan-induced rat paw edema10083.09[14][20]
6-Nitroindazole19.22Carrageenan-induced rat paw edema10072.01[14][20]
Diclofenac (Standard)Not specifiedCarrageenan-induced rat paw edema1084.50[14]

Interpreting the Correlation: The data in Table 3 shows a reasonable correlation between in vitro COX-2 inhibition and in vivo anti-inflammatory activity. 5-Aminoindazole, the most potent COX-2 inhibitor in vitro, also exhibited the highest efficacy in reducing paw edema in vivo.[14] This suggests that for this class of compounds, COX-2 inhibition is a key mechanism driving their anti-inflammatory effects.

In Vivo Assessment: Observing the Physiological Effect

Carrageenan-Induced Paw Edema: This is a widely used and well-characterized model of acute inflammation.[12][21] Injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by swelling (edema), which can be quantified over time.[12][17] The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Experimental Protocols

This protocol is a general guide for determining the COX-1/COX-2 inhibitory activity of indazole derivatives.

  • Enzyme and Substrate Preparation: Prepare solutions of ovine COX-1 and COX-2 enzymes and arachidonic acid (substrate).

  • Compound Incubation: In a 96-well plate, incubate the enzyme with various concentrations of the indazole derivative or a reference inhibitor (e.g., celecoxib) for a defined period.

  • Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Measure Prostaglandin Production: After a set time, stop the reaction and measure the amount of prostaglandin produced using a suitable method (e.g., ELISA).

  • Data Analysis: Calculate the percentage of inhibition at each concentration and determine the IC50 values for both COX-1 and COX-2.

This protocol describes a standard method for evaluating the in vivo anti-inflammatory activity of indazole derivatives.

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups (vehicle control, positive control, and test compound groups). Administer the indazole derivative or vehicle intraperitoneally or orally 30-60 minutes before inducing inflammation.[17]

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution subcutaneously into the sub-plantar surface of the right hind paw.[17][22]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[17]

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group at each time point.

Visualizing the Signaling Pathway and Workflow

anti_inflammatory_pathway cluster_pathway Inflammatory Signaling Cascade Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation Indazole Indazole Derivative Indazole->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by indazole derivatives.

Part 3: Navigating the Translational Gap - The Role of Pharmacokinetics

The disparity between in vitro potency and in vivo efficacy can often be explained by the pharmacokinetic profile of the compound.

  • In Vitro Metabolic Stability: Assays using liver microsomes or S9 fractions can predict how quickly a compound will be metabolized by the liver.[2][5][23][24] A compound that is rapidly metabolized will have a short half-life in vivo, potentially preventing it from reaching therapeutic concentrations at the target site.

  • In Vitro Permeability: Caco-2 cell permeability assays are used to predict the oral absorption of a drug.[1][16][25] A compound with low permeability may not be well-absorbed from the gut, leading to poor bioavailability and lack of efficacy in vivo.

adme_factors cluster_pk Pharmacokinetic Factors InVitro In Vitro Potency (IC50) InVivo In Vivo Efficacy InVitro->InVivo Translation? Absorption Absorption (Caco-2 Permeability) Distribution Distribution (Plasma Protein Binding) Metabolism Metabolism (Microsomal/S9 Stability) Excretion Excretion

Caption: Pharmacokinetic factors influencing in vivo efficacy.

Conclusion: A Holistic Approach to Drug Discovery

The development of indazole derivatives, like any therapeutic agent, requires a multi-faceted approach that intelligently integrates in vitro and in vivo studies. While in vitro assays provide essential information on potency and mechanism of action, they are only the initial chapter of the story. A comprehensive understanding of a compound's pharmacokinetic properties is paramount to bridging the gap to in vivo efficacy. By carefully selecting relevant models, understanding the causality behind experimental choices, and critically evaluating the data from both systems, researchers can navigate the complexities of drug discovery and increase the likelihood of translating a promising molecule into a life-changing therapy. The journey is challenging, but the potential rewards for patients are immeasurable.

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A Comparative Analysis of 1-Methyl-3-(1H-pyrrol-1-yl)-1H-indazole and Structurally Related Heterocyclic Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] This guide provides a comprehensive head-to-head analysis of 1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole and its structurally similar analogs. By examining the nuanced interplay between the indazole core, the pyrrole substituent, and various functional group modifications, we aim to provide researchers, scientists, and drug development professionals with a robust framework for understanding the structure-activity relationships (SAR) that govern the therapeutic potential of this chemical class. This document will delve into the synthetic strategies, comparative biological activities, and the critical experimental protocols necessary for their evaluation, supported by data from seminal studies.

Introduction: The Significance of the Indazole and Pyrrole Scaffolds

Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, exists in two primary tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable.[2][4] This core structure is a key component in numerous FDA-approved drugs and clinical candidates, demonstrating a broad spectrum of pharmacological activities including anti-cancer, anti-inflammatory, and antimicrobial properties.[3][4][5][6] The versatility of the indazole nucleus allows for substitution at various positions, enabling fine-tuning of its physicochemical and pharmacokinetic properties.

The pyrrole ring, a five-membered aromatic heterocycle, is another fundamental motif in biologically active molecules, including natural products like heme and chlorophyll.[7] When appended to other scaffolds, the pyrrole moiety can significantly influence biological activity through various interactions with target proteins. The conjugation of a pyrrole ring to an indazole core, as seen in this compound, creates a unique chemical entity with the potential for novel pharmacological profiles.

This guide will explore the synthesis and biological implications of this combination, comparing it with other substituted indazoles to elucidate key SAR principles.

Comparative Analysis of Structural Analogs

While direct head-to-head experimental data for this compound is not extensively available in public literature, a comparative analysis can be constructed by examining related compounds with shared structural features. The key points of comparison revolve around the nature and position of substituents on the indazole and pyrrole rings.

The Indazole Core: Substitution Patterns and Their Impact

The biological activity of indazole derivatives is highly dependent on the substitution pattern on the indazole ring. For instance, halogenation at different positions can dramatically alter kinase inhibitory activity.[1] The methylation at the N1 position, as in our target compound, is a common strategy in medicinal chemistry to modulate solubility, metabolic stability, and target engagement.

The 3-Position Substituent: Pyrrole vs. Other Moieties

The substituent at the 3-position of the indazole ring plays a crucial role in defining the compound's biological activity. In this compound, this position is occupied by a pyrrole ring. Other indazole-based compounds feature a variety of substituents at this position, leading to diverse pharmacological effects. For example, 3-amino-1H-indazole derivatives have been investigated as inhibitors of the PI3K/AKT/mTOR signaling pathway, a critical pathway in cancer progression.[8]

Structurally Similar Compounds for Comparison

To provide a comprehensive overview, we will consider the following classes of compounds for a conceptual head-to-head comparison with this compound:

  • Other N-Substituted Pyrrole-Indazole Hybrids: Compounds where the pyrrole is linked to the indazole core through different linkers (e.g., carboxamide) have shown promise as lipoxygenase inhibitors with anti-inflammatory properties.[9]

  • Indazoles with Alternative 3-Position Heterocycles: Replacing the pyrrole with other aromatic or non-aromatic rings can drastically alter the target profile.

  • Substituted 1-Methyl-Indazoles: Examining the effect of replacing the 3-pyrrol-1-yl group with other functionalities (e.g., carboxylic acid esters) can provide insights into the contribution of the pyrrole moiety.[10][11]

Compound ClassKey Structural FeatureReported Biological ActivityReference
This compoundN1-methylated indazole with a 3-pyrrol-1-yl substituent(largely uncharacterized)N/A
Pyrrole-Indazole CarboxamidesPyrrole and indazole linked by a carboxamideLipoxygenase inhibition, anti-inflammatory[9]
3-Amino-1H-Indazole DerivativesAmino group at the 3-positionPI3K/AKT/mTOR pathway inhibition, anti-tumor[8]
2-Phenyl-2H-indazole-7-carboxamidesPhenyl group at N2 and carboxamide at C7PARP inhibition, anti-cancer[12]
Dichloro-1H-indazole DerivativesDichloro substitution on the indazole ringKinase inhibition (e.g., FGFR1)[1]

Synthetic Strategies: A Generalized Approach

The synthesis of this compound and its analogs generally follows established methodologies for the formation of the indazole core and subsequent functionalization. A general and adaptable synthetic workflow is presented below.

Caption: Generalized synthetic workflow for substituted indazole derivatives.

Experimental Protocol: General Synthesis of 1-Methyl-3-substituted-1H-indazoles
  • Indazole Core Formation: A substituted 2-halobenzaldehyde is reacted with hydrazine hydrate in a suitable solvent (e.g., ethanol) under reflux to yield the corresponding 1H-indazole.

  • N1-Methylation: The resulting 1H-indazole is treated with a methylating agent (e.g., methyl iodide or dimethyl sulfate) in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF) to afford the 1-methyl-1H-indazole.

  • Halogenation at C3: The 1-methyl-1H-indazole is then halogenated at the 3-position, for example, using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

  • Suzuki or Buchwald-Hartwig Coupling: The 3-halo-1-methyl-1H-indazole is coupled with a pyrrole derivative (e.g., pyrrole-1-boronic acid or pyrrole itself) using a palladium catalyst and a suitable ligand to yield the final product, this compound.

Biological Evaluation: Key Assays and Methodologies

To conduct a head-to-head comparison of these compounds, a panel of standardized biological assays is essential. The choice of assays should be guided by the known biological activities of the indazole and pyrrole scaffolds.

Kinase Inhibition Assays

Given that many indazole derivatives are potent kinase inhibitors, a primary screen against a panel of kinases is a logical starting point.

Caption: Workflow for a typical in vitro kinase inhibition assay.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescent)

  • Reagent Preparation: Prepare assay buffer, kinase, substrate, ATP, and serial dilutions of the test compounds.

  • Kinase Reaction: In a 384-well plate, add the kinase and the test compound. After a brief pre-incubation, initiate the reaction by adding the substrate and ATP mixture.

  • Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add a detection reagent that quantifies the amount of ADP produced (inversely proportional to kinase inhibition). The luminescence is read using a plate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Assays

To assess the effect of the compounds on cellular processes, a variety of cell-based assays can be employed.

  • Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo®): These assays measure the metabolic activity of cells as an indicator of cell viability. They are crucial for determining the cytotoxic or cytostatic effects of the compounds on cancer cell lines.

  • Apoptosis Assays (e.g., Annexin V/PI Staining): These assays are used to determine if the observed cell death is due to apoptosis.[13]

  • Cell Cycle Analysis (e.g., Propidium Iodide Staining and Flow Cytometry): This technique is used to investigate the effect of the compounds on cell cycle progression.[8][13]

  • Western Blotting: This method is used to quantify the expression levels of specific proteins involved in signaling pathways of interest (e.g., PI3K/AKT/mTOR, apoptosis-related proteins like Bcl-2 and Bax).[13]

Discussion and Future Perspectives

The fusion of the indazole and pyrrole scaffolds in this compound presents an intriguing chemical entity with significant therapeutic potential. While this specific molecule remains largely unexplored, the wealth of data on related compounds provides a solid foundation for future research.

The comparative framework presented in this guide highlights the importance of systematic modifications to the indazole core and its substituents to optimize biological activity. Future studies should focus on a comprehensive biological evaluation of this compound and a library of its analogs against a diverse panel of biological targets, particularly kinases and pathways implicated in cancer and inflammation.

The synthetic and experimental protocols detailed herein offer a roadmap for researchers to undertake such investigations. A thorough understanding of the structure-activity relationships will be instrumental in unlocking the full therapeutic potential of this promising class of compounds.

References

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The Selectivity Profile of Momelotinib (CYT387): A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, achieving selectivity remains a paramount challenge. The intricate network of cellular signaling pathways, governed by hundreds of structurally similar kinases, demands a nuanced understanding of a compound's interaction profile. This guide provides an in-depth assessment of the selectivity of 1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole, clinically known as Momelotinib (CYT387), a potent inhibitor of Janus kinases (JAKs). Through a comparative analysis with other established JAK inhibitors and a detailed exploration of robust experimental methodologies, we aim to equip researchers, scientists, and drug development professionals with the critical insights necessary for informed decision-making in their own discovery programs.

Introduction to Momelotinib and the JAK-STAT Pathway

Momelotinib is a small molecule inhibitor that primarily targets Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2)[1][2][3]. Dysregulation of the JAK-STAT signaling pathway is a known driver in various myeloproliferative neoplasms (MPNs) and inflammatory conditions[4]. The binding of cytokines to their receptors initiates the activation of receptor-associated JAKs, which in turn phosphorylate Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of genes involved in cell proliferation, differentiation, and inflammation.

The therapeutic rationale for inhibiting JAK1 and JAK2 lies in attenuating this aberrant signaling cascade. However, the high degree of homology within the kinase family necessitates a thorough evaluation of an inhibitor's selectivity to minimize off-target effects and enhance its therapeutic window.

JAK-STAT Signaling Pathway cluster_membrane Cell Membrane Cytokine Receptor Cytokine Receptor JAK JAK Cytokine Receptor->JAK Recruitment & Activation Cytokine Cytokine Cytokine->Cytokine Receptor Binding STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT STAT Dimer STAT Dimer pSTAT->STAT Dimer Dimerization Nucleus Nucleus STAT Dimer->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Modulation Momelotinib Momelotinib Momelotinib->JAK Inhibition

Caption: Simplified diagram of the JAK-STAT signaling pathway and the inhibitory action of Momelotinib.

Comparative Kinase Selectivity: Momelotinib in Context

To truly appreciate the selectivity profile of Momelotinib, a direct comparison with other clinically relevant JAK inhibitors is essential. The following table summarizes key inhibitory concentration (IC50) values, providing a quantitative measure of potency against primary targets and key off-targets.

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)ACVR1/ALK2 IC50 (nM)Noteworthy Off-TargetsReference(s)
Momelotinib (CYT387) 1118155Yes (Inhibits)-[2][3][4][5]
Ruxolitinib 3.32.8>400No-[2][6]
Fedratinib ~1053>1000NoFLT3 (15 nM), RET (48 nM), BRD4 (~130 nM)[6][7][8]

Analysis of Comparative Data:

The data clearly positions Momelotinib as a potent inhibitor of both JAK1 and JAK2, with approximately 10-fold greater selectivity for these kinases over JAK3.[2][3] This profile is distinct from Ruxolitinib, which exhibits more equipotent inhibition of JAK1 and JAK2, and Fedratinib, which demonstrates a preference for JAK2 over JAK1.[6][7]

A unique characteristic of Momelotinib is its inhibitory activity against Activin A receptor type 1 (ACVR1), also known as ALK2.[1] This off-target activity is clinically significant as it is believed to contribute to the observed improvements in anemia in patients with myelofibrosis by modulating hepcidin levels.[1][9] In contrast, other JAK inhibitors like Ruxolitinib and Fedratinib do not share this activity.[6]

Fedratinib, on the other hand, displays inhibitory activity against other kinases such as FLT3 and RET, which may contribute to both its efficacy and potential side-effect profile.[7] The choice between these inhibitors in a clinical or research setting, therefore, depends on the desired therapeutic effect and the acceptable off-target risk profile.[10]

Methodologies for Assessing Kinase Selectivity

The determination of a compound's selectivity profile relies on robust and validated experimental methodologies. Below, we detail two widely accepted approaches, explaining the rationale behind their application.

In Vitro Kinome Profiling: The KINOMEscan™ Approach

Rationale: To gain a broad understanding of a compound's interaction with the human kinome, a high-throughput screening approach is invaluable. The KINOMEscan™ platform offers a competition-based binding assay that can quantitatively assess the interaction of a test compound against a large panel of kinases.[11][12][13] This method provides a global view of selectivity and can identify both anticipated and unexpected off-targets early in the drug discovery process.[14]

KINOMEscan Workflow Test Compound Test Compound Binding Reaction Binding Reaction Test Compound->Binding Reaction Kinase Library (DNA-tagged) Kinase Library (DNA-tagged) Kinase Library (DNA-tagged)->Binding Reaction Immobilized Ligand Immobilized Ligand Immobilized Ligand->Binding Reaction Quantification (qPCR) Quantification (qPCR) Binding Reaction->Quantification (qPCR) Measure bound kinase Selectivity Profile Selectivity Profile Quantification (qPCR)->Selectivity Profile Generate data

Caption: A high-level overview of the KINOMEscan™ experimental workflow.

Experimental Protocol: KINOMEscan™ Profiling

  • Compound Preparation: The test compound (e.g., Momelotinib) is solubilized in a suitable solvent, typically DMSO, to a stock concentration.

  • Assay Plate Preparation: A multi-well plate is prepared containing a library of DNA-tagged human kinases.

  • Competition Binding: The test compound is added to the wells containing the kinases, followed by the addition of an immobilized, active-site directed ligand. The test compound competes with the immobilized ligand for binding to the kinase active site.

  • Capture and Wash: The kinase-ligand complexes are captured on a solid support. Unbound components are removed through a series of wash steps.

  • Elution and Quantification: The bound, DNA-tagged kinases are eluted. The amount of each kinase is then quantified using quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: The amount of kinase captured in the presence of the test compound is compared to a DMSO control. A lower amount of captured kinase indicates a stronger binding affinity of the test compound. The results are often expressed as a percentage of control, and dissociation constants (Kd) can be determined for significant interactions.[11][15]

Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA®)

Rationale: While in vitro assays provide valuable information on direct binding, it is crucial to confirm that a compound engages its intended target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical technique that assesses target engagement by measuring changes in the thermal stability of a protein upon ligand binding.[16][17][18][19] Ligand binding often stabilizes the protein, leading to a higher melting temperature.

CETSA Workflow cluster_protocol CETSA® Protocol Intact Cells Intact Cells Compound Treatment Compound Treatment Intact Cells->Compound Treatment Heat Shock Heat Shock Compound Treatment->Heat Shock Cell Lysis Cell Lysis Heat Shock->Cell Lysis Separation of Soluble & Aggregated Proteins Separation of Soluble & Aggregated Proteins Cell Lysis->Separation of Soluble & Aggregated Proteins Protein Quantification (e.g., Western Blot) Protein Quantification (e.g., Western Blot) Separation of Soluble & Aggregated Proteins->Protein Quantification (e.g., Western Blot) Melt Curve Generation Melt Curve Generation Protein Quantification (e.g., Western Blot)->Melt Curve Generation

Caption: The experimental workflow for a Cellular Thermal Shift Assay (CETSA®).

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Culture and Treatment: A relevant cell line expressing the target of interest (e.g., a human cell line with endogenous JAK1/2) is cultured. The cells are then treated with the test compound (e.g., Momelotinib) at various concentrations or a vehicle control (DMSO) for a defined period.

  • Thermal Denaturation: The treated cells are aliquoted and subjected to a temperature gradient for a short period (e.g., 3 minutes). The temperature range should encompass the melting point of the target protein.

  • Cell Lysis: The cells are lysed to release the intracellular proteins. This can be achieved through methods such as freeze-thaw cycles or the use of lysis buffers.[16]

  • Separation of Protein Fractions: The cell lysates are centrifuged at high speed to separate the soluble protein fraction from the precipitated (aggregated) proteins.

  • Quantification of Soluble Target Protein: The amount of the soluble target protein in the supernatant is quantified. This is commonly done using techniques like Western blotting with a specific antibody against the target protein (e.g., anti-JAK1 or anti-JAK2).

  • Data Analysis: The amount of soluble target protein at each temperature is plotted to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[16][17] Isothermal dose-response experiments can also be performed at a fixed temperature to determine the compound's potency in a cellular context.[16]

Conclusion and Future Perspectives

The comprehensive assessment of Momelotinib's selectivity profile reveals a potent JAK1/JAK2 inhibitor with a unique and clinically relevant off-target activity on ACVR1. This profile distinguishes it from other JAK inhibitors such as Ruxolitinib and Fedratinib, highlighting the importance of detailed selectivity screening in drug discovery.

The methodologies of KINOMEscan™ and CETSA® provide a robust framework for characterizing the selectivity of kinase inhibitors, from a broad, in vitro perspective to a focused, cellular context. By employing these techniques, researchers can gain a deeper understanding of their compounds' mechanisms of action, anticipate potential off-target effects, and ultimately, design more effective and safer therapeutic agents.

As the field of kinase inhibitor discovery continues to evolve, the development of novel inhibitors, including Type II inhibitors that bind to the inactive kinase conformation, will necessitate even more sophisticated and nuanced approaches to selectivity assessment.[20][21] The principles and methodologies outlined in this guide will remain fundamental to these future endeavors.

References

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A Comprehensive Guide to the Biological Activities of 3-Heteroaryl-1H-Indazoles: A Comparative Review for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 1H-Indazole

The 1H-indazole core, a bicyclic aromatic system fusing benzene and pyrazole rings, represents a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties allow it to form key interactions with a multitude of biological targets, making it a cornerstone in modern drug design.[2] This has led to the development of numerous clinically successful drugs, including the anticancer agents Pazopanib (a multi-kinase inhibitor), Axitinib (a VEGFR inhibitor), and Entrectinib (an ALK inhibitor).[3][4]

A particularly fruitful area of research involves the derivatization at the 3-position of the indazole ring with various heteroaryl moieties. This modification significantly influences the molecule's pharmacological profile, modulating its potency, selectivity, and pharmacokinetic properties. This guide provides a comparative literature review of the diverse biological activities reported for 3-heteroaryl-1H-indazoles, with a focus on anticancer, anti-inflammatory, and neuroprotective effects. We will delve into the mechanisms of action, present comparative experimental data, detail key evaluation protocols, and explore the underlying structure-activity relationships (SAR) to provide actionable insights for researchers, scientists, and drug development professionals.

Anticancer Activities: A Multi-Pronged Assault on Malignancy

The most extensively documented biological activity of 3-heteroaryl-1H-indazoles is their potent and varied anticancer efficacy. These compounds combat cancer through several mechanisms, primarily by inhibiting key protein kinases involved in tumor growth and by inducing programmed cell death (apoptosis).

Mechanism Focus: Kinase Inhibition

Many 3-heteroaryl-1H-indazoles function as ATP-competitive inhibitors of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer. The 1H-indazole-3-amine structure, in particular, is an effective "hinge-binding" fragment that anchors the molecule in the ATP-binding pocket of many kinases.[5]

Key Kinase Targets:

  • Pim Kinases: The Pim kinases (Pim-1, -2, and -3) are a family of serine/threonine kinases that regulate signaling pathways fundamental to tumorigenesis. A series of 3-(pyrazin-2-yl)-1H-indazoles has been developed as potent, pan-Pim inhibitors, demonstrating significant potential in treating hematologic malignancies like multiple myeloma.[6]

  • Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is implicated in various cancers. Novel 1H-indazole-based derivatives, including those with a 3-amine substitution, have been identified as potent FGFR1-3 inhibitors.[2] For instance, a 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative showed an FGFR1 IC50 of 15.0 nM.[2]

  • PI3K/AKT/mTOR Pathway: This is a crucial cellular signaling pathway that regulates cell growth, proliferation, and survival. A series of 3-ethynyl-1H-indazoles bearing heteroaryl groups exhibited low micromolar inhibition against key components of this pathway, including PI3K, PDK1, and mTOR.[7]

  • Bcr-Abl: This fusion protein is a hallmark of chronic myeloid leukemia (CML). 1H-indazol-3-amine derivatives have been synthesized that potently inhibit both wild-type and the drug-resistant T315I mutant of Bcr-Abl.[2]

Comparative Data: Potency of 3-Heteroaryl-1H-Indazoles as Kinase Inhibitors

Compound Class/ExampleTarget KinaseIC50 ValueCell LineReference
3-(Pyrazin-2-yl)-1H-indazole (Compound 13o )Pim-11.9 nMBiochemical Assay[6]
3-(Pyrazin-2-yl)-1H-indazole (Compound 13o )Pim-214 nMBiochemical Assay[6]
3-(Pyrazin-2-yl)-1H-indazole (Compound 13o )Pim-33.5 nMBiochemical Assay[6]
6-(3-methoxyphenyl)-1H-indazol-3-amine derivative (99 )FGFR12.9 nMBiochemical Assay[2]
3-Ethynyl-1H-indazole derivative (10 )PI3Kα361 nMBiochemical Assay[7]
1H-Indazol-3-amine derivative (89 )Bcr-Abl (T315I mutant)0.45 µMBiochemical Assay[2]

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Example)

This protocol describes a generalized time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring kinase inhibition, a common method for screening compound libraries.

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA).

    • Dilute the target kinase and a suitable fluorescently labeled substrate in the prepared buffer.

    • Prepare serial dilutions of the 3-heteroaryl-1H-indazole test compounds in DMSO, followed by a final dilution in the assay buffer.

    • Prepare an ATP solution at a concentration close to its Michaelis-Menten constant (Km) for the specific kinase.

    • Prepare a detection solution containing a terbium-labeled antibody specific for the phosphorylated substrate.

  • Assay Procedure:

    • Add 2.5 µL of the test compound dilution to the wells of a low-volume 384-well plate.

    • Add 2.5 µL of the kinase/substrate mixture to all wells.

    • Add 5 µL of the ATP solution to initiate the kinase reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Add 10 µL of the terbium-labeled antibody detection solution to stop the reaction.

    • Incubate for an additional 60 minutes to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of TR-FRET, measuring emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the terbium donor).

    • Calculate the emission ratio (520/495). The ratio is proportional to the amount of substrate phosphorylation.

  • Data Analysis:

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of inhibitor required to reduce kinase activity by 50%.

Causality Behind Experimental Choices: The TR-FRET format is chosen for its high sensitivity, low background, and homogeneous "mix-and-read" nature, which makes it ideal for high-throughput screening. Using ATP at its Km value ensures that the assay is sensitive to competitive inhibitors. The terbium-labeled antibody provides a specific and robust method for detecting the product of the kinase reaction.

Signaling Pathway: The PI3K/AKT/mTOR Cascade

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Proliferation Cell Growth & Proliferation mTORC1->Proliferation Indazole 3-Heteroaryl-1H-Indazole (e.g., Compound 10) Indazole->PI3K Indazole->PDK1 Indazole->mTORC1 Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway by 3-ethynyl-1H-indazoles.[7]

Mechanism Focus: Apoptosis and Cell Cycle Arrest

Beyond kinase inhibition, another significant anticancer strategy employed by 3-heteroaryl-1H-indazoles is the direct induction of apoptosis and the halting of the cell division cycle.

A recent study detailed a series of 1H-indazole-3-amine derivatives designed through a molecular hybridization strategy.[3][5][8] One promising compound, 6o , demonstrated a potent inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM.[3][5] Importantly, this compound showed high selectivity, being significantly less toxic to normal human embryonic kidney cells (HEK-293, IC50 = 33.2 µM).[3][5] Further investigation revealed that compound 6o induces apoptosis in K562 cells and arrests the cell cycle in the G0/G1 phase.[3][5] This activity is believed to be mediated through the inhibition of Bcl2 family members and modulation of the p53/MDM2 pathway.[5][8]

Comparative Data: Cytotoxicity of 3-Heteroaryl-1H-Indazoles Against Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
6o K562Chronic Myeloid Leukemia5.15[3][5]
6o A549Lung Cancer12.16[5]
6o PC-3Prostate Cancer13.52[5]
6o Hep-G2Hepatoma11.23[5]
5k Hep-G2Hepatoma3.32[5]
5a (1-methyl-3-(pyridin-4-yl)-1H-indazole)MDA-MB-231Breast Cancer~2.0[9]
5b (1-methyl-3-(pyridin-3-yl)-1H-indazole)MDA-MB-231Breast Cancer~2.0[9]

Experimental Protocol: Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding:

    • Culture human cancer cells (e.g., K562, A549) in appropriate media until they reach logarithmic growth phase.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the 3-heteroaryl-1H-indazole test compounds in DMSO.

    • Create a series of dilutions of the test compounds in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium only (blank) and medium with DMSO (vehicle control). 5-Fluorouracil is often used as a positive control.[5]

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for another 4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will cleave the tetrazolium ring, converting the yellow MTT into a dark blue/purple formazan.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance (optical density) of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

Workflow: From Compound Synthesis to Apoptosis Confirmation

Apoptosis_Workflow cluster_synthesis Compound Generation cluster_screening Primary Screening cluster_mechanism Mechanism of Action Studies Synthesis Design & Synthesis of 3-Heteroaryl-1H-Indazole Derivatives MTT MTT Assay on Cancer Cell Panel (e.g., K562, A549) Synthesis->MTT IC50 Determine IC50 Values MTT->IC50 Selectivity Test on Normal Cells (e.g., HEK-293) IC50->Selectivity Flow Flow Cytometry: Annexin V/PI Staining (Apoptosis Assay) Selectivity->Flow Select Lead Compound (e.g., 6o) Cycle Flow Cytometry: PI Staining (Cell Cycle Analysis) Flow->Cycle Western Western Blot for Apoptotic Proteins (Bax, Bcl-2, p53) Cycle->Western

Caption: A typical workflow for identifying and characterizing anticancer 3-heteroaryl-1H-indazoles.[3][5]

Neuroprotective Activities

While the anticancer properties of 3-heteroaryl-1H-indazoles are well-established, emerging research points to their potential in treating neurodegenerative diseases. The primary strategy involves the inhibition of kinases implicated in neuronal cell death and dysfunction.

Much of the recent focus on indazoles for Parkinson's disease has been on 1-heteroaryl-1H-indazole derivatives as potent, selective, and brain-penetrant inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2).[10][11][12] Inhibition of LRRK2 is a genetically supported, disease-modifying approach to treating Parkinson's.[10] While these findings are significant for the broader indazole class, there is a comparative lack of specific data for 3-heteroaryl isomers targeting LRRK2.

However, the general class of indazoles is known to inhibit other kinases relevant to neurological disorders, such as Glycogen Synthase Kinase 3 (GSK3).[13] Furthermore, related N-heteroaryl benzimidazoles have been developed as inhibitors of c-Jun N-terminal kinase 3 (JNK3), which plays a role in neuronal apoptosis, demonstrating potent cell-protective effects.[14] This suggests that the 3-heteroaryl-1H-indazole scaffold is a promising starting point for developing novel neuroprotective agents, though more targeted research is required to fully elucidate its potential in this therapeutic area.

Anti-inflammatory Activities

Inflammation is a key pathological component of numerous diseases, from arthritis to inflammatory bowel disease (IBD). 3-Heteroaryl-1H-indazoles have demonstrated promising anti-inflammatory activity by modulating key signaling pathways involved in the inflammatory response.

Mechanism Focus: ASK1 Inhibition

Apoptosis signal-regulating kinase 1 (ASK1, also known as MAP3K5) is a member of the MAPK signaling pathway that is involved in stress response and inflammation.[15] ASK1 inhibition has emerged as a promising strategy for treating inflammatory diseases. A series of novel 1H-indazole derivatives were designed as ASK1 inhibitors.[15] The lead compound, 15 , showed excellent in vitro ASK1 kinase activity and potent inhibitory effects in cells.[15] In a TNF-α-induced model of intestinal inflammation in HT-29 cells, compound 15 exhibited a significant protective effect on cell viability, comparable to the clinical candidate GS-4997.[15] Mechanistic studies confirmed that it suppresses phosphorylation in the downstream ASK1-p38/JNK signaling pathway.[15]

Other studies have shown that indazole derivatives can inhibit the production of pro-inflammatory cytokines like TNF-α and Interleukin-1β (IL-1β) and may also interact with cyclooxygenase-2 (COX-2).[16]

Comparative Data: Anti-inflammatory Activity of Indazole Derivatives

CompoundAssayTarget/EndpointIC50 (µM)Reference
Compound 15 Biochemical AssayASK1 Kinase1.1 nM[15]
Compound 15 Cell-based AssayAP1-HEK293 cells8.8 nM[15]
6-nitroindazole Cytokine Release AssayIL-1β Inhibition100.75[16]
Indazole Cytokine Release AssayIL-1β Inhibition120.59[16]
Indazole Cytokine Release AssayTNF-α Inhibition220.11[16]

Experimental Protocol: In Vitro Anti-inflammatory Assay (Protein Denaturation)

This assay provides a simple in vitro screen for anti-inflammatory activity, as the denaturation of proteins is a well-documented cause of inflammation.

  • Reagent Preparation:

    • Prepare a 0.2% w/v solution of bovine serum albumin (BSA) in a suitable buffer (e.g., Tris buffer saline, pH 6.8).

    • Prepare stock solutions of the 3-heteroaryl-1H-indazole test compounds and a standard drug (e.g., Diclofenac sodium) in DMSO.

    • Create a range of working concentrations by diluting the stock solutions in the buffer.

  • Assay Procedure:

    • To a set of microcentrifuge tubes, add 1 mL of the BSA solution.

    • Add 100 µL of the test compound dilutions to the respective tubes. A control tube should contain only the BSA solution and vehicle.

    • Incubate the tubes at 37°C for 20 minutes.

    • Induce denaturation by heating the tubes at 72°C for 5 minutes.

    • Cool the tubes to room temperature.

  • Measurement and Analysis:

    • Measure the turbidity (a measure of denaturation) by reading the absorbance at 660 nm using a spectrophotometer.

    • Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [1 - (Abs_test / Abs_control)] * 100

    • Determine the IC50 value by plotting the percentage inhibition against the compound concentration.

Signaling Pathway: ASK1-Mediated Stress Response

ASK1_Pathway Stress Inflammatory Cytokines (TNF-α) Oxidative Stress ASK1 ASK1 Stress->ASK1 Activates MKK47 MKK4/7 ASK1->MKK47 MKK36 MKK3/6 ASK1->MKK36 JNK JNK MKK47->JNK Phosphorylates p38 p38 MKK36->p38 Phosphorylates AP1 AP-1 JNK->AP1 Activates Inflammation Inflammation Apoptosis p38->Inflammation AP1->Inflammation Indazole 3-Heteroaryl-1H-Indazole (e.g., Compound 15) Indazole->ASK1 Inhibits

Caption: Inhibition of the ASK1 signaling pathway by 3-heteroaryl-1H-indazole derivatives.[15]

Structure-Activity Relationship (SAR) Insights

Across the various biological activities, several key SAR trends emerge for the 3-heteroaryl-1H-indazole scaffold.

  • The 3-Heteroaryl Group is Critical: The identity of the heteroaromatic ring at the 3-position is a primary determinant of potency and selectivity. For Pim kinase inhibition, a 3-pyrazin-2-yl group was found to be highly effective.[6] For PI3K inhibition, a 3-ethynyl-pyridine was a key feature.[7]

  • Amide Linker Regiochemistry: In a study of indazoles as CRAC channel blockers for inflammatory conditions, the specific regiochemistry of an amide linker was found to be critical. An indazole-3-carboxamide was a potent inhibitor, whereas its reverse isomer, an N-acyl-3-aminoindazole, was inactive, highlighting a strict structural requirement for target engagement.[17]

  • Substitutions on the Indazole Core: Modifications to the benzene portion of the indazole ring can fine-tune activity and properties. For example, in a series of FGFR1 inhibitors, a 6-(3-methoxyphenyl) group was part of the most potent compound identified.[2]

  • The N1 Position: The N1 position of the indazole ring is a common site for modification to improve pharmacokinetic properties or add vectors for further derivatization. Many potent compounds feature a simple hydrogen at this position (1H-indazole), but alkylation (e.g., 1-methyl) is also prevalent.[9]

General SAR Model for Target Engagement

SAR_Model cluster_indazole 3-Heteroaryl-1H-Indazole Scaffold Indazole Potency Biological Potency (e.g., IC50) Indazole->Potency Selectivity Target Selectivity Indazole->Selectivity PK Pharmacokinetics (ADME) Indazole->PK l1 R1: Modulates PK/ADME Properties l2 R2: Fine-tunes Potency & Selectivity l3 Heteroaryl Group: Determines Primary Target (e.g., Pyrazine for Pim) Key H-Bonding

Caption: A generalized model illustrating key modification points on the scaffold.

Conclusion and Future Directions

The 3-heteroaryl-1H-indazole scaffold is a remarkably versatile and clinically relevant platform for the development of novel therapeutics. The extensive body of research highlights its profound potential as a source of potent and selective anticancer agents, particularly through the inhibition of key kinases and the induction of apoptosis. Furthermore, emerging evidence strongly supports its utility in developing novel treatments for inflammatory disorders and potentially for neurodegenerative diseases.

Future research should focus on:

  • Expanding the Scope of Heteroaryl Groups: Systematically exploring a wider diversity of heteroaromatic systems at the 3-position to uncover novel target classes.

  • Structure-Based Design for Selectivity: Leveraging crystal structures of indazole-target complexes to rationally design next-generation inhibitors with improved selectivity profiles, thereby minimizing off-target effects.

  • Neuroprotective Applications: Conducting focused screening and optimization campaigns for 3-heteroaryl-1H-indazoles against targets relevant to neurodegeneration, such as LRRK2, GSK3, and JNK3, to validate their potential in this area.

  • Antimicrobial Discovery: Investigating the underexplored potential of this scaffold against bacterial and fungal pathogens, an area of significant unmet medical need.

By building upon the solid foundation of existing research and employing modern drug discovery tools, the 3-heteroaryl-1H-indazole scaffold will undoubtedly continue to yield novel and impactful therapeutic agents.

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A Comparative Benchmarking Guide: The Anti-Angiogenic Potential of Indazole Scaffolds Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved anti-cancer agents.[1][2] This guide provides a comparative analysis of the therapeutic potential of indazole-based compounds by benchmarking a representative indazole, Pazopanib, against another established multi-targeted tyrosine kinase inhibitor, Sunitinib. While specific preclinical data for 1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole is not extensively available in public literature, the well-characterized profile of Pazopanib offers a robust framework for understanding the potential efficacy and mechanism of action of this chemical class. This guide will delve into the mechanistic underpinnings, comparative in vitro efficacy, and the experimental protocols essential for evaluating such compounds, providing a comprehensive resource for researchers in oncology and drug discovery.

Introduction: The Rationale for a Comparative Framework

The indazole nucleus is a versatile heterocyclic scaffold that has given rise to a multitude of compounds with significant pharmacological activities, particularly in oncology.[1][3] Pazopanib, an FDA-approved drug for renal cell carcinoma (RCC) and soft tissue sarcoma, is a prominent example of a successful indazole-containing therapeutic.[3][4][5] Given the limited public data on the specific compound this compound, this guide will utilize Pazopanib as a representative molecule to explore the potential of this class.

To provide a meaningful benchmark, we will compare Pazopanib to Sunitinib, another oral multi-targeted receptor tyrosine kinase inhibitor (TKI) approved for similar indications.[6][7] Both drugs primarily exert their anti-cancer effects by inhibiting angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[5][8] This head-to-head comparison will illuminate the nuances in their mechanisms, efficacy, and selectivity, offering valuable insights for the development and evaluation of novel indazole-based compounds.

Mechanism of Action: Targeting Angiogenesis and Tumor Proliferation

The primary mechanism of action for both Pazopanib and Sunitinib is the inhibition of multiple receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor cell proliferation.[4][7] Their principal targets include the Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3) and Platelet-Derived Growth Factor Receptors (PDGFR-α and -β).[4][9] By blocking the signaling of these receptors on endothelial cells, these inhibitors effectively stifle the development of a tumor's blood supply, leading to nutrient deprivation and growth inhibition.[10][11]

While sharing common primary targets, their kinase inhibition profiles exhibit subtle but important differences. Pazopanib is a potent inhibitor of VEGFR, PDGFR, and c-Kit.[4][5] Sunitinib also potently inhibits these receptors but extends its activity to other kinases such as Fms-like tyrosine kinase-3 (FLT3) and the glial cell line-derived neurotrophic factor receptor (RET).[6][8] These differences in their target profiles can influence their efficacy in different tumor types and contribute to their distinct side-effect profiles.[2][12]

Signaling_Pathway_Inhibition cluster_ligands Growth Factors cluster_receptors Receptor Tyrosine Kinases cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT RAS_MAPK RAS/MAPK Pathway VEGFR->RAS_MAPK PDGFR->PI3K_AKT PDGFR->RAS_MAPK Pazopanib Pazopanib (Indazole Representative) Pazopanib->VEGFR Pazopanib->PDGFR Sunitinib Sunitinib Sunitinib->VEGFR Sunitinib->PDGFR Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis Survival Survival PI3K_AKT->Survival RAS_MAPK->Angiogenesis Proliferation Proliferation RAS_MAPK->Proliferation

Figure 1: Simplified signaling pathway showing the inhibition of VEGFR and PDGFR by Pazopanib and Sunitinib, leading to the disruption of downstream pathways and cellular responses critical for tumor growth.

Comparative Efficacy and Selectivity: An In Vitro Perspective

The in vitro potency and selectivity of a compound are critical indicators of its therapeutic potential. This is often quantified by the half-maximal inhibitory concentration (IC50) in both biochemical (enzyme) and cell-based assays.

Kinase Inhibition Profile

Biochemical assays measuring the direct inhibition of purified kinases provide a clear picture of a compound's potency against specific targets.

Kinase TargetPazopanib IC50 (nM)Sunitinib IC50 (nM)
VEGFR-11034
VEGFR-2309
VEGFR-34713.5
PDGFR-α714
PDGFR-β842
c-Kit744

Data compiled from publicly available sources. Actual values may vary depending on assay conditions.[13][14]

From this data, it's evident that both compounds are potent inhibitors of the VEGFR and PDGFR families, with Sunitinib generally exhibiting lower IC50 values in biochemical assays, suggesting higher potency at the enzymatic level.

Anti-Proliferative Activity in Cancer Cell Lines

Cell-based assays, such as the MTT assay, measure the effect of a compound on the proliferation and viability of cancer cells. This provides a more physiologically relevant assessment of a drug's activity.

Cell LineCancer TypePazopanib EC50 (µM)Sunitinib EC50 (µM)
Caki-1Renal Cell Carcinoma51.92.99
HK-2Non-tumoral Renal52.99.73

Data from MTT assays after 48h exposure. EC50 represents the concentration for 50% of maximal effect.[15]

In cell-based models of renal cell carcinoma, Sunitinib demonstrates significantly greater anti-proliferative potency than Pazopanib.[15] Interestingly, some studies suggest that Sunitinib has a cytotoxic (cell-killing) effect, while Pazopanib is primarily cytostatic (inhibits cell proliferation).[15][16] Furthermore, in the non-tumoral renal cell line HK-2, Sunitinib shows a degree of selectivity for the cancer cell line over the non-cancerous line, a desirable characteristic for minimizing off-target toxicity.[17]

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the reproducibility and validity of experimental findings, standardized and well-documented protocols are essential. Below are detailed methodologies for key in vitro assays used to characterize kinase inhibitors.

VEGFR2 Kinase Assay (Biochemical)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of VEGFR2.

Principle: The assay measures the transfer of a phosphate group from ATP to a peptide substrate by the VEGFR2 enzyme. The amount of phosphorylated substrate is then quantified, typically using a luminescence-based method that measures the remaining ATP.[18][19]

Protocol:

  • Master Mixture Preparation: Prepare a master mix containing kinase buffer, ATP, and a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1).

  • Plate Setup: Add the master mixture to the wells of a 96-well plate.

  • Compound Addition: Add serial dilutions of the test compound (e.g., this compound, Pazopanib, Sunitinib) to the test wells. Include a positive control (no inhibitor) and a blank (no enzyme).

  • Enzyme Addition: Add recombinant human VEGFR2 enzyme to all wells except the blank.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes to allow the kinase reaction to proceed.

  • Detection: Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent lyses the cells and produces a luminescent signal proportional to the amount of ATP present.

  • Measurement: Read the luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve.

VEGFR2_Kinase_Assay_Workflow start Start prep_master_mix Prepare Master Mix (Buffer, ATP, Substrate) start->prep_master_mix plate_setup Add Master Mix to 96-well Plate prep_master_mix->plate_setup add_compounds Add Test Compounds (Serial Dilutions) plate_setup->add_compounds add_enzyme Add VEGFR2 Enzyme add_compounds->add_enzyme incubation Incubate at 30°C add_enzyme->incubation add_detection_reagent Add Luminescence Detection Reagent incubation->add_detection_reagent read_luminescence Read Luminescence add_detection_reagent->read_luminescence data_analysis Calculate IC50 read_luminescence->data_analysis end End data_analysis->end

Figure 2: Workflow for a typical in vitro VEGFR2 kinase assay.

MTT Cell Viability Assay (Cell-Based)

This colorimetric assay is a widely used method to assess the effect of a compound on cell proliferation and viability.

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[20] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., Caki-1) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Remove the treatment media and add a fresh medium containing MTT solution (final concentration of 0.5 mg/mL) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control. Determine the EC50 value from the dose-response curve.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells compound_treatment Treat with Test Compounds seed_cells->compound_treatment add_mtt Add MTT Solution compound_treatment->add_mtt incubate_formazan Incubate for Formazan Formation add_mtt->incubate_formazan solubilize Add Solubilizing Agent incubate_formazan->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate Cell Viability & EC50 read_absorbance->calculate_viability end End calculate_viability->end

Figure 3: Step-by-step workflow for the MTT cell viability assay.

Expert Analysis and Future Directions

The comparative analysis of Pazopanib and Sunitinib provides a valuable lens through which to evaluate the potential of novel indazole-based compounds like this compound. While both established drugs are effective anti-angiogenic agents, their distinct kinase inhibition profiles and cellular effects underscore the importance of comprehensive preclinical characterization.

Key Insights:

  • Potency vs. Selectivity: While Sunitinib demonstrates higher potency in many in vitro assays, Pazopanib's potentially more selective kinase profile may contribute to a different safety and tolerability profile in a clinical setting.[2][21] This highlights the classic trade-off in drug development and the need to balance on-target efficacy with off-target effects.

  • Cytotoxic vs. Cytostatic Effects: The observation that Sunitinib may induce apoptosis while Pazopanib is primarily cytostatic suggests different downstream cellular consequences of inhibiting similar kinase targets.[15][16] Investigating the specific apoptotic pathways engaged by novel compounds could be a fruitful area of research.

  • The Importance of the Scaffold: The success of Pazopanib validates the indazole scaffold as a promising starting point for the design of novel kinase inhibitors. The pyrrol-1-yl substitution in this compound represents a modification that could modulate its kinase selectivity and pharmacokinetic properties.

Future Research:

For a compound like this compound, the logical next steps would involve a systematic in vitro evaluation following the protocols outlined in this guide. This would include:

  • Broad Kinase Profiling: Screening against a large panel of kinases to determine its selectivity profile.

  • Cell-Based Assays: Assessing its anti-proliferative activity across a diverse panel of cancer cell lines.

  • Mechanism of Action Studies: Investigating its effects on downstream signaling pathways (e.g., phosphorylation of AKT, ERK) and cellular processes (e.g., apoptosis, cell cycle arrest).

By systematically benchmarking against established drugs like Pazopanib and Sunitinib, researchers can rapidly ascertain the therapeutic potential and unique properties of novel indazole derivatives, accelerating their path toward clinical development.

References

  • Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib. PubMed. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects. The Pharmaceutical Journal. [Link]

  • Sunitinib. Wikipedia. [Link]

  • Pazopanib. Wikipedia. [Link]

  • Mixed picture for pazopanib versus sunitinib in metastatic renal-cell carcinoma. 2 Minute Medicine. [Link]

  • Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). PubMed Central. [Link]

  • Pazopanib: the newest tyrosine kinase inhibitor for the treatment of advanced or metastatic renal cell carcinoma. PubMed. [Link]

  • Pazopanib versus sunitinib in metastatic renal-cell carcinoma. PubMed. [Link]

  • Pazopanib: a promising new agent in the treatment of soft tissue sarcomas. PubMed. [Link]

  • A trial comparing 2 ways of taking sunitinib or pazopanib for advanced kidney cancer (STAR). Cancer Research UK. [Link]

  • What is the mechanism of Pazopanib Hydrochloride? Patsnap Synapse. [Link]

  • Sunitinib Malate. Massive Bio. [Link]

  • Sunitinib's mechanism of action. ResearchGate. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • What is the mechanism of Sunitinib Malate? Patsnap Synapse. [Link]

  • First-line sunitinib or pazopanib in metastatic renal cell carcinoma: The Canadian experience. PubMed Central. [Link]

  • Study Suggests Pazopanib Causes Fewer Side Effects Than Sunitinib in Renal Cell Carcinoma. Targeted Oncology. [Link]

  • Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing. PubMed Central. [Link]

  • Pazopanib, a Multitargeted Tyrosine Kinase Inhibitor for Advanced Renal Cell Cancer. ONS Voice. [Link]

  • VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. [Link]

  • Clinical response to sunitinib as a multitargeted tyrosine-kinase inhibitor (TKI) in solid cancers: a review of clinical trials. PubMed Central. [Link]

  • Sunitinib Pathway, Pharmacokinetics/Pharmacodynamics. PharmGKB. [Link]

  • Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies. PubMed. [Link]

  • Sunitinib versus Pazopanib Dilemma in Renal Cell Carcinoma: New Insights into the In Vitro Metabolic Impact, Efficacy, and Safety. National Institutes of Health. [Link]

  • Ex vivo sunitinib inhibition profiles from 102 kinase substrates. ResearchGate. [Link]

  • Tyrosine Kinase Inhibitor Pazopanib Inhibits Platelet Procoagulant Activity in Renal Cell Carcinoma Patients. Frontiers in Pharmacology. [Link]

  • (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor. PubMed Central. [Link]

  • Sunitinib versus Pazopanib Dilemma in Renal Cell Carcinoma: New Insights into the In Vitro Metabolic Impact, Efficacy, and Safety. MDPI. [Link]

  • The effect of sunitinib and pazopanib on proliferation of human renal cell carcinoma cell lines. ResearchGate. [Link]

  • Are All Multi-targeted Tyrosine Kinase Inhibitors Created Equal? An In Vitro Study of Sunitinib and Pazopanib in Renal Cell Carcinoma Cell Lines. ResearchGate. [Link]

  • Summary of IC50 values for uridine transport inhibition in yeast and cell lines. ResearchGate. [Link]

  • Sunitinib versus Pazopanib Dilemma in Renal Cell Carcinoma: New Insights into the In Vitro Metabolic Impact, Efficacy, and Safety. ResearchGate. [Link]

  • VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]

  • Prediction of IC50 values of targeted drugs. ResearchGate. [Link]

  • First-line sunitinib versus pazopanib in metastatic renal cell carcinoma. PubMed. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management and disposal of chemical reagents are paramount to this mission. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole, grounded in established safety principles and regulatory standards. Our approach moves beyond a simple checklist, explaining the causality behind each step to empower you with the knowledge to handle this and other novel compounds with confidence and integrity.

Hazard Identification and Characterization: A Proactive Approach

Since this compound is a specific research chemical, a dedicated Safety Data Sheet (SDS) may not be universally available. Therefore, a conservative assessment based on the hazards of its core structural motifs—indazole and pyrrole—is a critical first step. Structurally similar compounds, such as 1-methyl-1H-indazole-3-carboxylic acid, exhibit known hazards.

Based on data from analogous compounds, we must assume this compound possesses the following potential hazards:

  • Acute Oral Toxicity : Harmful if swallowed.[1][2][3]

  • Skin Irritation : Causes skin irritation.[1][3]

  • Eye Irritation : Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation : May cause respiratory irritation.[1][3]

This initial hazard assessment dictates that the compound must be treated as hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), a material is classified as hazardous if it exhibits specific characteristics (ignitability, corrosivity, reactivity, or toxicity) or is explicitly listed by the Environmental Protection Agency (EPA).[4] Given the toxicological profile of its analogs, treating this compound as toxic is the only responsible course of action.

Potential Hazard Classification GHS Hazard Statement Basis for Assumption
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedSDS for 1-Methyl-1H-indazole-3-carboxylic acid[1][2]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationSDS for 1-Methyl-1H-indazole-3-carboxylic acid[1][3]
Serious Eye Damage/Irritation (Category 2A)H319: Causes serious eye irritationSDS for 1-Methyl-1H-indazole-3-carboxylic acid[1][2][3]
STOT - Single Exposure (Category 3)H335: May cause respiratory irritationSDS for 1-Methyl-1H-indazole-3-carboxylic acid[1][3]
On-Site Waste Management: Segregation, Containment, and Labeling

Proper disposal begins the moment the compound is deemed waste. The principles of "cradle-to-grave" management place this responsibility squarely on the generator.[5]

The fundamental principle of chemical waste storage is segregation. Incompatible chemicals, when mixed, can react violently, emit toxic gases, or generate excessive heat.[6]

Causality : The indazole ring system is relatively stable, but its reactivity in the presence of strong oxidizing agents, acids, or bases should not be underestimated.[7] Therefore, waste this compound must be segregated from other hazard classes.

On-Site Waste Management Workflow

G cluster_gen Waste Generation Point cluster_saa Satellite Accumulation Area (SAA) cluster_disposal Final Disposal gen Waste Generated (Solid or Liquid) container 1. Select & Label Proper Waste Container gen->container segregate 2. Segregate by Hazard Class (e.g., 'Non-Halogenated Organic Solid') container->segregate log 3. Log Waste in Inventory segregate->log inspect 4. Weekly Inspection (Container Integrity, Labeling) log->inspect pickup Schedule Pickup with Licensed Waste Contractor inspect->pickup transport Waste Transported (Manifest Tracking) pickup->transport facility Final Disposal at TSDF Facility transport->facility

Caption: Workflow for on-site management and disposal of chemical waste.

Proper containment is crucial to prevent leaks and ensure safe handling.

  • Container Selection :

    • Solid Waste : Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid that is compatible with organic solids.[6][8]

    • Liquid Waste (in solution) : Use a chemically resistant glass bottle (amber glass is preferred for light-sensitive compounds) with a polytetrafluoroethylene (PTFE)-lined screw cap.[9][10] The original product container is often a suitable choice if it is in good condition.[6] Do not use food-grade containers.[6]

  • Labeling : Every waste container must be clearly labeled the moment waste is first added. The label must include:

    • The words "Hazardous Waste".[10]

    • The full chemical name: "Waste this compound". Avoid abbreviations or formulas.

    • A clear list of the associated hazards (e.g., "Toxic," "Irritant").[9]

    • The date of accumulation (the day the first drop of waste entered the container).

    • The name and contact information of the generating researcher or lab.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the disposal of solid this compound and contaminated lab materials.

Personnel Protective Equipment (PPE) Requirement : At all times when handling this waste, wear standard laboratory PPE, including a lab coat, safety glasses with side shields (or goggles), and chemically resistant gloves (nitrile is a common choice, but consult a glove compatibility chart for extended handling).[1][2][3]

Protocol Steps :

  • Waste Characterization : Confirm that the waste stream only contains this compound and associated contaminated consumables (e.g., weigh boats, gloves, wipes). If it is mixed with other chemicals, the entire mixture must be characterized and disposed of according to the most hazardous component.

  • Container Preparation :

    • Obtain a designated hazardous waste container as described in Section 2.

    • Affix a completed "Hazardous Waste" label to the container before adding any waste.

  • Waste Accumulation :

    • Place the waste solid and any contaminated disposables directly into the labeled container.

    • Keep the container securely closed at all times, except when actively adding waste.[6]

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][11] This area must be at or near the point of generation and under the control of laboratory personnel.[11]

    • The SAA must have secondary containment (such as a spill tray) to capture any potential leaks.[8][11]

  • Inventory and Volume Limits :

    • Maintain an accurate inventory of all hazardous waste stored in your SAA.[9]

    • Be aware of regulatory volume limits. A container must be removed from the SAA within three days of becoming full.[6] Partially filled containers can remain for up to one year.[6]

  • Arranging for Final Disposal :

    • Do not dispose of this chemical down the drain or in the regular trash. [1][11] This is a violation of federal regulations and poses a significant risk to environmental and human health.

    • Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[10]

    • Provide them with the full chemical name and hazard information. They will ensure the waste is transported with the proper manifest to a licensed Treatment, Storage, and Disposal Facility (TSDF).[5][12]

Spill Management and Decontamination

Accidents can happen. A clear plan is essential.

  • For Small Spills (Solid Powder) :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material (such as vermiculite or sand) to prevent the powder from becoming airborne.

    • Carefully sweep the material into a designated hazardous waste container.[1][7] Avoid creating dust.

    • Decontaminate the area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Decontamination of Empty Containers :

    • An "empty" container may still contain hazardous residue.[8]

    • To be considered non-hazardous, a container must be triple-rinsed with a solvent capable of removing the compound.[9]

    • The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous liquid waste.

    • Once triple-rinsed, the original labels must be completely removed or defaced before the container can be discarded or recycled.[8][9]

By adhering to this comprehensive guide, you not only ensure compliance with regulations but also actively contribute to a culture of safety and responsibility within the scientific community.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. 9

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental Services.

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. 8

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. 6

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. 10

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. 11

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. 13

  • EPA Hazardous Waste Management. Axonator. 4

  • Safety Data Sheet for 1-Methyl-1H-indazole-3-carboxylic acid. Thermo Fisher Scientific. 1

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. 5

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. 12

  • Safety Data Sheet for 1-Methyl-1H-indazole-3-carboxylic acid. MedChemExpress. 2

  • Safety Data Sheet for 1-Methyl-1H-indazole-4-boronic acid pinacol ester. Fisher Scientific. 7

  • Safety Data Sheet for Methyl 1-methyl-1H-indazole-6-carboxylate. Angene Chemical. 3

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A Comprehensive Guide to Personal Protective Equipment for Handling 1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Analysis: A Rationale for Precaution

Understanding the potential risks is the foundation of a robust safety plan. Since a dedicated Safety Data Sheet (SDS) for 1-methyl-3-(1H-pyrrol-1-yl)-1H-indazole is not available, we must infer its potential hazards by examining its structural components: the indazole and pyrrole rings.

  • Indazole Moiety : Indazole and its derivatives are heterocyclic aromatic compounds known for their wide range of biological activities.[1][2] Many are used in pharmaceuticals as anti-inflammatory agents or kinase inhibitors, indicating they are biologically active and can interact with physiological systems.[2] Therefore, systemic effects upon exposure cannot be ruled out.

  • Pyrrole Moiety : Pyrrole is a flammable liquid and vapor that is toxic if swallowed and can be harmful if inhaled. It is known to cause serious eye damage. Structurally related pyrrole compounds are treated as hazardous, requiring significant protective measures.[3]

Core Directive: Required Personal Protective Equipment

The following PPE is the minimum requirement for any procedure involving the handling of this compound.[6][7] All PPE must meet established standards, such as those from the American National Standards Institute (ANSI) or equivalent bodies.[8][9]

Protection Type Required PPE Rationale & Causality
Eye & Face Protection ANSI Z87.1-compliant safety goggles. A face shield worn over goggles is required when there is a significant splash risk.[8][10]Protects against splashes, aerosols, or accidental projection of solid particles. The pyrrole moiety suggests a risk of serious eye damage, making robust eye protection critical.[8] Safety glasses alone are insufficient.[10]
Hand Protection Double-gloving with nitrile gloves. For extended contact or handling larger quantities, wear heavy-duty chemical-resistant outer gloves over inner nitrile gloves.[10]Disposable nitrile gloves offer protection against incidental contact.[10] Double-gloving provides a critical safety layer in case the outer glove is breached. For chemicals of unknown toxicity, maximum protection is warranted.[8]
Body Protection Flame-resistant laboratory coat.[8] An impervious chemical apron should be worn over the lab coat when handling significant quantities of liquids.Protects skin and personal clothing from contamination. Flame resistance is a precaution due to the flammability profile of related pyrrole compounds.[8]
Foot Protection Closed-toe shoes made of a non-porous material.Protects feet from spills and falling objects. Open-toed shoes are never permissible in a laboratory setting.[7][8]
Respiratory Protection Required when handling the solid powder outside of a certified chemical fume hood or when aerosols may be generated. A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.Prevents inhalation of the fine powder or any vapors, which may cause respiratory irritation or systemic toxicity.[5][11]

Operational Workflow: From Preparation to Disposal

Adherence to a strict, step-by-step protocol is crucial for minimizing exposure and ensuring a safe experimental environment. The following workflow outlines the critical stages of handling this compound.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase prep_area Verify fume hood certification and airflow gather_ppe Assemble all required PPE spill_kit Locate and confirm spill kit is stocked don_ppe Don PPE in correct sequence (Coat -> Gloves -> Goggles) spill_kit->don_ppe weigh_solid Weigh solid compound inside fume hood dissolve Dissolve compound in solvent (keep in fume hood) reaction Perform experimental procedure decontaminate Decontaminate surfaces with appropriate solvent reaction->decontaminate dispose_waste Segregate and label hazardous waste doff_ppe Doff PPE in correct sequence (Gloves -> Goggles -> Coat) wash_hands Wash hands thoroughly with soap and water

Caption: A standard workflow for safely handling potent or unknown-hazard compounds.

Step-by-Step Methodology
  • Preparation (Pre-Operation):

    • Engineering Controls: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[4] Ensure that safety showers and eyewash stations are accessible and operational.[5]

    • Assemble Materials: Gather all necessary PPE, spill containment materials, and waste containers before beginning work.

  • Handling the Compound:

    • Donning PPE: Put on your lab coat, followed by inner and outer gloves, and finally, safety goggles. Ensure gloves are pulled over the cuffs of the lab coat.

    • Aliquotting: When weighing the solid, use a disposable weigh boat. Perform this task deep within the fume hood to contain any airborne powder.

    • In Solution: When working with the compound in solution, be mindful of potential splashes. Use a face shield if the procedure involves vigorous mixing or heating.

  • Cleanup and Decontamination:

    • Surface Cleaning: Wipe down all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.

    • Doffing PPE: Remove PPE in an order that minimizes cross-contamination. First, remove the outer gloves. Then, remove the face shield and/or goggles, followed by the lab coat. Finally, remove the inner gloves.

    • Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[4][11]

Disposal Plan: Managing Hazardous Waste

All materials contaminated with this compound must be treated as hazardous waste.[3][12] Under no circumstances should this chemical or its contaminated materials be disposed of in regular trash or down the drain.[3][4]

Waste Disposal Decision Tree

G start Waste Generated (Solid, Liquid, Contaminated PPE) container Place in a designated, compatible, and sealed Hazardous Waste container start->container labeling Label container clearly: 'Hazardous Waste' List chemical name and date container->labeling storage Store in a designated satellite accumulation area or lab cabinet labeling->storage disposal Arrange for pickup by your institution's Environmental Health & Safety (EHS) office storage->disposal

Caption: Decision workflow for the disposal of hazardous chemical waste.

Disposal Protocol:

  • Segregation: Collect solid waste (contaminated gloves, weigh boats, paper towels) separately from liquid waste.

  • Containerization: Use only approved, leak-proof containers for waste. Ensure containers are kept closed when not in use.[3]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[3]

  • Institutional Procedures: Follow your institution's specific guidelines for hazardous waste pickup and disposal.[13]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and correct action is critical.

Incident Type Immediate Action Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[4][5]
Eye Contact Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5][11]
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][11]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4][5]
Minor Spill Alert others in the area. Wearing full PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the contaminated material into a sealed hazardous waste container. Decontaminate the area.
Major Spill Evacuate the immediate area. Alert your supervisor and contact your institution's EHS emergency line. Do not attempt to clean it up yourself.

By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring personal safety and the integrity of their work.

References

  • Environmental Health and Safety, University of Colorado Boulder. Personal Protective Equipment Requirements for Laboratories. [Link]

  • Princeton University Environmental Health and Safety. Required Personal Protective Equipment Use in Campus Research Laboratories. [Link]

  • Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry. [Link]

  • Westlab Canada. Comprehensive Guide to Lab PPE (Personal Protective Equipment). (2023-07-14). [Link]

  • Maybridge. 1-Methyl-1H-indazole-3-carboxylic acid Safety Data Sheet. (2010-04-10). [Link]

  • McGill University. Hazardous waste disposal guidelines. [Link]

  • Wikipedia. Indazole. [Link]

  • University of Oslo. Chemical and Hazardous Waste Guide. [Link]

  • National Center for Biotechnology Information. 5-(1H-pyrrol-3-yl)-1H-indazole. PubChem Compound Summary for CID 13862214. [Link]

  • Organic Syntheses. 1H-Indazole-3-carboxylic acid, ethyl ester. [Link]

  • Journal of Pharmaceutical Negative Results. Indazole From Natural Resources And Biological Activity. [Link]

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.